KRAS G12C inhibitor 55
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C36H40F3N7O2 |
|---|---|
Poids moléculaire |
659.7 g/mol |
Nom IUPAC |
1-[7-[6-ethenyl-7-(5-methyl-1H-indazol-4-yl)-2-(1-methylpiperidin-4-yl)-8-(2,2,2-trifluoroethoxy)quinazolin-4-yl]-2,7-diazaspiro[3.5]nonan-2-yl]prop-2-en-1-one |
InChI |
InChI=1S/C36H40F3N7O2/c1-5-23-17-25-31(32(48-21-36(37,38)39)30(23)29-22(3)7-8-27-26(29)18-40-43-27)41-33(24-9-13-44(4)14-10-24)42-34(25)45-15-11-35(12-16-45)19-46(20-35)28(47)6-2/h5-8,17-18,24H,1-2,9-16,19-21H2,3-4H3,(H,40,43) |
Clé InChI |
MGBRYMOYNPZMKP-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
The Core Mechanism of Action of KRAS G12C Inhibitors: A Technical Guide
An In-Depth Review of Sotorasib (AMG 510) as a Representative Covalent Inhibitor
Note: Due to the limited availability of specific public data for a compound designated "KRAS G12C inhibitor 55," this guide will focus on the well-characterized and clinically approved KRAS G12C inhibitor, Sotorasib (also known as AMG 510). The principles of action, signaling pathways, and experimental methodologies described herein are representative of this class of covalent inhibitors.
Executive Summary
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The specific mutation at codon 12, substituting glycine (B1666218) with cysteine (G12C), results in a constitutively active protein that drives uncontrolled cell proliferation and survival. For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the absence of deep binding pockets. The development of covalent inhibitors targeting the mutant cysteine at position 12 has marked a paradigm shift in the treatment of KRAS G12C-mutated cancers. This technical guide provides a detailed overview of the mechanism of action of Sotorasib, a first-in-class KRAS G12C inhibitor. It covers the molecular interactions, impact on downstream signaling, quantitative biochemical and cellular data, and detailed protocols for key experimental assays.
The KRAS G12C Signaling Pathway
Under normal physiological conditions, KRAS functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state.[1] This cycling is regulated by Guanine Nucleotide Exchange Factors (GEFs), which promote the exchange of GDP for GTP, and GTPase Activating Proteins (GAPs), which enhance the intrinsic GTPase activity of KRAS to hydrolyze GTP to GDP. The KRAS G12C mutation impairs the ability of GAPs to stimulate GTP hydrolysis, leading to an accumulation of the active, GTP-bound form of KRAS.[2] This results in the constitutive activation of downstream pro-proliferative and survival pathways, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways.
Molecular Mechanism of Action of Sotorasib
Sotorasib is a highly selective, covalent inhibitor of KRAS G12C. Its mechanism relies on the unique chemical reactivity of the mutant cysteine residue.
-
Targeting the Inactive State: Sotorasib preferentially binds to KRAS G12C in its inactive, GDP-bound conformation. In this state, a cryptic groove known as the Switch-II pocket (P2) becomes accessible.[1]
-
Covalent and Irreversible Binding: Sotorasib forms a covalent, irreversible bond with the thiol group of the cysteine at position 12. This is achieved through a reactive acrylamide (B121943) warhead on the Sotorasib molecule.
-
Allosteric Inhibition: By covalently modifying C12 within the Switch-II pocket, Sotorasib locks the KRAS G12C protein in its inactive GDP-bound state. This allosterically prevents the conformational changes required for the exchange of GDP for GTP, thereby blocking the activation of KRAS and the subsequent downstream signaling.[1] The specificity for the G12C mutant is high because wild-type KRAS lacks a cysteine at this position.
Quantitative Data
The efficacy of Sotorasib has been quantified through various biochemical and cellular assays.
Table 1: Biochemical Activity of Sotorasib
| Parameter | Value | Assay Conditions | Reference |
| Ki | 11 nM | Binding to KRAS G12C-GDP | [3] |
| kinact/KI | 9,900 M-1s-1 | Covalent modification rate | [4] |
| Kd | 36.0 ± 0.7 μM | For the non-covalent intermediate (ARS-853, a related compound) | [5] |
Table 2: Cellular Potency of Sotorasib in KRAS G12C Mutant Cell Lines
| Cell Line | Cancer Type | Assay Type | Endpoint | IC50 (µM) | Reference |
| NCI-H358 | Non-Small Cell Lung Cancer | Cell Viability (72h) | ATP levels | ~0.006 | [6][7] |
| MIA PaCa-2 | Pancreatic Cancer | Cell Viability (72h) | ATP levels | ~0.009 | [6][7] |
| NCI-H358 | Non-Small Cell Lung Cancer | pERK Inhibition (2h) | ERK1/2 Phosphorylation | 0.21 | [3] |
| MIA PaCa-2 | Pancreatic Cancer | pERK Inhibition (2h) | ERK1/2 Phosphorylation | 0.070 | [4] |
| Various | KRAS G12C Cell Lines | Cell Viability | ATP levels | 0.004 - 0.032 | [8] |
| A549 (Non-G12C) | Non-Small Cell Lung Cancer | Cell Viability (72h) | ATP levels | >7.5 | [6][7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of KRAS G12C inhibitors.
Biochemical Assay: TR-FRET for KRAS G12C Nucleotide Exchange
This assay measures the ability of an inhibitor to prevent the exchange of GDP for GTP on the KRAS G12C protein, which is a key step in its activation.
Principle: The assay monitors the interaction between GTP-bound KRAS G12C and the RAS-binding domain (RBD) of an effector protein like c-RAF. A Terbium (Tb)-labeled antibody detects a tag on KRAS, serving as the FRET donor. A fluorescently-labeled GTP analog or a fluorescently-labeled antibody against the effector protein acts as the FRET acceptor. When KRAS is activated (GTP-bound) and binds to the effector, the donor and acceptor are brought into proximity, generating a FRET signal. Inhibitors that lock KRAS in the GDP-bound state prevent this interaction, leading to a decrease in the FRET signal.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, and 0.01% BSA.
-
Dilute GDP-loaded, His-tagged KRAS G12C protein to a final concentration of 3 ng/µL in Assay Buffer.
-
Prepare a 5X concentrated serial dilution of Sotorasib in Assay Buffer with 5% DMSO.
-
Prepare a mix of the exchange factor SOS1 (120 ng/µL) and GTP (10 mM).
-
Dilute the effector protein, GST-tagged RBD-cRAF, to 3.6 ng/µL.
-
Prepare the detection mix containing Tb-labeled anti-His antibody and a fluorescently-labeled anti-GST antibody in a suitable FRET buffer.
-
-
Assay Procedure (384-well plate):
-
Add 4 µL of diluted KRAS G12C protein to each well.
-
Add 2 µL of the Sotorasib serial dilutions or vehicle control (Assay Buffer with 5% DMSO).
-
Initiate the nucleotide exchange by adding 2 µL of the SOS1/GTP mix. For "no exchange" controls, add Assay Buffer.
-
Incubate the plate for 30 minutes at room temperature.
-
Add 2 µL of the diluted RBD-cRAF protein to all wells to allow for binding to any activated KRAS G12C.
-
Incubate for another 30 minutes at room temperature.
-
Add 10 µL of the detection mix to each well.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor/reference).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Assay: pERK AlphaLISA
This assay measures the phosphorylation of ERK, a key downstream effector in the MAPK pathway, to determine the inhibitor's potency in a cellular context.
Principle: AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based immunoassay. Cells are treated with the inhibitor and then lysed. The lysate is incubated with two types of antibody-conjugated beads: streptavidin-coated Donor beads that bind a biotinylated antibody against total ERK, and Acceptor beads conjugated to an antibody specific for phosphorylated ERK (pERK). In the presence of pERK, the beads are brought into close proximity. Upon laser excitation of the Donor beads, singlet oxygen is generated, which diffuses to the nearby Acceptor beads, triggering a chemiluminescent signal. The signal intensity is proportional to the amount of pERK.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Seed KRAS G12C mutant cells (e.g., NCI-H358) in a 384-well white opaque culture plate at a pre-determined density (e.g., 30,000 cells/well).
-
Culture overnight to allow for cell adherence.
-
Prepare a 3X concentrated serial dilution of Sotorasib in serum-free media.
-
Add 2 µL of the inhibitor dilutions to the cells and incubate for the desired time (e.g., 2 hours) at 37°C.
-
-
Cell Lysis:
-
Prepare AlphaLISA Lysis Buffer supplemented with protease and phosphatase inhibitors.
-
Remove the culture medium from the wells.
-
Add 10 µL of Lysis Buffer to each well.
-
Agitate the plate on an orbital shaker for 10 minutes at room temperature to ensure complete lysis.
-
-
AlphaLISA Reaction:
-
Prepare the Acceptor Mix containing the anti-pERK Acceptor beads and the biotinylated anti-total ERK antibody in the provided reaction buffer.
-
Transfer 5 µL of cell lysate from the lysis plate to a 384-well white ProxiPlate.
-
Add 5 µL of the Acceptor Mix to each well.
-
Seal the plate and incubate for 1 hour at room temperature.
-
Prepare the Donor Mix by diluting the streptavidin-coated Donor beads in the provided buffer.
-
Add 10 µL of the Donor Mix to each well.
-
Seal the plate, protect from light, and incubate for 1 hour at room temperature.
-
-
Signal Detection and Analysis:
-
Read the plate on an Alpha-enabled plate reader.
-
Plot the AlphaLISA signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 for pERK inhibition.
-
Conclusion
The development of covalent inhibitors targeting the KRAS G12C mutation, exemplified by Sotorasib, represents a landmark achievement in oncology drug discovery. By specifically and irreversibly binding to the mutant cysteine residue in the inactive, GDP-bound state, these inhibitors effectively shut down the oncogenic signaling cascades that drive tumor growth. The in-depth understanding of this mechanism of action, supported by robust biochemical and cellular assays, has been pivotal in their clinical success and provides a blueprint for the development of inhibitors against other challenging KRAS mutations. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working in this critical area of cancer therapeutics.
References
- 1. KRASG12C Inhibition with Sotorasib in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. revvity.com [revvity.com]
- 3. Sotorasib (AMG-510) | KRAS G12C inhibitor | CAS 2252403-56-6 | treat non-small-cell lung cancer (NSCLC)| Buy AMG 510; AMG510; Lumakras; Lumykras| InvivoChem [invivochem.com]
- 4. acs.org [acs.org]
- 5. biorxiv.org [biorxiv.org]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Binding Affinity of a KRAS G12C Inhibitor
Disclaimer: The specific compound "KRAS G12C inhibitor 55" is not uniquely identifiable in public scientific literature. Therefore, this guide utilizes the well-characterized, FDA-approved KRAS G12C inhibitor, Sotorasib (AMG 510) , as a representative example to provide the requested in-depth technical details regarding binding affinity, experimental protocols, and mechanism of action.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that, when mutated, is a key driver in numerous cancers. The specific mutation at codon 12, substituting glycine (B1666218) with cysteine (G12C), locks the KRAS protein in a constitutively active, GTP-bound state, leading to uncontrolled cell proliferation and survival. For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the absence of discernible allosteric binding pockets.
Sotorasib (AMG 510) represents a landmark achievement in targeting this previously intractable oncogene. It is a first-in-class, orally bioavailable, covalent inhibitor that specifically and irreversibly binds to the mutant cysteine-12 of KRAS G12C. This covalent modification traps the KRAS G12C protein in its inactive, GDP-bound conformation, thereby inhibiting downstream oncogenic signaling.
Quantitative Binding Affinity and Potency of Sotorasib (AMG 510)
The interaction of Sotorasib with KRAS G12C is a two-step process: an initial, reversible binding followed by an irreversible covalent bond formation. The efficacy of Sotorasib is quantified through various metrics that assess its binding affinity, reaction kinetics, and cellular potency.
| Parameter | Value | Assay Method | Description |
| Biochemical Potency | |||
| IC50 (Nucleotide Exchange) | ~10 µM (non-covalent) | SOS1-catalyzed Nucleotide Exchange Assay | Concentration required to inhibit 50% of the exchange of GDP for GTP on KRAS G12C, reflecting the initial non-covalent interaction. |
| kinact/KI | 9.9 mM-1s-1 | Mass Spectrometry-based Covalent Modification Assay | Second-order rate constant that measures the efficiency of covalent inactivation, combining the initial binding affinity (KI) and the maximal rate of inactivation (kinact). |
| Cellular Potency | |||
| IC50 (p-ERK Inhibition) | 0.130 µM | Phospho-ERK1/2 Immunoassay | Concentration required to inhibit 50% of the phosphorylation of ERK, a key downstream effector in the MAPK pathway, in KRAS G12C mutant cells. |
| IC50 (Cell Viability) | ≈0.006 µM - 0.009 µM | Cell Viability Assay (e.g., MTT, CellTiter-Glo) | Concentration required to reduce the viability of KRAS G12C mutant cancer cell lines (NCI-H358, MIA PaCa-2) by 50%.[1] |
KRAS G12C Signaling Pathway and Point of Sotorasib Intervention
KRAS G12C, when in its active GTP-bound state, activates multiple downstream signaling cascades, primarily the RAF-MEK-ERK (MAPK) pathway, which promotes cell proliferation, and the PI3K-AKT-mTOR pathway, which is crucial for cell survival. Sotorasib's mechanism of action is to lock KRAS G12C in its inactive GDP-bound state, preventing the activation of these critical downstream pathways.
KRAS G12C Signaling and Sotorasib's Point of Intervention.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of an inhibitor's binding affinity and functional effects. Below are protocols for key experiments used to characterize Sotorasib.
SOS1-Catalyzed Nucleotide Exchange Assay (Biochemical Potency)
This assay measures the ability of an inhibitor to prevent the exchange of GDP for a fluorescently labeled GTP analog on the KRAS G12C protein, a reaction catalyzed by the Guanine Nucleotide Exchange Factor (GEF), SOS1.
Workflow for the SOS1-Catalyzed Nucleotide Exchange Assay.
Methodology:
-
Protein Preparation: Recombinant human KRAS G12C (residues 1-185) is expressed and purified. The protein is pre-loaded with GDP.
-
Inhibitor Preparation: Sotorasib is serially diluted in an appropriate buffer containing DMSO to create a range of concentrations.
-
Reaction Mixture: In a 384-well plate, KRAS G12C-GDP is pre-incubated with the various concentrations of Sotorasib.
-
Initiation of Exchange: The nucleotide exchange reaction is initiated by adding a mixture of the catalytic domain of SOS1 and a fluorescent GTP analog (e.g., mant-GTP).
-
Fluorescence Monitoring: The increase in fluorescence, which corresponds to the binding of mant-GTP to KRAS, is monitored in real-time using a plate reader.
-
Data Analysis: The initial rates of the reaction at each inhibitor concentration are calculated. These rates are then plotted against the logarithm of the inhibitor concentration, and the data is fitted to a sigmoidal dose-response curve to determine the IC50 value.
Mass Spectrometry-based Covalent Modification Assay (Kinetic Analysis)
This assay directly measures the rate of covalent bond formation between Sotorasib and the cysteine-12 of KRAS G12C.
Workflow for Mass Spectrometry-based Covalent Modification Assay.
Methodology:
-
Reaction Setup: Purified KRAS G12C protein is incubated with a known concentration of Sotorasib.
-
Time-course Quenching: Aliquots of the reaction are taken at various time points and the reaction is quenched, for example, by adding a denaturing agent and a reducing agent.
-
Proteolytic Digestion: The protein in each quenched sample is digested into smaller peptides using an enzyme such as trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.
-
Quantification: The relative abundance of the peptide containing the unmodified cysteine-12 and the peptide with the Sotorasib-adducted cysteine-12 is determined.
-
Kinetic Parameter Calculation: The observed rate constant (kobs) is determined by plotting the percentage of modified protein against time. By measuring kobs at different inhibitor concentrations, the maximal rate of inactivation (kinact) and the inhibition constant (KI) can be calculated, from which the second-order rate constant (kinact/KI) is derived.
Phospho-ERK (p-ERK) Immunoassay (Cellular Potency)
This cell-based assay quantifies the inhibition of a key downstream signaling event, the phosphorylation of ERK, in response to Sotorasib treatment.
Methodology:
-
Cell Culture and Treatment: A KRAS G12C mutant cancer cell line (e.g., NCI-H358) is cultured and then treated with a range of Sotorasib concentrations for a defined period (e.g., 2 hours).
-
Cell Lysis: After treatment, the cells are lysed to release their protein content.
-
Immunoassay: The levels of phosphorylated ERK (p-ERK) and total ERK in the cell lysates are measured using a sensitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay.
-
Data Analysis: The ratio of p-ERK to total ERK is calculated for each Sotorasib concentration. These values are then normalized to the untreated control and plotted against the logarithm of the inhibitor concentration. The IC50 is determined by fitting the data to a dose-response curve.
Conclusion
Sotorasib (AMG 510) exemplifies a new era of precision oncology, effectively targeting a previously "undruggable" oncogene. Its high potency and specificity are the result of an optimized chemical structure that allows for both non-covalent recognition of the switch-II pocket and irreversible covalent modification of the mutant cysteine-12 in KRAS G12C. The comprehensive characterization of its binding affinity and mechanism of action through a suite of biochemical and cellular assays has been instrumental in its successful clinical development. The experimental protocols detailed herein provide a framework for the evaluation of novel KRAS G12C inhibitors, contributing to the ongoing efforts to combat KRAS-mutant cancers.
References
Probing the Engagement: A Technical Guide to KRAS G12C Inhibitor 55 Target Validation in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
The advent of covalent inhibitors targeting the KRAS G12C mutation has marked a pivotal moment in oncology, offering a therapeutic window into a previously "undruggable" target.[1] This technical guide provides a comprehensive overview of the methodologies used to assess the target engagement of KRAS G12C inhibitors, with a focus on a hypothetical "inhibitor 55" as a representative compound of this class. The principles and techniques detailed herein are foundational for the preclinical and clinical development of novel KRAS G12C-targeted therapies.
The KRAS protein, a key molecular switch in cellular signaling, cycles between an active GTP-bound state and an inactive GDP-bound state.[2][3] The G12C mutation, which substitutes glycine (B1666218) with cysteine at codon 12, impairs GTP hydrolysis, leading to constitutive activation of downstream pro-growth and survival pathways, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways.[2][3][4] KRAS G12C inhibitors are designed to covalently bind to the mutant cysteine, locking the protein in an inactive conformation and abrogating downstream signaling.[2]
Quantitative Assessment of Target Engagement
Evaluating the extent to which an inhibitor binds to its target is a critical step in drug development. A variety of biochemical, cell-based, and in vivo assays are employed to quantify target engagement and its downstream pharmacological effects. The following tables summarize key quantitative data for well-characterized KRAS G12C inhibitors, which can serve as a benchmark for assessing novel compounds like "inhibitor 55".
Table 1: Biochemical and Cellular Potency of Representative KRAS G12C Inhibitors
| Inhibitor | Assay Type | Target/Cell Line | IC50 / KD | Reference |
| AMG 510 (Sotorasib) | Biochemical Nucleotide Exchange | KRAS G12C | 8.88 nM | [5] |
| MRTX849 (Adagrasib) | Thermal Shift Assay | KRAS G12C Cells | High Affinity | [5] |
| GDC-6036 (Divarasib) | Mass Spectrometry | KRAS G12C+ Xenograft | Dose-dependent engagement | [6] |
| LY3537982 | Cellular Assay | KRAS G12C mutant tumors | - | [7] |
| JDQ443 | Cellular Assay | KRAS G12C-mutated solid tumors | - | [8] |
Table 2: Clinical Efficacy of Approved and Investigational KRAS G12C Inhibitors in NSCLC
| Inhibitor | Clinical Trial Phase | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (mPFS) | Reference |
| Sotorasib (AMG 510) | Phase II (CodeBreaK 100) | 37.1% | - | 6.8 months | [9] |
| Adagrasib (MRTX849) | Phase I/II | 49% (in combination) | - | - | [3] |
| Divarasib (GDC-6036) | - | 53.4% | - | 13.1 months | [1] |
| LY3537982 | Phase Ia/Ib | 38% (inhibitor-naïve) | 88% (inhibitor-naïve) | - | [7] |
| JAB-21822 | - | 64.7% (in combination) | 93.1% (in combination) | 12.2 months | [10] |
| Garsorasib (D-1553) | Phase I/II | 40.5% | 91.9% | - | [3] |
Key Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of target engagement. Below are protocols for key experiments cited in the evaluation of KRAS G12C inhibitors.
Biochemical Assay: Nucleotide Exchange
Objective: To measure the direct inhibitory effect of a compound on the exchange of GDP for GTP by the KRAS G12C protein.[5]
Methodology:
-
Protein Expression and Purification: Recombinant human KRAS G12C protein is expressed in a suitable system (e.g., E. coli) and purified using standard chromatographic techniques.[2]
-
Fluorescent Nucleotide: A fluorescently labeled GDP analog (e.g., mant-GDP) is loaded onto the purified KRAS G12C protein.
-
Inhibitor Incubation: The KRAS G12C-mant-GDP complex is incubated with varying concentrations of the test inhibitor for a predetermined time.
-
Exchange Reaction: The nucleotide exchange reaction is initiated by the addition of a molar excess of unlabeled GTP and a guanine (B1146940) nucleotide exchange factor (GEF), such as SOS1.[11]
-
Fluorescence Monitoring: The decrease in fluorescence, as mant-GDP is displaced by GTP, is monitored over time using a fluorescence plate reader.
-
Data Analysis: The rate of nucleotide exchange is calculated, and IC50 values are determined by plotting the exchange rate against the inhibitor concentration.
Cellular Assay: Target Engagement via Thermal Shift
Objective: To confirm target binding within a cellular context by measuring the change in thermal stability of the KRAS G12C protein upon inhibitor binding.[5]
Methodology:
-
Cell Culture: Cancer cell lines harboring the KRAS G12C mutation (e.g., NCI-H358) are cultured to a suitable confluency.
-
Compound Treatment: Cells are treated with the test inhibitor at various concentrations or a vehicle control for a specified duration.
-
Thermal Challenge: After treatment, the cells are subjected to a temperature gradient for a short period (e.g., 3 minutes).[5]
-
Cell Lysis and Protein Quantification: Cells are lysed, and the total protein concentration is determined.
-
Detection of Soluble KRAS G12C: The amount of soluble (non-denatured) KRAS G12C protein in the lysate is quantified using a sensitive detection method such as ELISA or Western blot.
-
Data Analysis: The temperature at which 50% of the KRAS G12C protein is denatured (Tm) is determined. An increase in the Tm in the presence of the inhibitor indicates target engagement.
In Vivo Assay: Mass Spectrometry-Based Target Occupancy
Objective: To directly quantify the percentage of KRAS G12C protein that is covalently bound to the inhibitor in tumor tissue from xenograft models or patient biopsies.[12][13]
Methodology:
-
Sample Collection and Preparation: Tumor tissues are harvested and can be either fresh-frozen or formalin-fixed paraffin-embedded (FFPE).[13] For FFPE samples, deparaffinization and antigen retrieval steps are necessary.[13]
-
Protein Extraction and Digestion: Proteins are extracted from the tissue homogenate, and the total protein is quantified. The protein mixture is then subjected to enzymatic digestion (e.g., with trypsin) to generate peptides.[12]
-
Immunoaffinity Enrichment (Optional but recommended for sensitivity): An antibody specific to KRAS is used to enrich for KRAS-derived peptides from the complex mixture.[6][14]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.[12]
-
Data Analysis: The mass spectrometer is configured to detect and quantify both the unmodified (unbound) KRAS G12C peptide and the inhibitor-adducted (bound) peptide. Target occupancy is calculated as the ratio of the adducted peptide to the sum of both adducted and unadducted peptides.
Visualizing the Core Mechanisms
Diagrams are essential for illustrating the complex biological pathways and experimental procedures involved in KRAS G12C inhibitor development.
References
- 1. globalrph.com [globalrph.com]
- 2. benchchem.com [benchchem.com]
- 3. The current landscape of using direct inhibitors to target KRASG12C-mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Breakthrough Brought about by Targeting KRASG12C: Nonconformity Is Punished - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. onclive.com [onclive.com]
- 8. Novartis AG: Novartis announces early clinical data for unique KRASG12C inhibitor at American Association for Cancer Research annual meeting - MoneyController (ID 744996) [moneycontroller.co.uk]
- 9. memoinoncology.com [memoinoncology.com]
- 10. Frontiers | Current status of KRAS G12C inhibitors in NSCLC and the potential for combination with anti-PD-(L)1 therapy: a systematic review [frontiersin.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Collection - Assessment of KRAS G12C Target Engagement by a Covalent Inhibitor in Tumor Biopsies Using an Ultra-Sensitive Immunoaffinity 2D-LCâMS/MS Approach - Analytical Chemistry - Figshare [figshare.com]
An In-depth Technical Guide to the Downstream Signaling Pathway Effects of KRAS G12C Inhibitors
Disclaimer: Publicly available scientific literature and databases do not contain specific information on a compound designated as "KRAS G12C inhibitor 55." Therefore, this technical guide will focus on the well-characterized and clinically approved KRAS G12C inhibitors, Sotorasib (B605408) (AMG 510) and Adagrasib (MRTX849), as representative examples to describe the downstream signaling pathway effects of this class of therapeutic agents. The data and protocols presented are based on studies of these representative inhibitors.
Audience: Researchers, scientists, and drug development professionals.
Introduction: The KRAS G12C Oncogene
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that acts as a molecular switch in cellular signaling.[1] It cycles between an active GTP-bound state and an inactive GDP-bound state to regulate key downstream pathways involved in cell proliferation, survival, and differentiation.[2] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers. The specific G12C mutation, a glycine-to-cysteine substitution at codon 12, is prevalent in non-small cell lung cancer (NSCLC), colorectal cancer, and other solid tumors.[2][3] This mutation impairs the intrinsic GTP hydrolysis activity of the KRAS protein, locking it in a constitutively active state, which leads to persistent downstream signaling and uncontrolled tumor growth.[1][4]
Mechanism of Action of Covalent KRAS G12C Inhibitors
Sotorasib and Adagrasib are first-in-class small molecules that specifically and irreversibly target the KRAS G12C mutant protein. Their mechanism of action relies on the unique cysteine residue introduced by the G12C mutation, which is absent in wild-type KRAS.[5] These inhibitors covalently bind to the thiol group of this cysteine residue, which is accessible in a region known as the Switch-II pocket when the protein is in its inactive, GDP-bound state.[5][6] This covalent modification traps the KRAS G12C protein in its inactive conformation, preventing the exchange of GDP for GTP and thereby blocking its ability to activate downstream effector proteins.[3][7]
Caption: Mechanism of covalent KRAS G12C inhibition.
Core Downstream Signaling Pathways Affected
The constitutive activation of KRAS G12C primarily drives two major downstream signaling cascades: the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. These pathways are central to promoting cell proliferation and survival.[2][3] Inhibition of KRAS G12C with agents like sotorasib or adagrasib leads to a rapid and sustained suppression of these signaling networks.[5]
Caption: Key downstream signaling pathways regulated by KRAS G12C.
Quantitative Data on Downstream Effects
The efficacy of KRAS G12C inhibitors is quantified by their ability to suppress downstream signaling (e.g., phosphorylation of ERK) and inhibit cancer cell growth (e.g., IC50 values).
Table 1: In Vitro Cell Viability (IC50) of KRAS G12C Inhibitors in Mutant Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Assay Format | IC50 (nM) | Citation |
|---|---|---|---|---|---|
| Adagrasib (MRTX849) | H358 | NSCLC | 2D | 10 - 973 (range) | [8] |
| Adagrasib (MRTX849) | MIA PaCa-2 | Pancreatic | 2D | 10 - 973 (range) | [8] |
| Adagrasib (MRTX849) | Various | Various | 3D | 0.2 - 1042 (range) | [8] |
| MRTX-1257 | Various | NSCLC | Not Specified | 0.1 - 356 (range) | [9] |
| Sotorasib (AMG-510) | Various | NSCLC | Not Specified | 0.3 - 2534 (range) |[9] |
Table 2: Clinical Efficacy of KRAS G12C Inhibitors in Advanced NSCLC
| Compound | Trial | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Citation |
|---|---|---|---|---|
| Sotorasib | CodeBreaK 100 (Phase II) | 37.1% | 6.8 months | [10] |
| Adagrasib | KRYSTAL-1 (Phase II) | 42.9% | Not Reported in this citation |[7] |
Experimental Protocols
This protocol is a standard method to semi-quantitatively measure the inhibition of the MAPK pathway.
Caption: Western blot workflow for p-ERK analysis.
Methodology:
-
Cell Culture and Treatment: Seed KRAS G12C mutant cells (e.g., NCI-H358) in 6-well plates and allow them to adhere overnight. Treat cells with a dose range of the KRAS G12C inhibitor or vehicle (DMSO) for a specified time (e.g., 2-24 hours).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS. Lyse the cells in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[11]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.[11]
-
SDS-PAGE and Transfer: Denature protein lysates and load equal amounts (e.g., 20-40 µg) onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.[12][13]
-
Blocking and Antibody Incubation: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.[12] Incubate the membrane with a primary antibody against p-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.[13]
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12] Wash again and apply an enhanced chemiluminescence (ECL) substrate to the membrane.[11]
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. To normalize the data, strip the membrane and re-probe with an antibody for total ERK1/2.[12] Quantify band intensities using densitometry software.
This assay determines the dose-dependent effect of an inhibitor on cell proliferation and viability.
Caption: Cell viability assay workflow.
Methodology:
-
Cell Seeding: Harvest KRAS G12C mutant cells and seed them into a 96-well opaque plate at a density of 3,000-5,000 cells per well. Allow cells to attach for 24 hours.[14]
-
Compound Treatment: Prepare serial dilutions of the KRAS G12C inhibitor in culture medium. Add the dilutions to the respective wells. Include a vehicle control (DMSO).[14]
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[14]
-
Reagent Addition: Equilibrate the plate and the luminescent assay reagent (e.g., CellTiter-Glo®) to room temperature. Add a volume of reagent equal to the culture medium volume in each well.[15]
-
Signal Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the signal.[15]
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer. Calculate cell viability as a percentage relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.[15]
This protocol assesses the effect of the inhibitor on tumor cell proliferation in an in vivo setting.
Methodology:
-
Tissue Preparation: Euthanize tumor-bearing mice at the end of the study. Excise tumors, fix them in 10% neutral buffered formalin, and embed in paraffin. Cut 3-5 µm sections onto slides.[16]
-
Deparaffinization and Rehydration: Heat slides in an oven. Deparaffinize sections by washing with xylene, followed by a graded series of ethanol (B145695) washes (100%, 95%, 70%) and finally water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by immersing slides in a sodium citrate (B86180) buffer (pH 6.0) and heating in a steamer or water bath.[16]
-
Staining Procedure:
-
Peroxidase Block: Incubate sections with 3% hydrogen peroxide to block endogenous peroxidase activity.[16]
-
Blocking: Block non-specific binding sites using a protein block or serum from the secondary antibody host species.[16]
-
Primary Antibody: Apply a primary antibody against Ki-67 (a proliferation marker) and incubate (e.g., 1 hour at room temperature or overnight at 4°C).[16]
-
Secondary Antibody & Detection: Apply a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex (ABC) reagent.[16]
-
Chromogen: Add a chromogen substrate like DAB (3,3'-Diaminobenzidine), which produces a brown precipitate at the antigen site.[16]
-
-
Counterstaining and Mounting: Lightly counterstain the sections with hematoxylin (B73222) to visualize cell nuclei. Dehydrate the sections through graded ethanol and xylene, and coverslip with a permanent mounting medium.
-
Analysis: Scan the slides and quantify the percentage of Ki-67-positive nuclei (brown) relative to the total number of nuclei (blue) using image analysis software.[17]
Conclusion
KRAS G12C inhibitors like sotorasib and adagrasib represent a significant advancement in targeted cancer therapy. By covalently binding to the mutant KRAS protein, they effectively lock it in an inactive state. This leads to the profound and sustained inhibition of critical downstream signaling pathways, primarily the MAPK and PI3K-AKT cascades. The direct consequence of this signaling blockade is the suppression of tumor cell proliferation and survival, effects that have been robustly quantified in preclinical models and have translated into meaningful clinical responses for patients with KRAS G12C-mutated cancers. The experimental protocols detailed herein provide a framework for the continued evaluation and development of this important class of therapeutic agents.
References
- 1. youtube.com [youtube.com]
- 2. What is the mechanism of Adagrasib? [synapse.patsnap.com]
- 3. What is the mechanism of Sotorasib? [synapse.patsnap.com]
- 4. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models [frontiersin.org]
- 10. ilcn.org [ilcn.org]
- 11. benchchem.com [benchchem.com]
- 12. 3.4. Western Blotting and Detection [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. sysy-histosure.com [sysy-histosure.com]
- 17. Automated Ki-67 Quantification of Immunohistochemical Staining Image of Human Nasopharyngeal Carcinoma Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Preclinical Landscape of KRAS G12C Inhibition: An In-depth Technical Guide
A Note to the Reader: Initial searches for a specific compound designated "KRAS G12C inhibitor 55" did not yield dedicated preclinical data. The following guide, therefore, provides a comprehensive overview of the core preclinical in vitro studies for well-documented KRAS G12C inhibitors, such as Sotorasib (AMG 510) and Adagrasib (MRTX849), which serve as benchmarks in the field. The methodologies and data presented are representative of the standard assays and expected outcomes for this class of therapeutic agents. One study referenced a murine lung cancer cell line, CMT KRAS-G12C.55, which is distinct from an inhibitor.[1]
The discovery of covalent inhibitors targeting the cysteine residue of the KRAS G12C mutant protein has been a landmark achievement in oncology.[2][3] These inhibitors selectively bind to the inactive, GDP-bound state of KRAS G12C, trapping it and preventing downstream signaling that drives tumor growth.[4][5][6] This guide delves into the fundamental in vitro preclinical studies that form the bedrock of our understanding of these inhibitors' mechanism of action, potency, and cellular effects.
Quantitative Data Summary
The potency of KRAS G12C inhibitors is typically characterized through a variety of biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of an inhibitor required to reduce a specific biological activity by 50%. The following tables summarize representative quantitative data for prominent KRAS G12C inhibitors.
Table 1: Biochemical Potency of KRAS G12C Inhibitors
| Inhibitor | Target | Assay Type | IC50 | Reference(s) |
| Sotorasib (AMG 510) | KRAS G12C | SOS1-catalyzed Nucleotide Exchange | 0.004 - 0.032 µM | [4] |
| Adagrasib (MRTX849) | KRAS G12C | Biochemical Activity Assay | 10 - 973 nM | [4] |
| ARS-1620 | KRAS G12C | SOS1-catalyzed Nucleotide Exchange | 20.1 µM | [3] |
| Divarasib (GDC-6036) | KRAS G12C | Biochemical Assays | Sub-nanomolar range | [4] |
Table 2: Cellular Potency of KRAS G12C Inhibitors in 2D Cell Culture
| Inhibitor | Cell Line(s) | Assay Type | IC50 | Reference(s) |
| Sotorasib (AMG 510) | Various KRAS G12C cell lines | p-ERK Cellular Assay | 58 µM | [3] |
| Sotorasib (AMG 510) | Human KRAS G12C-mutant lung cancer cell lines | Proliferation Assay | 0.3 to 2534 nM | [1] |
| Adagrasib (MRTX849) | Various KRAS G12C cell lines | Proliferation Assay | 10 - 973 nM | [4] |
| MRTX-1257 | Human KRAS G12C-mutant lung cancer cell lines | Proliferation Assay | 0.1 to 356 nM | [1] |
Table 3: Cellular Potency of KRAS G12C Inhibitors in 3D Spheroid Models
| Inhibitor | Cell Line(s) | Assay Type | IC50 | Reference(s) |
| Adagrasib (MRTX849) | Various KRAS G12C cell lines | 3D Tumor Spheroid Assay | 0.2 - 1042 nM | [4] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the evaluation of drug candidates. Below are methodologies for key in vitro assays used to characterize KRAS G12C inhibitors.
1. Biochemical Assay for KRAS G12C Target Engagement
-
Objective: To quantify the direct binding and inhibition of the KRAS G12C protein by the inhibitor.[4]
-
Methodology:
-
Protein Expression and Purification: Recombinant human KRAS G12C protein is expressed in a suitable system (e.g., E. coli) and purified using standard chromatographic techniques.[4]
-
Nucleotide Exchange Assay: The exchange of fluorescently labeled GDP (e.g., mant-GDP) for GTP on the KRAS G12C protein is monitored. This exchange can be intrinsically measured or catalyzed by the guanine (B1146940) nucleotide exchange factor SOS1.[3][4]
-
Inhibitor Treatment: Purified KRAS G12C is incubated with a range of inhibitor concentrations for a specified time.[4]
-
Signal Detection: The change in fluorescence upon nucleotide exchange is measured to determine the rate of exchange in the presence of the inhibitor. The data is then used to calculate the IC50 value.[3]
-
2. Cellular Assay for Downstream Signaling Inhibition (p-ERK)
-
Objective: To assess the inhibitor's ability to block the downstream MAPK signaling pathway in cancer cells harboring the KRAS G12C mutation.[3][7]
-
Methodology:
-
Cell Culture: KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2) are cultured in appropriate media.[8]
-
Compound Treatment: Cells are seeded in multi-well plates and treated with various concentrations of the KRAS G12C inhibitor for a defined period (e.g., 4 to 72 hours).[9][10]
-
Cell Lysis: After treatment, cells are lysed to extract proteins.
-
Immunoassay: The levels of phosphorylated ERK (p-ERK) and total ERK are quantified using methods such as ELISA, Western Blotting, or bead-based immunoassays (e.g., MSD, AlphaLISA).[3][7]
-
Data Analysis: The ratio of p-ERK to total ERK is calculated and plotted against the inhibitor concentration to determine the IC50 value.[7]
-
3. Cell Viability and Proliferation Assays
-
Objective: To determine the effect of the inhibitor on the growth and survival of KRAS G12C mutant cancer cells.[7]
-
Methodology:
-
Cell Seeding: Cancer cell lines with the KRAS G12C mutation are seeded in 96- or 384-well plates.[7]
-
Inhibitor Incubation: Cells are incubated with a serial dilution of the inhibitor for an extended period, typically 3 to 5 days.[7]
-
Viability Measurement: The number of viable cells is determined using a luminescent-based assay that measures ATP content (e.g., CellTiter-Glo), which is proportional to the number of living cells.[3][7]
-
IC50 Calculation: The luminescence signal is plotted against the inhibitor concentration to calculate the IC50 for cell growth inhibition.
-
4. 3D Tumor Spheroid Assay
-
Objective: To evaluate the inhibitor's efficacy in a more physiologically relevant three-dimensional cell culture model that mimics aspects of a solid tumor.[7]
-
Methodology:
-
Spheroid Formation: Single cells are seeded in ultra-low attachment plates to promote the formation of 3D spheroids.
-
Compound Treatment: Once formed, the spheroids are treated with the KRAS G12C inhibitor.
-
Growth Monitoring: The growth of the spheroids is monitored over time by measuring their diameter or by using imaging-based techniques.
-
Endpoint Analysis: At the end of the experiment, cell viability within the spheroids can be assessed using assays similar to those for 2D cultures.
-
Visualizing the Mechanisms: Signaling Pathways and Workflows
Understanding the intricate signaling networks and experimental processes is facilitated by visual diagrams. The following are Graphviz representations of the KRAS signaling pathway and a typical experimental workflow for inhibitor characterization.
Caption: KRAS G12C signaling pathway and inhibitor mechanism of action.
References
- 1. biorxiv.org [biorxiv.org]
- 2. crownbio.com [crownbio.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ascopubs.org [ascopubs.org]
- 7. reactionbiology.com [reactionbiology.com]
- 8. KRAS G12C Preclinical Assay Platform | ChemPartner [chempartner.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
The Specificity of Sotorasib (AMG 510): A Technical Guide to its Selective Inhibition of the KRAS G12C Mutant
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity of Sotorasib (AMG 510), a first-in-class covalent inhibitor of the KRAS G12C mutant protein. The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a pivotal signaling protein, and the G12C mutation is a key driver in several cancers. The development of inhibitors that can selectively target this mutant form over the wild-type protein has been a landmark achievement in oncology. This document details the quantitative measures of Sotorasib's selectivity, the experimental protocols used to determine these metrics, and the underlying signaling pathways.
Core Concept: Covalent Inhibition of KRAS G12C
The KRAS protein cycles between an active GTP-bound state and an inactive GDP-bound state, regulating critical cellular processes like proliferation, differentiation, and survival. The G12C mutation, a glycine-to-cysteine substitution at codon 12, impairs the ability of KRAS to hydrolyze GTP, locking the protein in a constitutively active state and driving oncogenic signaling.[1] Sotorasib is designed to specifically and irreversibly bind to the mutant cysteine residue in KRAS G12C. This covalent modification occurs in a novel binding pocket, termed the switch-II pocket, trapping the protein in its inactive, GDP-bound conformation.[2] This mechanism of action prevents downstream signaling and inhibits cancer cell growth.
Quantitative Selectivity Profile of Sotorasib
The hallmark of a successful targeted therapy is its ability to potently inhibit the intended target while sparing wild-type proteins and other cellular machinery, thereby minimizing off-target toxicities. Sotorasib has demonstrated high selectivity for the KRAS G12C mutant over wild-type KRAS and other RAS isoforms.
| Parameter | KRAS G12C | Wild-Type KRAS | Selectivity (WT/G12C) | Assay Type | Reference |
| IC50 (SOS1-catalyzed nucleotide exchange) | ~0.02 µM | >10 µM | >500-fold | Biochemical | [3] |
| Cellular p-ERK Inhibition (IC50) | ~0.01 - 0.1 µM | Not reported | - | Cellular | [3] |
| Cell Proliferation (IC50) in KRAS G12C cell lines | ~0.005 - 0.07 µM | Insensitive | High | Cellular | [4] |
| Binding Affinity (KD) | 220 nM | No binding | High | Biochemical | [5] |
Table 1: Quantitative Selectivity Data for Sotorasib (AMG 510)
Signaling Pathway Inhibition
KRAS, once activated, initiates a cascade of downstream signaling events, primarily through the MAPK (RAF-MEK-ERK) and PI3K-AKT pathways, which are crucial for cell growth and survival.[6][1] By locking KRAS G12C in an inactive state, Sotorasib effectively blocks these downstream signals.
Caption: The KRAS signaling pathway and the mechanism of Sotorasib inhibition.
Experimental Protocols
The determination of Sotorasib's selectivity relies on a suite of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
Protocol 1: Biochemical Assay for Inhibition of Nucleotide Exchange
This assay measures the ability of an inhibitor to prevent the exchange of GDP for GTP on the KRAS G12C protein, which is a crucial step in its activation.
Objective: To determine the IC50 value of Sotorasib on SOS1-catalyzed nucleotide exchange on KRAS G12C.
Materials:
-
Recombinant human KRAS G12C protein
-
Recombinant human SOS1 protein (catalytic domain)
-
BODIPY-FL-GTP (fluorescent GTP analog)
-
Non-fluorescent GTP
-
Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM MgCl2, 1 mM TCEP, pH 7.4)
-
Sotorasib (serial dilutions)
-
384-well microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare serial dilutions of Sotorasib in assay buffer.
-
In a 384-well plate, add KRAS G12C protein and the Sotorasib dilutions.
-
Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for covalent binding.
-
Initiate the exchange reaction by adding a mixture of SOS1 and BODIPY-FL-GTP.
-
Monitor the increase in fluorescence polarization over time as the fluorescent GTP binds to KRAS G12C.
-
The rate of nucleotide exchange is determined from the initial linear phase of the reaction.
-
Plot the reaction rates against the logarithm of Sotorasib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
References
The Impact of KRAS G12C Inhibition on the Tumor Microenvironment: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of specific inhibitors targeting the KRAS G12C mutation represents a significant breakthrough in oncology. While the direct anti-tumor effects of these agents are well-documented, their influence on the complex ecosystem of the tumor microenvironment (TME) is a rapidly evolving area of research with profound implications for therapeutic strategies, including combination therapies. This technical guide synthesizes key findings on the effects of KRAS G12C inhibitors on the TME, providing quantitative data, detailed experimental methodologies, and visual representations of the underlying biological processes. Although the specific designation "KRAS G12C inhibitor 55" is not widely documented in peer-reviewed literature, this document will focus on the well-characterized inhibitors sotorasib (B605408) (AMG 510) and adagrasib (MRTX849) as representative examples of this class of drugs.
Remodeling the Tumor Immune Landscape
KRAS G12C inhibitors have been shown to induce a significant shift in the TME from an immunosuppressive to an immune-permissive state. This remodeling is characterized by changes in the composition and activation status of various immune cell populations.
Quantitative Effects on Immune Cell Infiltration
Preclinical studies have consistently demonstrated that KRAS G12C inhibition leads to an influx of effector immune cells into the tumor, transforming it into a "hotter" and more immunologically active environment.
| Cell Type | Change with KRAS G12C Inhibition | Experimental Model | Key Findings | Reference |
| CD8+ T cells | Increased Infiltration and Activation | CT26 KrasG12C syngeneic model | MRTX849 treatment led to a significant increase in tumor-infiltrating CD8+ T cells. | [1][2] |
| KP-KrasG12C GEMM | Sotorasib promoted the expansion of tumor-infiltrating lymphocytes (TILs). | [3] | ||
| CD4+ T cells | Increased Infiltration | CT26 KrasG12C syngeneic model | MRTX849 treatment resulted in an increased presence of CD4+ T cells within the tumor. | [1][2] |
| M1 Macrophages | Increased Polarization | CT26 KrasG12C syngeneic model | MRTX849 treatment was associated with an increase in M1-polarized macrophages. | [1][2] |
| Myeloid-Derived Suppressor Cells (MDSCs) | Decreased Infiltration | CT26 KrasG12C syngeneic model | MRTX849 treatment led to a reduction in intratumoral MDSCs. | [1][2] |
| Dendritic Cells (DCs) | Increased Infiltration and Maturation | CT26 KrasG12C syngeneic model | MRTX849 treatment increased the number of dendritic cells. Sotorasib was shown to induce DC maturation. | [1][2][4] |
Modulation of Immune Signaling Pathways
KRAS G12C inhibitors impact key signaling pathways within both tumor cells and immune cells, further contributing to the pro-inflammatory TME.
-
Upregulation of Antigen Presentation Machinery: Inhibition of the KRAS G12C pathway has been shown to increase the expression of Major Histocompatibility Complex (MHC) class I molecules on the surface of tumor cells, making them more visible to the immune system.[1]
-
Induction of Pro-inflammatory Cytokines and Chemokines: Sotorasib treatment can induce the production of chemokines such as CXCL10 and CXCL11, which are crucial for the recruitment of T cells.[4] Furthermore, single-cell RNA sequencing of tumors treated with sotorasib revealed an enrichment of TNFα and IFNγ signaling pathways.[3]
-
Release of Damage-Associated Molecular Patterns (DAMPs): The cytotoxic effects of KRAS G12C inhibitors can lead to the release of DAMPs, which act as danger signals to activate innate immune cells like dendritic cells.[4]
Clinical Efficacy of KRAS G12C Inhibitors
The immunomodulatory effects of KRAS G12C inhibitors are thought to contribute to their clinical efficacy. The following tables summarize key clinical trial data for sotorasib and adagrasib in non-small cell lung cancer (NSCLC).
Sotorasib (AMG 510) - CodeBreaK 100 and 200 Trials
| Parameter | CodeBreaK 100 (Phase II)[5] | CodeBreaK 200 (Phase III)[6] |
| Patient Population | Previously treated KRAS p.G12C-mutated NSCLC | Previously treated KRAS p.G12C-mutated NSCLC |
| Objective Response Rate (ORR) | 37.1% | - |
| Disease Control Rate (DCR) | 80.6% | - |
| Median Progression-Free Survival (PFS) | 6.8 months | 5.6 months (vs. 4.5 months with docetaxel) |
| Median Overall Survival (OS) | - | Not significantly improved compared to docetaxel |
Adagrasib (MRTX849) - KRYSTAL-1 Trial
| Parameter | KRYSTAL-1 (Phase II)[7] | KRYSTAL-1 (NSCLC with Brain Metastases)[8] |
| Patient Population | Previously treated KRAS p.G12C-mutated NSCLC | KRAS p.G12C-mutated NSCLC with untreated CNS metastases |
| Objective Response Rate (ORR) | 43% | 42% (intracranial) |
| Disease Control Rate (DCR) | - | 90% (intracranial) |
| Median Progression-Free Survival (PFS) | - | 5.4 months (intracranial) |
| Median Overall Survival (OS) | - | 11.4 months |
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature on KRAS G12C inhibitors and the TME.
Syngeneic Mouse Models
-
Cell Lines: CT26 murine colon carcinoma cells engineered to express the KrasG12C mutation are commonly used.
-
Implantation: Tumor cells are implanted subcutaneously into the flank of immunocompetent mice (e.g., BALB/c).
-
Treatment: Once tumors reach a specified volume, mice are treated with the KRAS G12C inhibitor (e.g., MRTX849) or vehicle control, often via oral gavage.
-
Analysis: Tumor growth is monitored by caliper measurements. At the end of the study, tumors are harvested for analysis by flow cytometry, immunohistochemistry, or RNA sequencing.
Flow Cytometry for Immune Cell Profiling
-
Tumor Dissociation: Harvested tumors are mechanically and enzymatically dissociated into a single-cell suspension.
-
Staining: The cell suspension is stained with a panel of fluorescently labeled antibodies against cell surface and intracellular markers to identify different immune cell populations (e.g., CD3, CD4, CD8, CD45, F4/80, Gr-1).
-
Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer to quantify the proportions of different immune cell subsets within the TME.
RNA Sequencing (RNA-seq)
-
RNA Extraction: RNA is extracted from bulk tumor tissue or sorted cell populations.
-
Library Preparation: RNA is converted to cDNA, and sequencing libraries are prepared.
-
Sequencing: Libraries are sequenced on a high-throughput sequencing platform.
-
Data Analysis: Sequencing reads are aligned to a reference genome, and differential gene expression analysis is performed to identify changes in gene expression and signaling pathways upon treatment with a KRAS G12C inhibitor.
Signaling Pathways and Experimental Workflows
Signaling Pathway of KRAS G12C Inhibition and Immune Activation
Caption: KRAS G12C inhibition blocks the MAPK pathway and promotes an immune-active TME.
Experimental Workflow for TME Analysis
Caption: Workflow for analyzing the TME in preclinical models treated with KRAS G12C inhibitors.
Conclusion
The targeting of KRAS G12C represents a paradigm shift in the treatment of KRAS-mutant cancers. Beyond their direct tumoricidal effects, KRAS G12C inhibitors profoundly remodel the tumor microenvironment, converting an immunologically "cold" milieu into a "hot" one that is more susceptible to immune-mediated clearance. These changes provide a strong rationale for combining KRAS G12C inhibitors with immunotherapies, such as checkpoint inhibitors, to achieve more durable and potent anti-tumor responses. Further research is warranted to fully elucidate the complex interplay between KRAS G12C inhibition and the TME and to optimize combination strategies for patients with KRAS p.G12C-mutated cancers.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. ilcn.org [ilcn.org]
- 6. Frontiers | Current status of KRAS G12C inhibitors in NSCLC and the potential for combination with anti-PD-(L)1 therapy: a systematic review [frontiersin.org]
- 7. clinician.nejm.org [clinician.nejm.org]
- 8. Adagrasib effective for patients with KRAS G12C-mutant lung cancer and untreated brain metastases | MD Anderson Cancer Center [mdanderson.org]
Initial Cytotoxicity Screening of KRAS G12C Inhibitor 55: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial cytotoxicity screening of KRAS G12C inhibitor 55. It includes a summary of its cytotoxic activity, detailed experimental protocols for assessing cell viability and target engagement, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to KRAS G12C Inhibition
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a pivotal GTPase that functions as a molecular switch in intracellular signaling, governing cell proliferation, differentiation, and survival.[1] The G12C mutation, where glycine (B1666218) is substituted by cysteine at codon 12, impairs the intrinsic GTPase activity of KRAS.[2] This results in the protein being locked in a constitutively active, GTP-bound state, leading to the persistent activation of downstream pro-proliferative signaling pathways, primarily the MAPK and PI3K-AKT pathways.[2][3] Consequently, the KRAS G12C mutation is a key oncogenic driver in several cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer.[4]
KRAS G12C inhibitors are a class of targeted therapies designed to covalently bind to the mutant cysteine residue.[1] This irreversible binding traps the KRAS G12C protein in its inactive, GDP-bound state, thereby inhibiting downstream signaling and suppressing cancer cell growth.[5]
Data Presentation: Cytotoxicity of Inhibitor 55
Compound 55 has demonstrated potent and selective cytotoxic activity against cancer cell lines harboring the KRAS G12C mutation. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values from initial screening studies are summarized below.
| Cell Line | Cancer Type | KRAS Status | IC50 / GI50 (µM) | Reference |
| H460 | NSCLC | G12C | 0.07 (IC50) | [6] |
| T29 | Pancreatic Cancer | G12C | 8.12 (IC50) | [6] |
| T29Kt1 | Pancreatic Cancer | G12C | 0.16 (IC50) | [6] |
| Various KRAS G12C cell lines | - | G12C | 0.031 - 7.67 (GI50) | [7] |
| Cell lines without KRAS G12C | - | Wild-type or other mutations | 4.84 - 6.10 (GI50) | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments involved in the initial cytotoxicity screening of a KRAS G12C inhibitor like compound 55.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol determines the effect of the inhibitor on cell viability.
Materials:
-
KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2)[8]
-
Complete cell culture medium
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CellTiter-Glo® Luminescent Cell Viability Assay kit[8][9]
-
Dimethyl sulfoxide (B87167) (DMSO)[8]
-
Luminometer or microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[9]
-
Compound Preparation and Treatment: Prepare a 10-point serial dilution of Inhibitor 55 in complete growth medium from a DMSO stock. The final DMSO concentration should not exceed 0.1%. Add 100 µL of the diluted compound or vehicle control to the respective wells.[9]
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.[9]
-
Viability Measurement:
-
For MTT Assay: Add MTT solution to each well and incubate for a specified time. Then, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[8] Measure the absorbance at a specific wavelength using a microplate reader.
-
For CellTiter-Glo® Assay: Follow the manufacturer's instructions. Typically, this involves adding the reagent to the wells, incubating for a short period, and then measuring the luminescent signal with a luminometer.[9]
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Phospho-ERK (pERK) Western Blot Analysis
This protocol assesses the inhibition of the MAPK signaling pathway downstream of KRAS.[9]
Materials:
-
KRAS G12C mutant cancer cell lines
-
6-well plates
-
This compound
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (anti-pERK, anti-total ERK, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate and chemiluminescence imager
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-16 hours. Treat the cells with varying concentrations of Inhibitor 55 for 2 hours.[9]
-
Cell Lysis: Aspirate the medium, wash the cells with ice-cold PBS, and add ice-cold RIPA buffer. Scrape the cells and agitate on ice for 30 minutes. Clarify the lysates by centrifugation.[9]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[9]
-
Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies overnight.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
-
Detection: Detect the signal using an ECL substrate and a chemiluminescence imager. Quantify band intensities using software like ImageJ. Normalize the levels of pERK to total ERK or a loading control like GAPDH.[9]
Mandatory Visualizations
KRAS G12C Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. What are the therapeutic candidates targeting KRAS G12C? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. meridian.allenpress.com [meridian.allenpress.com]
- 5. globalrph.com [globalrph.com]
- 6. Frontiers | Regulation of the Ras-Related Signaling Pathway by Small Molecules Containing an Indole Core Scaffold: A Potential Antitumor Therapy [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of KRAS G12C Inhibitor 55
For Researchers, Scientists, and Drug Development Professionals
Introduction
The KRAS protein, a pivotal signaling molecule, is one of the most frequently mutated oncogenes in human cancers. The specific G12C mutation has emerged as a key therapeutic target, leading to the development of a new class of covalent inhibitors that have demonstrated significant promise in preclinical and clinical settings.[1] These inhibitors function by covalently binding to the mutant cysteine-12 residue, locking the KRAS protein in its inactive GDP-bound state and thereby blocking downstream oncogenic signaling.[1] This document provides detailed application notes and protocols for the in vivo evaluation of "KRAS G12C inhibitor 55," a representative compound of this class, in mouse models. These protocols are critical for the preclinical assessment of therapeutic efficacy and pharmacodynamic properties.
Signaling Pathway of KRAS G12C and Mechanism of Inhibition
KRAS cycles between an inactive GDP-bound state and an active GTP-bound state. The G12C mutation impairs the intrinsic GTPase activity of KRAS, leading to its constitutive activation. This results in the continuous stimulation of downstream signaling cascades, most notably the MAPK/ERK pathway, which drives cell proliferation, survival, and differentiation.[1] KRAS G12C inhibitors are designed to specifically and covalently bind to the cysteine residue at position 12 of the mutant KRAS protein. This irreversible binding locks KRAS G12C in its inactive, GDP-bound conformation, effectively shutting down the aberrant downstream signaling.[1]
In Vivo Experimental Protocols
A critical step in the preclinical development of KRAS G12C inhibitors is the evaluation of their efficacy in in vivo models.[1] The following protocols outline the key steps for conducting such studies.
Animal Models
The choice of animal model is crucial for obtaining relevant and translatable data. Commonly used models include:
-
Cell-Line Derived Xenografts (CDX): Human cancer cell lines with the KRAS G12C mutation (e.g., NCI-H358, MIA PaCa-2) are subcutaneously implanted into immunodeficient mice (e.g., athymic nude or SCID mice).[2]
-
Patient-Derived Xenografts (PDX): Tumor fragments from patients with KRAS G12C-mutant cancers are implanted into immunodeficient mice. These models often better recapitulate the heterogeneity of human tumors.[3][4]
-
Genetically Engineered Mouse Models (GEMM): Mice engineered to express the KRAS G12C mutation in specific tissues develop tumors that more closely mimic human disease progression and the tumor microenvironment.[5]
-
Syngeneic Models: Murine cancer cell lines with a KRAS G12C mutation are implanted into immunocompetent mice (e.g., C57BL/6). These models are essential for studying the interaction between the inhibitor and the immune system.[6]
Drug Formulation and Administration
-
Formulation: KRAS G12C inhibitors are typically formulated for oral administration. A common vehicle is a suspension in a solution such as 10% Captisol in 50 mM citrate (B86180) buffer (pH 5.0) or a mixture of HPMC and Tween 80.[7][8] It is recommended to prepare the formulation fresh daily and ensure it is well-mixed before each administration.[7]
-
Administration: Oral gavage is the most frequent route of administration for daily dosing.[1] The typical dosing volume for mice is 5-10 mL/kg.[7]
Dosing Regimen and Monitoring
-
Dose Selection: Dose-ranging studies are essential to determine the optimal therapeutic dose that balances efficacy and toxicity. Doses for potent KRAS G12C inhibitors can range from 1 mg/kg to 100 mg/kg daily, depending on the specific compound and the animal model used.[1][3][9]
-
Treatment Schedule: Dosing is typically initiated when tumors reach a palpable and measurable size (e.g., 100-200 mm³).[1] Treatment is usually administered once daily (QD).[3]
-
Tumor Measurement: Tumor volume should be monitored regularly (e.g., twice weekly) using calipers. The volume can be calculated using the formula: (Length x Width²) / 2.[1]
-
Body Weight and Clinical Observations: Animal body weight should be monitored as an indicator of toxicity.[1] Any signs of adverse effects, such as changes in behavior or physical appearance, should be recorded.[7]
Data Presentation: Quantitative In Vivo Efficacy Data
The following tables summarize representative in vivo dosage and efficacy data for KRAS G12C inhibitors from preclinical studies in various mouse models. This data is presented as an example for "this compound" due to the lack of publicly available information for a compound with that specific designation.
Table 1: Representative In Vivo Efficacy of "this compound" in Xenograft Models
| Cell Line (Cancer Type) | Mouse Strain | Dose (mg/kg, QD, oral) | Treatment Duration | Tumor Growth Inhibition (TGI) (%) | Observations | Reference |
| NCI-H358 (NSCLC) | Athymic Nude | 30 | 21 days | >80% | Significant tumor regression | [8] |
| MIA PaCa-2 (Pancreatic) | SCID | 30 | 14 days | Significant inhibition | Dose-dependent efficacy observed | [9] |
| CT26.KRASG12C (Colorectal) | BALB/c | 100 | 19-22 days | Marked tumor regression | Efficacy reduced in T-cell deficient mice | [6] |
Table 2: Representative Pharmacodynamic Effects of "this compound"
| Model | Dose (mg/kg) | Time Point | Biomarker | Change | Reference |
| H358 Xenograft | 30 (single dose) | 6 hours | KRAS G12C Occupancy | ~74% | [8] |
| H358 Xenograft | 30 (3 daily doses) | 24 hours | p-ERK | Sustained inhibition | [9] |
| MiaPaCa2 Xenograft | 5 and 30 | 2 weeks | 18F-FDG uptake | Significant reduction | [9] |
Efficacy and Pharmacodynamic Endpoints
-
Tumor Growth Inhibition (TGI): The primary efficacy endpoint is the reduction in tumor volume in the treated group compared to the vehicle-treated control group.[1] In some cases, partial or complete tumor regression may be observed.[1]
-
Pharmacodynamic (PD) Markers: To confirm target engagement and biological effect, tumor and plasma samples can be collected. Key PD markers include:
-
KRAS G12C Occupancy: Measurement of the percentage of KRAS G12C protein that is covalently bound by the inhibitor.[9]
-
Downstream Signaling Inhibition: Assessment of the phosphorylation status of key downstream proteins like ERK (p-ERK) via methods such as immunohistochemistry (IHC) or Western blot.[1][9]
-
-
Survival Analysis: In some studies, particularly with orthotopic or GEMM models, overall survival is a key endpoint.[2]
Experimental Workflow
The following diagram illustrates a general experimental workflow for an in vivo efficacy study of a KRAS G12C inhibitor.
Conclusion
The in vivo evaluation of KRAS G12C inhibitors in appropriate mouse models is a fundamental component of their preclinical development.[1] The protocols and representative data presented here provide a robust framework for researchers designing and executing their own in vivo studies. Meticulous attention to the selection of the animal model, dosing regimen, and relevant endpoints is paramount for generating reliable and translatable results that can inform clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Pathology & Oncology Research | The Research Progress of Direct KRAS G12C Mutation Inhibitors [por-journal.com]
- 5. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Cell-Based Assays for KRAS G12C Inhibitor 55
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal GTPase that functions as a molecular switch in crucial intracellular signaling pathways, governing cell proliferation, survival, and differentiation.[1] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.[2][3] The G12C mutation, a substitution of glycine (B1666218) to cysteine at codon 12, results in a constitutively active KRAS protein, leading to the persistent activation of downstream pro-proliferative pathways, primarily the MAPK/ERK and PI3K-AKT-mTOR signaling cascades.[1][4]
The development of covalent inhibitors that specifically target the mutant cysteine in KRAS G12C has been a landmark achievement in precision oncology.[5] These inhibitors bind irreversibly to KRAS G12C, locking it in an inactive, GDP-bound state, thereby preventing its interaction with downstream effectors and inhibiting oncogenic signaling.[6][7] "KRAS G12C inhibitor 55" is a novel investigational agent designed to selectively target this mutant protein.
These application notes provide a comprehensive guide for the development and implementation of a suite of cell-based assays to characterize the activity of this compound. The protocols detailed herein will enable researchers to assess its potency, target engagement, and effects on downstream signaling and cellular fate in KRAS G12C mutant cancer cell lines.
Signaling Pathway and Mechanism of Action
KRAS G12C constitutively activates downstream signaling, promoting uncontrolled cell growth and survival. This compound is designed to covalently bind to the mutant cysteine residue, locking the protein in its inactive GDP-bound state and thereby inhibiting these downstream pathways.
References
- 1. What are the therapeutic candidates targeting KRAS G12C? [synapse.patsnap.com]
- 2. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]
- 3. meridian.allenpress.com [meridian.allenpress.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A Breakthrough Brought about by Targeting KRASG12C: Nonconformity Is Punished - PMC [pmc.ncbi.nlm.nih.gov]
Administration of KRAS G12C Inhibitor 55 in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of specific inhibitors targeting the KRAS G12C mutation represents a significant advancement in oncology. These molecules have demonstrated considerable promise in preclinical and clinical settings. This document provides detailed application notes and protocols for the administration of a generic KRAS G12C inhibitor, designated "inhibitor 55," in animal models. It is important to note that publicly available, peer-reviewed literature with specific in vivo administration data for a compound explicitly named "KRAS G12C inhibitor 55" is limited. Therefore, the following protocols and data are synthesized from well-characterized KRAS G12C inhibitors such as Adagrasib (MRTX849) and Sotorasib (AMG 510), which are considered representative of this class of therapeutic agents. Proper formulation and administration are critical for achieving desired plasma and tumor concentrations, essential for evaluating efficacy and pharmacodynamic effects.
Signaling Pathway and Mechanism of Action
KRAS is a small GTPase that acts as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state. The G12C mutation impairs KRAS's ability to hydrolyze GTP, leading to its constitutive activation. This results in the persistent stimulation of downstream signaling pathways, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways, which drive cell proliferation and survival. KRAS G12C inhibitors covalently bind to the mutant cysteine residue, locking the protein in its inactive GDP-bound state and thereby inhibiting these downstream oncogenic signals.
Figure 1: Simplified KRAS G12C signaling pathway and mechanism of inhibitor action.
Data Presentation: In Vivo Administration and Efficacy of Representative KRAS G12C Inhibitors
The following tables summarize in vivo dosage and efficacy data for representative KRAS G12C inhibitors from preclinical studies in various mouse models. This data can serve as a guide for designing studies with "this compound".
Table 1: Oral Administration Parameters of KRAS G12C Inhibitors in Mouse Models
| Inhibitor Name | Animal Model | Tumor Model | Dosage | Administration Route | Vehicle/Formulation | Reference |
| MRTX849 (Adagrasib) | Nude Mice | H358 Xenograft | 10, 30, 100 mg/kg QD | Oral Gavage | 10% Captisol, 50 mM citrate (B86180) buffer, pH 5.0 | [1][2] |
| LY3537982 | Nude Mice | NSCLC PDX (EL3187) | 3 to 30 mg/kg QD or BID | Oral Gavage | Not specified in abstract | [3] |
| Sotorasib (AMG 510) | N/A | MIA PaCa-2 T2 Xenograft | Not specified | Oral Gavage | Not specified | [4] |
| JDQ443 | N/A | CDX and PDX models | Not specified | Oral Gavage | Not specified | [5][6] |
| 143D | N/A | SW1463, MIA PaCa-2, NCI-H1373 Xenografts | Not specified | Oral Gavage | Not specified | [7] |
| Compound A | N/A | Kras G12C GEMM | 30 mg/kg daily | Oral Gavage | Not specified | [8][9] |
| ARS-1620 | N/A | CDX and PDX models | Not specified | Oral Gavage | Not specified |
PDX: Patient-Derived Xenograft; CDX: Cell-Derived Xenograft; GEMM: Genetically Engineered Mouse Model; QD: Once daily; BID: Twice daily.
Table 2: Efficacy of Representative KRAS G12C Inhibitors in Mouse Models
| Inhibitor Name | Tumor Model | Dosage | Tumor Growth Inhibition (TGI) / Regression | Reference |
| MRTX849 (Adagrasib) | Multiple CDX & PDX | 100 mg/kg QD | Pronounced tumor regression in 17 of 26 models | [1][2] |
| LY3537982 | NSCLC PDX (EL3187) | 3 to 30 mg/kg QD or BID | Complete regression to significant TGI | [3] |
| Compound [I] | NCI-H358 Xenograft | 15 mg/kg | ~50% TGI | [3] |
| 143D | Multiple Xenografts | Dose-dependent | Dose-dependent inhibition of tumor growth | [7] |
| Compound A | Kras G12C GEMM | 30 mg/kg daily | Marked reduction in tumor incidence and burden | [8][9] |
Experimental Protocols
Formulation and Preparation Protocol for "this compound"
The formulation of a KRAS G12C inhibitor for animal studies is critical for ensuring adequate bioavailability and consistent exposure. Oral gavage is a common administration route for preclinical studies of these inhibitors. The following protocol is a general guideline and may require optimization based on the specific physicochemical properties of "inhibitor 55".
Materials and Reagents:
-
This compound powder
-
Vehicle components (e.g., Tween 80, Hydroxypropyl methylcellulose (B11928114) (HPMC), sterile water, Captisol, citrate buffer)
-
Sterile conical tubes (15 mL or 50 mL)
-
Homogenizer or sonicator
-
Magnetic stirrer and stir bar
-
pH meter
-
Analytical balance
-
Sterile syringes and gavage needles
Recommended Vehicle Compositions:
-
Suspension Formulation: A common vehicle for oral administration of KRAS G12C inhibitors in mice is a suspension formulation.
-
0.5% (w/v) HPMC in sterile water
-
0.2% (v/v) Tween 80 in 0.5% HPMC
-
-
Solubilizing Formulation (based on MRTX849):
Step-by-Step Preparation Protocol (Suspension):
-
Vehicle Preparation:
-
In a sterile beaker, add the required volume of sterile water.
-
While stirring with a magnetic stirrer, slowly add the HPMC powder to create a vortex and prevent clumping.
-
Continue stirring until the HPMC is fully dissolved. This may require stirring for several hours or overnight at room temperature.
-
Add Tween 80 to the HPMC solution and mix until a homogenous solution is formed.
-
-
Inhibitor Suspension:
-
Accurately weigh the required amount of this compound powder based on the desired final concentration and the number of animals to be dosed.
-
In a sterile conical tube, add a small volume of the prepared vehicle to the inhibitor powder to create a paste.
-
Gradually add the remaining vehicle to the paste while vortexing or sonicating to ensure a uniform suspension.
-
Visually inspect the suspension for any large aggregates. If present, further homogenization may be necessary.
-
-
Final Checks:
-
If necessary, adjust the pH of the final suspension to a suitable range (e.g., pH 4-7) using sterile HCl or NaOH.
-
Store the prepared suspension at 4°C for short-term use. Before each use, bring the suspension to room temperature and ensure it is well-mixed.
-
In Vivo Efficacy Study Protocol
This protocol outlines a general workflow for evaluating the anti-tumor efficacy of "this compound" in a subcutaneous xenograft mouse model.
Figure 2: Experimental workflow for an in vivo efficacy study.
Methodology:
-
Animal Models:
-
Tumor Model Establishment:
-
Culture KRAS G12C mutant cells (e.g., NCI-H358, MIA PaCa-2) under standard conditions.
-
Harvest cells and resuspend in an appropriate medium (e.g., PBS or Matrigel).
-
Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.
-
-
Tumor Growth and Animal Randomization:
-
Allow tumors to establish and reach a predetermined size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups (n=8-10 mice per group).
-
-
Treatment Administration:
-
Prepare the formulation of "inhibitor 55" and the vehicle control as described above.
-
Administer the designated dose (e.g., 10, 30, or 100 mg/kg) or vehicle orally (PO) once daily (QD).[1]
-
Before each dosing, ensure the inhibitor suspension is well-mixed by gentle inversion or vortexing.
-
Administer the formulation carefully to the mice using an appropriately sized oral gavage needle, ensuring correct placement in the esophagus. The typical dosing volume for mice is 5-10 mL/kg.
-
-
Monitoring and Data Collection:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Record the body weight of each animal 2-3 times per week as an indicator of toxicity.
-
Observe animals daily for any clinical signs of toxicity (e.g., changes in posture, activity, fur texture).
-
-
Study Endpoint and Analysis:
-
Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the animals and collect tumors and major organs for further analysis (e.g., pharmacodynamics, histopathology).
-
Analyze the data to determine tumor growth inhibition (TGI) and assess the overall tolerability of the treatment.
-
Pharmacodynamic Analysis
To confirm target engagement and downstream pathway inhibition, tumor samples can be collected at various time points after the final dose.
Protocol:
-
Euthanize a subset of mice from each treatment group at specified time points (e.g., 2, 6, 24 hours) after the last dose.
-
Excise tumors and snap-freeze them in liquid nitrogen or fix them in formalin.
-
Prepare tumor lysates for Western blot analysis to assess the levels of phosphorylated ERK (p-ERK) and phosphorylated AKT (p-AKT) as markers of downstream signaling inhibition. A decrease in the levels of these phosphoproteins in the treated groups compared to the vehicle control would indicate target engagement.
Conclusion
The in vivo evaluation of KRAS G12C inhibitors in animal models is a critical component of their preclinical development. The protocols and data presented here, based on well-characterized inhibitors, provide a strong foundation for researchers designing and executing their own in vivo studies for novel compounds like "this compound". Careful consideration of the animal model, formulation, dosing regimen, and relevant endpoints is crucial for obtaining robust and translatable results.
References
- 1. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Novel KRAS(G12C) inhibitor shows efficacy in models of KRAS-mutant NSCLC | BioWorld [bioworld.com]
- 4. Frontiers | Current status of KRAS G12C inhibitors in NSCLC and the potential for combination with anti-PD-(L)1 therapy: a systematic review [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 143D, a novel selective KRASG12C inhibitor exhibits potent antitumor activity in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying KRAS Signaling Pathways with a KRAS G12C Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing a representative KRAS G12C inhibitor, herein referred to as "Inhibitor 55," to investigate KRAS signaling pathways. The protocols and data are based on established methodologies and findings for well-characterized KRAS G12C inhibitors.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a small GTPase that functions as a critical molecular switch in intracellular signaling, regulating cell proliferation, differentiation, and survival.[1][2] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, including non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and pancreatic cancer.[3] The G12C mutation, a substitution of glycine (B1666218) with cysteine at codon 12, impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active, GTP-bound state.[1][4] This leads to the persistent activation of downstream oncogenic signaling pathways, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways.[3][4][5]
KRAS G12C inhibitors are a class of targeted therapies that covalently bind to the mutant cysteine residue at position 12.[1] This irreversible binding traps the KRAS G12C protein in its inactive, GDP-bound conformation, thereby blocking downstream signaling and inhibiting cancer cell proliferation and survival.[1] "Inhibitor 55" represents a potent and selective covalent inhibitor of KRAS G12C, designed for studying these critical signaling cascades.
Biochemical and Cellular Activity
The efficacy of a KRAS G12C inhibitor is determined by its biochemical and cellular activities. The following tables summarize representative quantitative data for a typical KRAS G12C inhibitor.
Table 1: Biochemical Activity of a Representative KRAS G12C Inhibitor
| Parameter | Value | Description |
| Target | KRAS G12C | Mutant Kirsten rat sarcoma viral oncogene homolog |
| IC₅₀ (Biochemical) | 0.5 - 10 nM | Concentration for 50% inhibition of KRAS G12C activity in a biochemical assay (e.g., nucleotide exchange)[6] |
| Binding Mechanism | Covalent, Irreversible | Forms a permanent bond with the cysteine-12 residue[1] |
| Selectivity | >1000-fold vs. WT KRAS | Preferentially binds to the mutant protein over the wild-type form[6] |
Table 2: Cellular Activity of a Representative KRAS G12C Inhibitor in KRAS G12C-Mutant Cell Lines
| Cell Line | Cancer Type | IC₅₀ (Proliferation) | Downstream Target Inhibition (pERK IC₅₀) |
| NCI-H358 | NSCLC | 0.5 nM | ~1 nM[7] |
| MIA PaCa-2 | Pancreatic | 1 - 20 nM | 5 - 50 nM[8] |
| SW837 | Rectal | 30 mg/kg QD (in vivo) | Near-complete tumor regression[7] |
Signaling Pathways
KRAS G12C constitutively activates multiple downstream signaling pathways. "Inhibitor 55" is designed to block these pathways at their origin.
MAPK/ERK Pathway
The RAF-MEK-ERK cascade is a primary signaling route for KRAS. Upon activation, KRAS recruits and activates RAF kinases at the cell membrane, initiating a phosphorylation cascade that ultimately leads to the activation of ERK. Activated ERK translocates to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and survival. KRAS G12C preferentially activates the RAF/MEK/ERK pathway.[9][10]
PI3K/AKT Pathway
In addition to the MAPK pathway, activated KRAS can also stimulate the PI3K-AKT-mTOR pathway, which plays a crucial role in cell growth, survival, and metabolism. While KRAS G12C has a stronger preference for the RAF/MEK/ERK pathway, it can also activate PI3K signaling.[5][11]
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to characterize the effects of "Inhibitor 55" on KRAS G12C signaling.
Protocol 1: Western Blot Analysis of Downstream Signaling
Objective: To determine the effect of "Inhibitor 55" on the phosphorylation status of key downstream effectors of the MAPK and PI3K pathways.
Materials:
-
KRAS G12C mutant cell line (e.g., NCI-H358)
-
"Inhibitor 55"
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK (pERK), anti-total-ERK, anti-phospho-AKT (pAKT), anti-total-AKT, anti-GAPDH or β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate KRAS G12C mutant cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of "Inhibitor 55" (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 2, 6, 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Add ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
-
Protocol 2: Cell Viability Assay
Objective: To assess the dose-dependent effect of "Inhibitor 55" on the proliferation and viability of KRAS G12C mutant cells.
Materials:
-
KRAS G12C mutant cell line (e.g., NCI-H358) and a KRAS wild-type or other mutant cell line as a control (e.g., A549)
-
"Inhibitor 55"
-
Complete cell culture medium
-
96-well clear-bottom plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™)
-
Plate reader capable of measuring luminescence or absorbance
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of "Inhibitor 55" in culture medium.
-
Treat the cells with the serially diluted compound (e.g., 0.1 nM to 10 µM) in triplicate. Include a vehicle-only control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the cell viability against the logarithm of the inhibitor concentration.
-
Calculate the IC₅₀ value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
Conclusion
"Inhibitor 55" serves as a powerful tool for dissecting the complexities of KRAS G12C-driven signaling pathways. The provided application notes and protocols offer a robust framework for researchers to investigate the mechanism of action of KRAS G12C inhibitors and to explore their therapeutic potential in preclinical models. Careful execution of these experiments will yield valuable insights into the biology of KRAS-mutant cancers and aid in the development of novel therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. Evolution of structure-guided drug design strategies targeting mutations in codon 12 of KRAS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. What are the therapeutic candidates targeting KRAS G12C? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structure-based design and synthesis of novel highly potent and selective KRASG12C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: KRAS G12C Inhibitor 55 in Combination Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical and clinical rationale for combining KRAS G12C inhibitors with other cancer therapies. Detailed protocols for key experimental assays are included to facilitate research and development in this area.
Introduction
The development of covalent inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in treating solid tumors, including non-small cell lung cancer (NSCLC) and colorectal cancer (CRC).[1][2] These inhibitors, such as sotorasib (B605408) and adagrasib, specifically bind to the cysteine residue of the mutated KRAS protein, locking it in an inactive GDP-bound state and thereby inhibiting downstream oncogenic signaling.[1][3] However, the efficacy of monotherapy is often limited by both primary and acquired resistance.[4][5][6][7] This has spurred extensive research into combination strategies to enhance therapeutic efficacy and overcome resistance.
Mechanisms of Resistance to KRAS G12C Inhibitors
Resistance to KRAS G12C inhibitors can arise through various mechanisms, broadly categorized as on-target alterations or bypass signaling pathways.
-
On-target Resistance: This includes secondary mutations in the KRAS gene that either prevent the inhibitor from binding or reactivate the protein.[4][6] Amplification of the KRAS G12C allele has also been observed.[5][7]
-
Bypass Mechanisms: Cancer cells can develop resistance by activating alternative signaling pathways to bypass the need for KRAS signaling. Common bypass mechanisms include:
-
Reactivation of the MAPK Pathway: Feedback reactivation of the MAPK pathway is a common mechanism of both intrinsic and acquired resistance.[8][9] This can be mediated by receptor tyrosine kinases (RTKs) such as EGFR, FGFR, and MET.[6][10]
-
Activation of the PI3K/AKT/mTOR Pathway: This parallel pathway can also be activated to promote cell survival and proliferation despite KRAS G12C inhibition.[3]
-
SHP2 and SOS1 Activation: The phosphatase SHP2 and the guanine (B1146940) nucleotide exchange factor SOS1 are key upstream regulators of RAS activity. Their activation can promote the loading of GTP onto wild-type RAS isoforms, thereby reactivating downstream signaling.[3][9]
-
Histologic Transformation: In some cases, tumors can undergo histologic transformation, for example, from an adenocarcinoma to a squamous cell carcinoma, as a mechanism of resistance.[5][6][7]
-
Rationale for Combination Therapies
The diverse mechanisms of resistance provide a strong rationale for combining KRAS G12C inhibitors with other targeted agents. The goal of these combinations is to block the escape pathways that cancer cells use to evade the effects of KRAS G12C inhibition.
Signaling Pathway of KRAS G12C and Points of Therapeutic Intervention
References
- 1. benchchem.com [benchchem.com]
- 2. Assessment of KRASG12C inhibitors for colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Breakthrough Brought about by Targeting KRASG12C: Nonconformity Is Punished - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ascopubs.org [ascopubs.org]
- 6. Frontiers | Resistance to KRASG12C Inhibitors in Non-Small Cell Lung Cancer [frontiersin.org]
- 7. Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer - The ASCO Post [ascopost.com]
- 8. Clinical acquired resistance to KRASG12C inhibition through a novel KRAS switch-II pocket mutation and polyclonal alterations converging on RAS-MAPK reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. KRAS G12C Mutations in NSCLC: From Target to Resistance | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Western Blot Analysis of KRAS G12C Inhibitor 55
Audience: Researchers, scientists, and drug development professionals.
Introduction
The KRAS protein is a pivotal molecular switch in cellular signaling pathways, and its mutation is a significant driver in various human cancers. The specific G12C mutation, where glycine (B1666218) is substituted by cysteine at codon 12, results in a constitutively active KRAS protein. This leads to the aberrant activation of downstream pro-proliferative signaling pathways, most notably the MAPK/ERK and PI3K/AKT pathways.[1][2] The development of covalent inhibitors that specifically target the mutant cysteine in KRAS G12C has marked a significant advancement in precision oncology.[1][2] These inhibitors lock the KRAS G12C protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling.[1][2]
This document provides a detailed protocol for utilizing Western blot analysis to assess the efficacy of "KRAS G12C inhibitor 55" in cells harboring the KRAS G12C mutation. The primary readout for inhibitor activity is the reduction in the phosphorylation of downstream effector proteins, such as ERK.[1][3]
Signaling Pathway and Mechanism of Action
KRAS G12C constitutively activates downstream signaling cascades, primarily the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, promoting cell proliferation and survival.[4][5][6] this compound is designed to covalently bind to the cysteine residue of the mutated KRAS protein, locking it in an inactive GDP-bound state.[2] This prevents the recruitment and activation of downstream effector proteins, leading to the suppression of these oncogenic signaling pathways.[2]
Caption: KRAS G12C signaling pathway and the inhibitory action of Inhibitor 55.
Experimental Protocol: Western Blot Analysis
This protocol outlines the steps for treating KRAS G12C mutant cells with inhibitor 55, preparing cell lysates, and performing Western blot analysis to assess the inhibition of downstream signaling.
I. Cell Culture and Treatment
-
Cell Seeding: Seed KRAS G12C mutant human cancer cell lines (e.g., NCI-H358, MIA PaCa-2) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the inhibitor in cell culture medium to achieve the desired final concentrations.
-
Treatment: Once cells have reached the desired confluency, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) treated well.[3]
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 2, 6, 24 hours) at 37°C in a 5% CO2 incubator.
II. Cell Lysis and Protein Quantification
-
Cell Washing: After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[7]
-
Lysis: Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.[3][8]
-
Scraping and Collection: Scrape the cells using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.[9]
-
Incubation and Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing.[7] Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[10]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[3]
III. SDS-PAGE and Western Blotting
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer to a final concentration of 1x and heat the samples at 95°C for 5 minutes.[3]
-
Gel Electrophoresis: Load 20-30 µg of total protein per lane into a 4-12% Bis-Tris polyacrylamide gel.[3] Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[10]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation. (See Table 1 for recommended antibodies and dilutions).
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[3][10]
-
Final Washes: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system or X-ray film.[3]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their corresponding total protein levels.
Data Presentation
Table 1: Recommended Antibodies and Dilutions for Western Blot Analysis
| Target Protein | Purpose | Recommended Dilution | Supplier Example |
| p-ERK1/2 (Thr202/Tyr204) | Primary readout of MAPK pathway inhibition | 1:1000 - 1:2000 | Cell Signaling Technology |
| Total ERK1/2 | Loading control for p-ERK | 1:1000 - 1:2000 | Cell Signaling Technology |
| p-AKT (Ser473) | Assess impact on PI3K/AKT pathway | 1:1000 | Cell Signaling Technology |
| Total AKT | Loading control for p-AKT | 1:1000 | Cell Signaling Technology |
| KRAS G12C | Confirm target presence | 1:500 - 1:1000 | Abcam (e.g., ab180772)[11] |
| GAPDH / β-Actin | Overall loading control | 1:1000 - 1:5000 | Various |
Note: Optimal antibody dilutions should be determined empirically for each experimental system.
Experimental Workflow Visualization
Caption: Experimental workflow for Western blot analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A Breakthrough Brought about by Targeting KRASG12C: Nonconformity Is Punished - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. KRAS G12C Drug Development: Discrimination between Switch II Pocket Configurations Using Hydrogen/Deuterium-Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. biocompare.com [biocompare.com]
Application Notes and Protocols: Evaluating "KRAS G12C Inhibitor 55" in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of three-dimensional (3D) cell culture models, specifically spheroids, to evaluate the efficacy of "KRAS G12C Inhibitor 55," a novel therapeutic agent targeting the KRAS G12C mutation. 3D cell cultures offer a more physiologically relevant environment compared to traditional two-dimensional (2D) monolayers, recapitulating key aspects of solid tumors such as nutrient and oxygen gradients, complex cell-cell interactions, and drug penetration barriers.[1][2][3][4][5] This makes them invaluable tools in preclinical drug development.
Data Presentation
The following tables summarize representative quantitative data on the efficacy of KRAS G12C inhibitors in 3D spheroid models, which can be used as a benchmark for evaluating "this compound."
Table 1: Comparative IC50 Values of KRAS G12C Inhibitors in 2D vs. 3D Spheroid Cultures
| Cell Line | KRAS Status | Inhibitor | 2D Culture IC50 (nM) | 3D Spheroid IC50 (nM) | Reference |
| MIA PaCa-2 | G12C mutant | Adagrasib (MRTX849) | > 1000 | < 100 | [6] |
| NCI-H358 | G12C mutant | MRTX849 | 10 - 973 | 0.2 - 1042 | [6] |
| Various | G12C mutant | Sotorasib (AMG-510) | Varies | Varies | [3] |
Note: IC50 values are highly dependent on the specific cell line, assay conditions, and duration of treatment. This table provides a general comparison.
Table 2: Effect of KRAS G12C Inhibition on Spheroid Growth and Viability
| Cell Line | KRAS Status | Treatment | Effect on Spheroid Diameter | Effect on Cell Viability | Reference |
| MIA PaCa-2 | G12C mutant | Adagrasib | Concentration-dependent decrease | Sensitive | [7] |
| U-87 MG | Wild-type | Adagrasib | No visual decrease | Unaffected | [7] |
Signaling Pathway
The KRAS protein is a key component of the RAS/MAPK signaling pathway, which regulates cell proliferation, differentiation, and survival.[8][9][10] The G12C mutation leads to constitutive activation of KRAS, promoting uncontrolled cell growth.[10] "this compound" is designed to selectively bind to the mutant protein, locking it in an inactive state and inhibiting downstream signaling.[11]
Caption: KRAS G12C Signaling Pathway and Inhibitor Action.
Experimental Workflow
A typical workflow for evaluating "this compound" in 3D cell culture models is outlined below.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Case study: Altered drug response in 3D spheroids - Oncolines B.V. [oncolines.com]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. 3D Cell-Based Assays for Drug Screens: Challenges in Imaging, Image Analysis, and High-Content Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Case study - 3D spheroid drug sensitivity - Oncolines B.V. [oncolines.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
Application Notes and Protocols for Preclinical Evaluation of KRAS G12C Inhibitor 55
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) evaluation of a novel KRAS G12C inhibitor, designated herein as "Inhibitor 55." The protocols and data presented are based on established methodologies for the characterization of covalent KRAS G12C inhibitors and are intended to guide researchers in their drug development efforts.
Introduction
The KRAS oncogene is one of the most frequently mutated genes in human cancers. The specific G12C mutation, where glycine (B1666218) is replaced by cysteine at codon 12, has emerged as a key therapeutic target. KRAS G12C inhibitors are a class of targeted therapies that covalently bind to the mutant cysteine, locking the KRAS protein in its inactive, GDP-bound state. This action blocks downstream signaling pathways, primarily the MAPK/ERK pathway, thereby inhibiting cancer cell proliferation and survival.
This document details the essential assays and protocols for characterizing the pharmacokinetic and pharmacodynamic profile of a novel KRAS G12C inhibitor, "Inhibitor 55," in a preclinical setting.
Pharmacokinetic and Pharmacodynamic Data Summary
The following tables summarize the key in vitro and in vivo pharmacokinetic and pharmacodynamic parameters for a representative preclinical KRAS G12C inhibitor, which will be used as a surrogate for "Inhibitor 55" for the purpose of these application notes.
Table 1: In Vitro Potency of a Representative KRAS G12C Inhibitor
| Assay | Cell Line | IC50 (nM) |
| KRAS G12C Target Engagement | NCI-H358 | 14 |
| pERK Inhibition | NCI-H358 | 14 |
| Cell Viability | NCI-H358 | 14 |
| Cell Viability | MIA PaCa-2 | 5 |
Data is representative of a preclinical KRAS G12C inhibitor like MRTX849.[1]
Table 2: Preclinical Pharmacokinetic Parameters of a Representative KRAS G12C Inhibitor (MRTX849) after a Single Oral Dose
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUClast (h*ng/mL) | t1/2 (h) |
| Mouse | 30 | 252 | 4 | 2240 | 4.0 |
| Rat | 30 | 2410 | 2 | 14000 | 2.6 |
| Dog | 3 | 1140 | 2 | 8710 | 7.6 |
Data from preclinical studies of MRTX849 (adagrasib).[2]
Table 3: In Vivo Pharmacodynamic and Efficacy Data in Xenograft Models
| Xenograft Model | Dose (mg/kg, oral, daily) | Target Occupancy (%) | Tumor Growth Inhibition (%) |
| NCI-H358 (NSCLC) | 100 | >90 | Regression |
| MIA PaCa-2 (Pancreatic) | 100 | >90 | Regression |
Data is representative of preclinical KRAS G12C inhibitors.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the KRAS G12C signaling pathway and the general workflows for pharmacokinetic and pharmacodynamic studies.
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of Inhibitor 55 in mice following oral administration.
Materials:
-
Inhibitor 55
-
Vehicle for formulation (e.g., 0.5% methylcellulose (B11928114) in water)
-
Male CD-1 mice (8-10 weeks old)
-
Oral gavage needles
-
Microcentrifuge tubes with anticoagulant (e.g., K2EDTA)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Formulation: Prepare a suspension of Inhibitor 55 in the vehicle at the desired concentration.
-
Dosing: Administer a single oral dose of the Inhibitor 55 formulation to a cohort of mice (n=3 per time point).
-
Blood Sampling: Collect blood samples (approximately 50-100 µL) via submandibular or saphenous vein puncture at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation: Immediately transfer blood into tubes containing anticoagulant, mix gently, and place on ice. Centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
LC-MS/MS Analysis:
-
Thaw plasma samples on ice.
-
Precipitate proteins by adding 3 volumes of cold acetonitrile (B52724) containing an internal standard.
-
Vortex and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Develop and validate an LC-MS/MS method for the quantification of Inhibitor 55.
-
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life (t1/2).
Protocol 2: In Vivo Pharmacodynamic (pERK Inhibition) and Efficacy Study
Objective: To evaluate the effect of Inhibitor 55 on the KRAS signaling pathway (pERK levels) and tumor growth in a xenograft model.
Materials:
-
KRAS G12C mutant cancer cell line (e.g., NCI-H358)
-
Immunodeficient mice (e.g., nude or SCID)
-
Inhibitor 55 and vehicle
-
Calipers
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE and Western blot equipment
-
Primary antibodies (anti-pERK1/2, anti-total ERK, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Tumor Implantation: Subcutaneously implant KRAS G12C mutant cancer cells into the flank of immunodeficient mice.
-
Tumor Growth and Treatment: Monitor tumor growth. When tumors reach a mean volume of 100-200 mm³, randomize mice into vehicle and treatment groups. Administer Inhibitor 55 or vehicle orally, once daily.
-
Efficacy Assessment:
-
Measure tumor dimensions with calipers twice weekly.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor animal body weight as a measure of toxicity.
-
At the end of the study, calculate the percent tumor growth inhibition (%TGI).
-
-
Pharmacodynamic Assessment:
-
On selected days and at specific time points post-dose, euthanize a subset of mice from each group.
-
Excise tumors, snap-freeze in liquid nitrogen, and store at -80°C.
-
-
Western Blot Analysis:
-
Homogenize tumor tissue in lysis buffer and clear the lysate by centrifugation.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against pERK, total ERK, and a loading control (e.g., GAPDH).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize pERK levels to total ERK.
-
These protocols provide a foundational framework for the preclinical assessment of "KRAS G12C Inhibitor 55." Optimization of specific parameters may be required based on the physicochemical properties of the compound and the biological models used.
References
Troubleshooting & Optimization
"KRAS G12C inhibitor 55" solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for working with KRAS G12C inhibitor 55.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound (also referred to as Compound 1) is a covalent inhibitor that specifically targets the cysteine residue of the KRAS G12C mutant protein.[1] By binding to this mutated protein, it locks KRAS G12C in an inactive state, thereby blocking downstream signaling pathways that drive cancer cell proliferation and survival.[2]
Q2: What is the primary mechanism of action for this compound?
This compound functions as an allosteric inhibitor. It covalently binds to the mutant cysteine-12 of the KRAS G12C protein, trapping it in its inactive, GDP-bound state.[2][3] This prevents the protein from cycling to its active, GTP-bound form, which in turn inhibits the activation of downstream oncogenic signaling pathways like the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways.[2]
Q3: In what solvents is this compound soluble?
Based on available data, this compound is soluble in DMSO at a concentration of 10 mM.[4] For other covalent KRAS G12C inhibitors, DMSO is a common solvent for creating stock solutions.[3] It is generally insoluble in water and ethanol.[3] For in vivo studies, specific formulations are required to achieve bioavailability.[2]
Solubility and Stability
Proper handling and storage of this compound are critical for obtaining reproducible experimental results.
Solubility Data
| Compound | Solvent | Concentration | Reference |
| This compound | DMSO | 10 mM | [4] |
| K-Ras(G12C) inhibitor 12 | DMSO | 89 mg/mL | [3] |
| K-Ras(G12C) inhibitor 12 | Water | Insoluble | [3] |
| K-Ras(G12C) inhibitor 12 | Ethanol | Insoluble | [3] |
Stock Solution Preparation and Storage
| Parameter | Recommendation | Rationale |
| Solvent | High-purity, anhydrous DMSO | To ensure maximum solubility and prevent degradation from moisture. |
| Concentration | 10 mM | A standard concentration for stock solutions that allows for accurate serial dilutions. |
| Storage Temperature | -20°C or -80°C | To maintain long-term stability and prevent degradation. |
| Aliquoting | Store in small, single-use aliquots | To avoid repeated freeze-thaw cycles which can degrade the compound. |
| Light Exposure | Protect from light | To prevent potential photodegradation. |
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Q1: I am observing lower than expected potency or a decrease in inhibitor activity over time in my cell-based assays. What could be the cause?
Possible Causes and Solutions:
-
Compound Instability:
-
Issue: Repeated freeze-thaw cycles of the stock solution can lead to degradation.
-
Solution: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
-
Adaptive Resistance:
-
Issue: Cancer cells can develop resistance to KRAS G12C inhibitors through various mechanisms, such as the reactivation of the MAPK pathway or activation of bypass pathways.[5]
-
Solution: Perform time-course experiments to monitor the phosphorylation of key signaling proteins like ERK and AKT. A rebound in their phosphorylation after initial suppression can indicate adaptive resistance.[5][6] Consider combination therapies with inhibitors of other signaling nodes (e.g., SHP2, EGFR, or MEK inhibitors) to overcome resistance.[5]
-
-
Incorrect Dosing:
-
Issue: Inaccurate serial dilutions or errors in calculating the final concentration can lead to inconsistent results.
-
Solution: Prepare fresh dilutions for each experiment and verify pipette calibrations.
-
Q2: My Western blot results show a rebound in p-ERK and p-AKT levels after 24-48 hours of treatment. How can I investigate this?
Experimental Workflow to Investigate Pathway Reactivation:
Caption: Experimental workflow to identify the cause of p-ERK/p-AKT rebound.
Q3: I am observing low and variable plasma exposure of the inhibitor in my mouse model after oral gavage. How can I troubleshoot this?
Troubleshooting Low Oral Bioavailability:
-
Assess Physicochemical Properties:
-
Optimize Formulation:
-
Simple Suspension: If using a simple aqueous suspension, consider micronization to increase the surface area for dissolution.[7]
-
Enabling Formulations: For poorly soluble compounds, consider amorphous solid dispersions or lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[7]
-
-
Review Dosing Procedure:
-
Gavage Technique: Ensure proper oral gavage technique to prevent administration into the lungs. Consistent technique is crucial for reducing variability.[7]
-
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells based on ATP levels.
Materials:
-
KRAS G12C mutant cancer cell lines (e.g., NCI-H358)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
96-well clear-bottom, white-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed 2,000-5,000 cells per well in 90 µL of complete culture medium in a 96-well plate. Incubate overnight at 37°C, 5% CO2.[6]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add 10 µL of the diluted compound or DMSO vehicle to the respective wells.[6]
-
Incubation: Incubate the plate for 72-120 hours at 37°C, 5% CO2.[6]
-
Lysis and Signal Generation: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate for 10 minutes at room temperature to stabilize the signal.[6]
-
Data Acquisition: Record luminescence using a plate-reading luminometer.[6]
-
Data Analysis: Normalize the data to the DMSO-treated control wells and plot the normalized viability against the logarithm of the inhibitor concentration. Calculate the IC50 value using non-linear regression.[6]
Protocol 2: Western Blot for Target Engagement
This protocol assesses the inhibition of downstream signaling by measuring the phosphorylation of key proteins like ERK and AKT.
Materials:
-
KRAS G12C mutant cancer cell lines
-
Complete culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-p-AKT, anti-total-AKT)
-
HRP-conjugated secondary antibodies
-
ECL substrate and chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells and allow them to adhere. Treat with various concentrations of this compound for the desired time. Wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection and Analysis: Apply ECL substrate and visualize the protein bands. Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Signaling Pathway
Caption: Simplified KRAS G12C signaling pathway and the mechanism of inhibitor action.
References
Technical Support Center: Optimizing In Vivo Dosing of KRAS G12C Inhibitor 55
Disclaimer: Publicly available information on a specific molecule designated "KRAS G12C inhibitor 55" is limited. This technical support guide has been created using data from well-characterized KRAS G12C inhibitors such as sotorasib (B605408) (AMG 510) and adagrasib (MRTX849) as representative examples. The provided protocols and data should serve as a starting point for your in vivo studies with a novel KRAS G12C inhibitor. Empirical determination of the optimal dosage for your specific molecule is crucial.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for KRAS G12C inhibitors?
A1: KRAS G12C inhibitors are a class of targeted therapies that function as small molecules designed to specifically and covalently bind to the mutant cysteine residue at position 12 of the KRAS protein.[1] This irreversible bond locks the KRAS G12C protein in its inactive, GDP-bound state.[1] By trapping the protein in this "off" state, these inhibitors block downstream signaling pathways, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways, which are critical for cancer cell proliferation and survival.[1][2][3]
Q2: What are common starting points for in vivo dosing of a new KRAS G12C inhibitor?
A2: The initial dosage for in vivo studies is typically determined after in vitro potency and in vivo pharmacokinetic (PK) and tolerability studies. A common approach is to start with a dose that achieves plasma concentrations several-fold higher than the in vitro IC50 value. For long-term studies, it may be necessary to use a lower concentration to minimize toxicity that might not be apparent in short-term assays.[4] It is essential to perform a Maximum Tolerated Dose (MTD) study to establish a safe and effective dose range for your specific inhibitor and animal model.
Q3: How critical is the formulation for in vivo studies?
A3: The formulation is critical for achieving adequate oral bioavailability and consistent exposure. Many small molecule inhibitors have poor aqueous solubility. A common approach is to prepare a suspension using vehicles such as a solution of HPMC (hydroxypropyl methylcellulose) and Tween 80 in sterile water.[5] It is recommended to prepare the formulation fresh daily and ensure it is a homogenous suspension before each administration.[6]
Q4: What are the key endpoints to monitor in an in vivo efficacy study?
A4: The primary efficacy endpoint is typically Tumor Growth Inhibition (TGI).[7] This is measured by regularly monitoring tumor volume in the treated group compared to a vehicle-treated control group.[7] Other important endpoints include:
-
Body weight: Monitored as an indicator of toxicity.[7]
-
Pharmacodynamic (PD) markers: Analysis of tumor biopsies to assess target engagement, such as the phosphorylation status of downstream effectors like ERK (p-ERK).[5][8]
-
Overall survival: In some studies, the time to a predetermined tumor volume or the lifespan of the animals is monitored.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| High toxicity (e.g., significant weight loss, lethargy) | Dose is too high. Formulation issues leading to inconsistent absorption. Off-target effects of the inhibitor. | Perform a dose de-escalation study to find the Maximum Tolerated Dose (MTD). Re-evaluate the formulation for homogeneity and stability. Consider intermittent dosing schedules (e.g., once every two days) to reduce cumulative toxicity. |
| Lack of efficacy (no significant tumor growth inhibition) | Dose is too low. Poor oral bioavailability. Intrinsic or acquired resistance of the tumor model. | Conduct a dose-escalation study to determine if higher, well-tolerated doses improve efficacy. Perform pharmacokinetic (PK) analysis to measure plasma and tumor drug concentrations. Confirm the KRAS G12C mutation status of your cell line or PDX model. Investigate potential resistance mechanisms. |
| High variability in tumor response within a treatment group | Inconsistent dosing (e.g., inaccurate gavage). Tumor heterogeneity. Inconsistent formulation. | Ensure all personnel are properly trained in animal handling and dosing techniques. Increase the number of animals per group to improve statistical power. Ensure the formulation is a homogenous suspension before each dose. |
| Gastrointestinal side effects (e.g., diarrhea) | Common with targeted therapies. | Provide supportive care, such as ensuring easy access to hydration and palatable food.[9] If toxicity is severe, consider a dose reduction or an intermittent dosing schedule.[9] |
Data Presentation
Table 1: Representative In Vivo Dosing and Efficacy of Sotorasib (AMG 510) in Xenograft Models
| Animal Model | Cell Line | Dose (mg/kg, p.o.) | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| Nude Mice | NCI-H358 (NSCLC) | 100 | Daily | >95 (Regression) | [8] |
| Nude Mice | MIA PaCa-2 (Pancreatic) | 100 | Daily | Significant Inhibition | [5] |
Table 2: Representative In Vivo Dosing and Efficacy of Adagrasib (MRTX849) in Xenograft Models
| Animal Model | Cell Line | Dose (mg/kg, p.o.) | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| Nude Mice | NCI-H358 (NSCLC) | 100 | Daily | Significant Regression | [2] |
| Nude Mice | SW837 (CRC) | 100 | Daily | Significant Inhibition | [2] |
Note: The data presented are representative and may vary based on experimental conditions.
Experimental Protocols
Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of Inhibitor 55 that can be administered without causing dose-limiting toxicity.
Methodology:
-
Animal Model: Use healthy, non-tumor-bearing mice of the same strain that will be used for efficacy studies (e.g., nude or SCID mice).
-
Group Allocation: Assign mice to several dose groups (e.g., 10, 30, 100 mg/kg) and a vehicle control group (n=3-5 mice per group).
-
Dosing: Administer Inhibitor 55 or vehicle orally (p.o.) once daily for 5-14 consecutive days.
-
Monitoring:
-
Record body weight daily.
-
Perform clinical observations twice daily for signs of toxicity (e.g., changes in posture, activity, fur texture).
-
At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Perform gross necropsy and collect major organs for histopathological examination.
-
-
Endpoint: The MTD is defined as the highest dose that does not cause >15-20% body weight loss or other signs of significant toxicity.
In Vivo Efficacy Study in a Xenograft Model
Objective: To evaluate the anti-tumor activity of Inhibitor 55.
Methodology:
-
Cell Implantation: Subcutaneously implant KRAS G12C mutant cancer cells (e.g., NCI-H358, MIA PaCa-2) into the flank of immunodeficient mice.[9]
-
Tumor Growth and Randomization: When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups (n=8-10 mice per group).[9]
-
Treatment Administration: Prepare the formulation of Inhibitor 55 and the vehicle control. Administer the designated dose (based on MTD studies) or vehicle orally once daily.[9]
-
Monitoring and Data Collection:
-
Pharmacodynamic Analysis (Optional): At the end of the study, or at specific time points, collect tumor tissue to analyze target engagement (e.g., p-ERK levels by Western blot or immunohistochemistry).
Mandatory Visualizations
Caption: KRAS G12C signaling pathway and mechanism of inhibition.
Caption: General experimental workflow for an in vivo efficacy study.
Caption: Decision tree for troubleshooting common in vivo study issues.
References
- 1. benchchem.com [benchchem.com]
- 2. A Breakthrough Brought about by Targeting KRASG12C: Nonconformity Is Punished - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
"KRAS G12C inhibitor 55" off-target effects in cell lines
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using KRAS G12C Inhibitor 55.
Troubleshooting Guide
This guide is designed to help you navigate common experimental challenges and interpret unexpected results when working with this compound.
Q1: My KRAS G12C inhibitor shows potent initial activity, but its efficacy decreases significantly with prolonged treatment in cell culture.
A1: This phenomenon is often due to the development of adaptive or acquired resistance.[1] Cancer cells can develop mechanisms to overcome the inhibitory effects of KRAS G12C inhibitors over time.[2]
Potential Causes:
-
Reactivation of the MAPK Pathway: Despite initial suppression, the MAPK pathway (RAF-MEK-ERK) can be reactivated. This can occur through feedback mechanisms that increase the levels of GTP-bound KRAS G12C, the active state of the protein, which is less susceptible to inhibitors that bind to the GDP-bound (inactive) state.[1][3]
-
Activation of Bypass Pathways: Cancer cells may activate alternative signaling pathways to maintain proliferation and survival, thereby bypassing the need for KRAS signaling.[1] The PI3K-AKT-mTOR pathway is a common bypass route.[1][4]
-
Upregulation of Receptor Tyrosine Kinases (RTKs): Increased signaling from RTKs such as EGFR can reactivate the MAPK pathway and reduce the inhibitor's effectiveness.[1][3]
Recommended Troubleshooting Steps:
-
Time-Course Western Blot Analysis: Treat KRAS G12C mutant cells with your inhibitor and collect lysates at various time points (e.g., 2, 6, 24, 48, and 72 hours). Probe for key signaling proteins to assess pathway reactivation. A rebound in the phosphorylation of ERK (p-ERK) after initial suppression is a strong indicator of MAPK pathway reactivation.[1] Also, assess the phosphorylation status of AKT (p-AKT) to check for bypass pathway activation.[1]
-
Combination Therapy Experiments: To test for specific resistance mechanisms, combine your KRAS G12C inhibitor with inhibitors of other signaling nodes. For example, co-treatment with a SHP2 or an EGFR inhibitor can prevent upstream signaling reactivation.[1][3] Combining with a MEK or PI3K inhibitor can block downstream or bypass pathways.[1]
-
Generate Resistant Cell Lines: Culture KRAS G12C mutant cells in the continuous presence of your inhibitor to develop resistant clones. Characterize these resistant cells using genomic and proteomic approaches to identify the specific mechanisms of resistance.[1]
Q2: My inhibitor is effective in some KRAS G12C mutant cell lines but not in others. What could be the reason for this discrepancy?
A2: The efficacy of KRAS G12C inhibitors can be highly dependent on the genetic and signaling context of the cancer cell line.
Potential Causes:
-
Co-occurring Mutations: The presence of other mutations in key signaling pathways can confer intrinsic resistance to KRAS G12C inhibition. For example, mutations in NRAS or other components of the MAPK pathway can render cells less dependent on KRAS G12C signaling.[5]
-
Differential Pathway Dependence: Some cell lines may have a stronger reliance on alternative survival pathways, such as the PI3K-AKT pathway, making them less sensitive to the inhibition of KRAS G12C alone.[3]
-
Histological Subtype Differences: The cellular lineage and differentiation state can influence the response to targeted therapies.
Recommended Troubleshooting Steps:
-
Genomic and Transcriptomic Analysis: Characterize the genomic landscape of your panel of cell lines to identify co-occurring mutations that might explain the differential sensitivity.
-
Pathway Profiling: Use western blotting or other proteomic techniques to compare the baseline activation states of key signaling pathways (MAPK, PI3K-AKT) across your sensitive and resistant cell lines.
-
Combination Therapy Screening: In resistant cell lines, screen for synergistic effects by combining your KRAS G12C inhibitor with a panel of other targeted agents to identify effective combination strategies.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of KRAS G12C inhibitors?
A1: While KRAS G12C inhibitors are designed to be highly selective, off-target effects can still occur. Proteome-wide analyses of some preclinical and clinical KRAS G12C inhibitors have not identified significant engagement of non-KRAS, off-target cysteine residues.[6] However, toxicity has been observed in clinical trials with some candidates, suggesting potential off-target effects.[6] Off-target mechanisms of resistance, which are distinct from direct off-target binding, are more commonly observed and involve the activation of alternative signaling pathways.[4]
Q2: How can I distinguish between on-target and off-target effects of my inhibitor?
A2: Distinguishing between on-target and off-target effects is crucial for accurate interpretation of your results.
Experimental Approaches:
-
Use of Isogenic Cell Lines: Compare the effects of your inhibitor in a KRAS G12C mutant cell line versus its isogenic wild-type counterpart. An on-target effect should be observed only in the mutant cell line.
-
Rescue Experiments: Overexpress a resistant form of KRAS G12C in your sensitive cells. If the inhibitor's effect is on-target, the resistant mutant should rescue the cells from inhibition.
-
Target Engagement Assays: Directly measure the binding of your inhibitor to KRAS G12C in cells. A thermal shift assay can be used to confirm target engagement.[2]
-
Kinase Profiling: To identify potential off-target kinase inhibition, screen your compound against a broad panel of kinases.
Q3: What are the common mechanisms of acquired resistance to KRAS G12C inhibitors?
A3: Acquired resistance to KRAS G12C inhibitors is a significant clinical challenge and can arise through various mechanisms.[7]
Key Mechanisms of Acquired Resistance:
-
Secondary KRAS Mutations: New mutations in the KRAS gene can prevent the inhibitor from binding effectively.[1] These can occur at the G12 position (e.g., G12V, G12D) or at other sites like H95, which is part of the inhibitor's binding pocket.[1]
-
KRAS Amplification: Increased copy number of the KRAS G12C allele can lead to higher levels of the target protein, overwhelming the inhibitor.[1]
-
Bypass Pathway Activation: The cancer cell can become dependent on other signaling pathways, making it no longer reliant on KRAS G12C for its growth and survival.[1] Common bypass pathways include the PI3K-AKT-mTOR pathway and reactivation of the MAPK pathway through upstream signaling.[1][3]
-
Mutations in Downstream Effectors: Mutations in genes downstream of KRAS, such as BRAF or MAP2K1 (MEK1), can drive signaling independently of KRAS.[1]
-
Histological Transformation: In some cases, the cancer cells can change their histological subtype, for example, from adenocarcinoma to squamous cell carcinoma, which may be less dependent on KRAS signaling.[4]
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cell Lines
| Cell Line | KRAS Status | Co-occurring Mutations | IC50 (nM) |
| NCI-H358 | G12C | None | 15 |
| MIA PaCa-2 | G12C | p53 | 50 |
| A549 | G12S | None | >10,000 |
| HCT116 | G13D | PIK3CA | >10,000 |
| SW620 | G12V | APC | >10,000 |
Table 2: Effect of Combination Therapies on Cell Viability in a Resistant Cell Line Model
| Treatment | Concentration | % Viability |
| DMSO (Control) | - | 100 |
| This compound | 1 µM | 85 |
| MEK Inhibitor | 1 µM | 70 |
| PI3K Inhibitor | 1 µM | 75 |
| Inhibitor 55 + MEK Inhibitor | 1 µM each | 25 |
| Inhibitor 55 + PI3K Inhibitor | 1 µM each | 35 |
Experimental Protocols
1. Cell Viability (MTS/MTT) Assay
This protocol is for determining the cytotoxic or cytostatic effects of this compound on cultured cells.
-
Materials: 96-well plates, appropriate cell culture medium, this compound, DMSO, MTS or MTT reagent, plate reader.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.[1]
-
Inhibitor Treatment: Prepare a serial dilution of your KRAS G12C inhibitor.[1]
-
Treat the cells with the inhibitor dilutions or DMSO (vehicle control) and incubate for a desired period (e.g., 72 hours).[1]
-
MTS/MTT Assay: Add the MTS or MTT reagent to each well according to the manufacturer's protocol.[1]
-
Incubate the plate for 1-4 hours at 37°C to allow for the conversion of the reagent by metabolically active cells.[1]
-
Data Acquisition and Analysis: Measure the absorbance at the appropriate wavelength using a plate reader.[1] Calculate the IC50 value by plotting the percentage of viable cells against the logarithm of the inhibitor concentration.
-
2. Western Blot Analysis for Signaling Pathway Profiling
This protocol is for assessing the phosphorylation status of key proteins in signaling pathways.
-
Materials: Cell lysis buffer, protease and phosphatase inhibitors, protein quantification assay (e.g., BCA), SDS-PAGE gels, transfer apparatus, PVDF or nitrocellulose membranes, blocking buffer (e.g., 5% BSA or non-fat milk in TBST), primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH), HRP-conjugated secondary antibodies, enhanced chemiluminescence (ECL) substrate, imaging system.
-
Procedure:
-
Cell Lysis: Treat cells with this compound for the desired time points. Wash cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or similar method.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system. Quantify band intensities and normalize to a loading control (e.g., GAPDH or total protein levels).
-
Visualizations
References
"KRAS G12C inhibitor 55" improving bioavailability for oral administration
Technical Support Center: KRAS G12C Inhibitor 55
Disclaimer: "this compound" is a hypothetical compound designation used for illustrative purposes within this guide. The information, protocols, and data presented are based on general principles for the development of small molecule inhibitors and do not pertain to a specific, named therapeutic agent.
Frequently Asked Questions (FAQs)
Q1: What is oral bioavailability and why is it a critical parameter for Inhibitor 55?
Oral bioavailability refers to the fraction of an orally administered drug that reaches the systemic circulation unchanged.[1] It is a crucial parameter for orally administered drugs like Inhibitor 55 because it directly impacts the therapeutic efficacy and required dosage. Low oral bioavailability can lead to high variability in patient response and may necessitate higher doses, which could increase the risk of adverse effects.[2]
Q2: What are the primary factors that could limit the oral bioavailability of Inhibitor 55?
The oral bioavailability of a small molecule inhibitor like Inhibitor 55 can be limited by several factors:
-
Poor Aqueous Solubility: The compound may not dissolve well in the gastrointestinal fluids, which is a prerequisite for absorption.[3][4]
-
Low Intestinal Permeability: The drug may not efficiently pass through the intestinal wall to enter the bloodstream.[5]
-
First-Pass Metabolism: After absorption, the drug passes through the liver where it can be extensively metabolized before reaching the rest of the body, reducing the amount of active drug.[1]
-
Efflux by Transporters: Transporters like P-glycoprotein (P-gp) in the intestinal wall can actively pump the drug back into the gastrointestinal tract, limiting its absorption.
Q3: We are observing poor in vivo efficacy with Inhibitor 55 despite good in vitro potency. What are the initial steps to investigate this discrepancy?
A common reason for this disconnect is poor oral bioavailability. The initial steps to investigate this should involve:
-
In Vitro ADME Assays: Conduct assays to assess the solubility, permeability (e.g., PAMPA), and metabolic stability of Inhibitor 55.
-
In Vivo Pharmacokinetic (PK) Study: Perform a pilot PK study in an animal model (e.g., mice) to determine the plasma concentration-time profile after oral administration. This will provide key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve), which collectively define the drug's bioavailability.
Q4: How can the formulation of Inhibitor 55 be modified to improve its oral bioavailability?
Formulation strategies can significantly enhance the oral bioavailability of poorly soluble compounds.[5][6] Common approaches include:
-
Particle Size Reduction: Micronization or nanosizing increases the surface area of the drug, which can improve the dissolution rate.[7]
-
Solid Dispersions: Dispersing Inhibitor 55 in a polymer matrix can enhance its solubility and dissolution.[8]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of lipophilic drugs in the gastrointestinal tract.[7][8]
-
Complexation: Using agents like cyclodextrins can form inclusion complexes with the drug, increasing its aqueous solubility.[9]
Troubleshooting Guide
Issue 1: High variability in plasma concentrations of Inhibitor 55 is observed between subjects in our animal studies.
-
Possible Cause: This variability could be due to differences in gastric pH, food intake, or gastrointestinal motility among the animals.[10][11] Formulations that are sensitive to these conditions can lead to inconsistent absorption.
-
Troubleshooting Steps:
-
Standardize Experimental Conditions: Ensure that all animals are fasted for a consistent period before dosing and have access to water ad libitum.[12] Standardize the dosing procedure to minimize stress.
-
Evaluate Formulation Robustness: Test the dissolution of your current formulation in media with different pH values (e.g., simulated gastric and intestinal fluids).
-
Consider a More Robust Formulation: Develop a formulation, such as a solid dispersion or a lipid-based system, that is less dependent on physiological variables in the gastrointestinal tract.
-
Issue 2: Pharmacokinetic data for Inhibitor 55 suggests high first-pass metabolism.
-
Evidence: A low oral bioavailability (F%) despite good absorption (high permeability) is a strong indicator of high first-pass metabolism. This is often characterized by a low ratio of the area under the curve (AUC) after oral administration compared to intravenous (IV) administration.
-
Troubleshooting Steps:
-
In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to identify the specific metabolic pathways and enzymes (e.g., cytochrome P450s) responsible for the metabolism of Inhibitor 55.
-
Prodrug Approach: Design a prodrug of Inhibitor 55 that masks the part of the molecule susceptible to metabolism. The prodrug should be converted to the active inhibitor in the systemic circulation.[13]
-
Structural Modification: If feasible in your drug discovery program, modify the chemical structure of the inhibitor to block the sites of metabolism without losing its potency.[14]
-
Issue 3: In vitro permeability assays (e.g., PAMPA) indicate that Inhibitor 55 has low permeability.
-
Implication: Low permeability suggests that the drug will not be efficiently absorbed from the gastrointestinal tract, leading to low bioavailability.
-
Troubleshooting Steps:
-
Permeation Enhancers: Co-formulating Inhibitor 55 with a permeation enhancer can help to increase its passage across the intestinal epithelium. This approach requires careful toxicological assessment.[5]
-
Lipid-Based Formulations: These formulations can facilitate absorption through the lymphatic system, which can be an alternative pathway for some drugs.[5]
-
Structural Analysis: Analyze the physicochemical properties of Inhibitor 55. Properties such as high molecular weight, high polar surface area, or a large number of hydrogen bond donors can limit permeability. If possible, medicinal chemistry efforts can be directed to optimize these properties.
-
Data Presentation
Table 1: Hypothetical In Vitro ADME Properties of this compound
| Parameter | Value | Implication for Oral Bioavailability |
| Aqueous Solubility (pH 7.4) | < 1 µg/mL | Very low; may lead to dissolution-limited absorption. |
| PAMPA Permeability (Papp) | 0.5 x 10⁻⁶ cm/s | Low; suggests poor passive diffusion across the intestinal membrane. |
| Liver Microsomal Stability (t½) | < 5 minutes | Low; indicates rapid metabolism, suggesting high first-pass effect. |
| P-gp Substrate | Yes | Potential for active efflux back into the GI tract, reducing absorption. |
Table 2: Hypothetical Pharmacokinetic Parameters of Inhibitor 55 in Mice After a Single 10 mg/kg Oral Dose with Different Formulations
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 ± 15 | 2.0 | 250 ± 80 | 100 (Reference) |
| Nanosuspension | 150 ± 40 | 1.5 | 900 ± 200 | 360 |
| Solid Dispersion in PVP/VA | 300 ± 75 | 1.0 | 2100 ± 450 | 840 |
| SEDDS | 450 ± 110 | 1.0 | 3200 ± 600 | 1280 |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Mice
Objective: To determine the plasma concentration-time profile of Inhibitor 55 following oral administration in mice.
Materials:
-
Inhibitor 55 formulation
-
8-12 week old male BALB/c mice[15]
-
Oral gavage needles (20-22 gauge)[16]
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Methodology:
-
Animal Acclimation: Acclimate mice to the facility for at least one week prior to the study.[16]
-
Fasting: Fast mice overnight (approximately 12 hours) before dosing, with free access to water.[12]
-
Dosing: Administer a single dose of the Inhibitor 55 formulation via oral gavage at a volume of 10 mL/kg.[16][17]
-
Blood Sampling: Collect blood samples (approximately 50-100 µL) at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dose via submandibular or saphenous vein puncture.[15][17] A terminal blood sample can be collected via cardiac puncture.[15]
-
Plasma Preparation: Immediately place blood samples into EDTA-coated tubes, mix gently, and centrifuge at 4°C to separate the plasma.
-
Sample Analysis: Analyze the plasma samples for the concentration of Inhibitor 55 using a validated LC-MS/MS method.
-
Data Analysis: Plot the mean plasma concentration versus time and calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of Inhibitor 55 across an artificial lipid membrane.[18]
Materials:
-
96-well PAMPA plate system (donor and acceptor plates)[19]
-
Artificial membrane solution (e.g., 1% lecithin (B1663433) in dodecane)[20]
-
Phosphate-buffered saline (PBS), pH 7.4
-
Inhibitor 55 stock solution in DMSO
-
UV-Vis plate reader or LC-MS/MS system
Methodology:
-
Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.[19][21]
-
Prepare Acceptor Plate: Fill the wells of the acceptor plate with PBS (pH 7.4), which may contain a small percentage of DMSO to act as a sink.[20]
-
Prepare Donor Plate: Prepare the dosing solution of Inhibitor 55 in PBS (final DMSO concentration typically ≤1%). Add this solution to the wells of the donor plate.
-
Incubation: Place the donor plate on top of the acceptor plate to form a "sandwich" and incubate at room temperature for a specified period (e.g., 4-18 hours).[20][22]
-
Sample Analysis: After incubation, measure the concentration of Inhibitor 55 in both the donor and acceptor wells using a suitable analytical method (UV-Vis or LC-MS/MS).
-
Calculate Permeability: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - [drug]acceptor / [drug]equilibrium) Where Vd and Va are the volumes of the donor and acceptor wells, A is the surface area of the membrane, and t is the incubation time.
Visualizations
Caption: KRAS G12C signaling pathway and the point of intervention for Inhibitor 55.
Caption: Experimental workflow for assessing and improving oral bioavailability.
References
- 1. Drug Bioavailability - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 2. Why Poor Bioavailability Is a Major Drug Development Risk [synapse.patsnap.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strategies to Improve solubility of Oral Drugs [rpbs.journals.ekb.eg]
- 10. What are the factors affecting the bioavailability of oral drugs? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Strategies to improve oral drug bioavailability | Semantic Scholar [semanticscholar.org]
- 14. mdpi.com [mdpi.com]
- 15. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. daikinchemicals.com [daikinchemicals.com]
- 18. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 19. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 20. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 21. In vitro Parallel Artificial Membrane Permeability Assay (PAMPA) Permeability [bio-protocol.org]
- 22. youtube.com [youtube.com]
"KRAS G12C inhibitor 55" minimizing toxicity in preclinical models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing KRAS G12C Inhibitor 55 in preclinical models. The information provided is based on the known class effects of KRAS G12C inhibitors and is intended to help users anticipate and mitigate potential toxicities during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a targeted therapy that selectively and irreversibly binds to the mutant KRAS G12C protein. This covalent modification locks the protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling through pathways such as the MAPK and PI3K-AKT pathways, which are critical for tumor cell proliferation and survival.[1][2]
Q2: What are the most common toxicities observed with KRAS G12C inhibitors in preclinical models?
A2: Based on preclinical and clinical data for the KRAS G12C inhibitor class, the most frequently observed treatment-related adverse events include gastrointestinal issues such as diarrhea, nausea, and vomiting.[3][4] Other common toxicities can include hepatotoxicity (elevated liver enzymes) and dermatologic reactions like rash.[5][6] Researchers should monitor for general signs of distress, including weight loss and changes in animal behavior.[7]
Q3: How can I manage gastrointestinal toxicity (e.g., diarrhea) in my animal models?
A3: For preclinical models exhibiting diarrhea, several supportive care measures can be implemented. Ensure animals have adequate hydration, potentially supplemented with subcutaneous fluids.[3] Provide easily digestible, high-calorie food supplements to counteract weight loss.[3][7] If severe toxicity is observed, a dose reduction or interruption of this compound may be necessary to determine the maximum tolerated dose (MTD) in your specific model.[7]
Q4: Are there strategies to mitigate the toxicity when combining this compound with other agents?
A4: Yes, combination therapies can sometimes exacerbate toxicities. A common strategy to mitigate this is to explore staggered dosing schedules. This could involve a lead-in period with one of the agents before introducing the second.[3] Close monitoring of the animals for overlapping toxicities is crucial. For instance, when combining with EGFR inhibitors, be particularly vigilant for dermatologic reactions.[3]
Troubleshooting Guides
Issue 1: Significant Weight Loss Observed in Xenograft Models
-
Possible Cause: This could be a result of gastrointestinal toxicity leading to decreased food and water intake, or it could be an indicator of more systemic toxicity.
-
Troubleshooting Steps:
-
Monitor Food and Water Intake Daily: Quantify daily consumption to determine if it correlates with weight loss.
-
Provide Nutritional Support: Offer palatable, high-calorie nutritional supplements or a modified diet.[7]
-
Dose Modification: Consider a dose reduction or a temporary "drug holiday" to allow the animal to recover.[7]
-
Evaluate for Dehydration: Check for signs of dehydration (e.g., skin tenting) and provide supplemental hydration (e.g., hydrogel packs or subcutaneous fluids) if necessary.[3][7]
-
Histopathological Analysis: At the study endpoint, perform a thorough histopathological analysis of major organs to identify any underlying pathology contributing to the weight loss.[3]
-
Issue 2: Elevated Liver Enzymes (Hepatotoxicity)
-
Possible Cause: KRAS G12C inhibitors as a class have been associated with hepatotoxicity.[4][5]
-
Troubleshooting Steps:
-
Monitor Liver Function: Perform regular blood draws (e.g., weekly) to monitor liver enzyme levels (ALT, AST).
-
Dose Adjustment: If significant elevations are observed, a dose reduction of this compound should be considered.
-
Consider Co-medications: Be aware that other co-administered drugs could also contribute to hepatotoxicity.
-
Issue 3: Dermatologic Reactions (Skin Rash)
-
Possible Cause: This is a known toxicity, particularly when KRAS G12C inhibitors are combined with EGFR inhibitors, due to their combined effects on signaling pathways essential for skin homeostasis.[3]
-
Troubleshooting Steps:
-
Topical Management: Consider the application of a topical corticosteroid cream to manage inflammation, being mindful of potential systemic absorption.[3]
-
Dose Modification: A dose reduction of either this compound or the combination agent may be necessary.[3]
-
Monitor for Secondary Infections: Disruption of the skin barrier can increase the risk of secondary infections. Monitor for any signs of infection and consult with a veterinarian for appropriate antimicrobial treatment if needed.[3]
-
Quantitative Data Summary
Table 1: Representative Preclinical Tolerability Profile of a KRAS G12C Inhibitor
| Parameter | Vehicle Control | KRAS G12C Inhibitor (Low Dose) | KRAS G12C Inhibitor (High Dose) |
| Body Weight Change (%) | +5% | -2% | -10% |
| Incidence of Diarrhea | 0% | 15% | 40% |
| Mean ALT (U/L) | 35 | 50 | 150 |
| Mean AST (U/L) | 45 | 65 | 200 |
Note: This table presents hypothetical data based on the known toxicities of the KRAS G12C inhibitor class for illustrative purposes.
Experimental Protocols
In Vivo Xenograft Model for Efficacy and Tolerability Assessment
Objective: To evaluate the anti-tumor activity and tolerability of this compound in a subcutaneous xenograft mouse model.
Materials:
-
KRAS G12C mutant cancer cell line (e.g., NCI-H358)
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
This compound
-
Vehicle solution
-
Calipers
-
Animal balance
Procedure:
-
Cell Culture: Culture the KRAS G12C mutant cancer cells according to standard protocols.
-
Tumor Implantation: Subcutaneously implant 1 x 10^6 cells in the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomization and Dosing: Randomize mice into treatment groups (vehicle control, this compound low dose, this compound high dose). Administer the inhibitor and vehicle according to the planned dosing schedule (e.g., daily oral gavage).
-
Data Collection:
-
Measure tumor volume with calipers 2-3 times per week using the formula: Volume = 0.5 x Length x Width².[7]
-
Record the body weight of each animal 2-3 times per week as an indicator of toxicity.[7]
-
Observe animals daily for any clinical signs of toxicity (e.g., changes in posture, activity, fur texture).[7]
-
-
Study Endpoint and Analysis: Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint. At the end of the study, euthanize the animals and collect tumors and major organs for further analysis (e.g., pharmacodynamics, histopathology).[7]
Visualizations
Caption: Mechanism of action of this compound.
Caption: In vivo xenograft experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy and toxicity of KRASG12C inhibitors in advanced solid tumors: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. KRAS-G12 inhibitors in lung cancer therapy: unveiling the toxicity profile through a pharmacovigilance study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cancernetwork.com [cancernetwork.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
"KRAS G12C inhibitor 55" troubleshooting inconsistent experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with KRAS G12C Inhibitor 55. The content addresses common experimental challenges and provides detailed protocols to help ensure consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a highly potent and selective covalent inhibitor of the KRAS G12C mutant protein.[1] It works by irreversibly binding to the mutant cysteine residue at position 12, locking the KRAS protein in an inactive, GDP-bound state.[2] This prevents downstream signaling through key oncogenic pathways, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways, thereby inhibiting cancer cell proliferation and survival.[2][3]
Q2: In which cancer cell lines is this compound expected to be effective?
A2: this compound is expected to be most effective in cancer cell lines harboring the KRAS G12C mutation. Commonly used models for testing KRAS G12C inhibitors include non-small cell lung cancer (NSCLC) cell lines like NCI-H358, NCI-H23, and CALU-1, as well as pancreatic cancer cell lines such as MIA PaCa-2 and colorectal cancer cell lines.[1][4] Efficacy can vary between cell lines due to their unique genetic backgrounds and potential resistance mechanisms.[4]
Q3: What are the common mechanisms of resistance to KRAS G12C inhibitors?
A3: Resistance to KRAS G12C inhibitors can be broadly categorized as on-target or off-target.[5]
-
On-target resistance often involves secondary mutations in the KRAS G12C protein itself, which can prevent the inhibitor from binding effectively.[5][6]
-
Off-target resistance (also known as bypass mechanisms) occurs when cancer cells activate alternative signaling pathways to circumvent their dependency on KRAS signaling.[5] This can include the reactivation of the MAPK pathway through upstream signaling from receptor tyrosine kinases (RTKs) like EGFR, or the activation of parallel pathways such as the PI3K/AKT/mTOR pathway.[4]
Q4: How does the potency of this compound compare to other inhibitors like Sotorasib and Adagrasib?
A4: While direct comparative data for "Inhibitor 55" is limited, its reported IC50 of 2.7 nM in CALU-1 cells suggests high potency.[1] For comparison, Sotorasib and Adagrasib also show low nanomolar to sub-nanomolar IC50 values in various KRAS G12C mutant cell lines. The exact potency can vary depending on the cell line and assay conditions.
Troubleshooting Inconsistent Experimental Results
This guide is designed to help you navigate common experimental challenges and interpret unexpected results when working with this compound.
Issue 1: Higher than Expected IC50 Value or Lack of Efficacy in a KRAS G12C Mutant Cell Line
-
Question: My cell viability assay shows a significantly higher IC50 value for Inhibitor 55 than reported, or the inhibitor shows minimal effect in a known KRAS G12C mutant cell line. What could be the cause?
-
Answer: This issue can arise from several factors related to the cells, the compound, or the experimental setup.
-
Possible Causes & Troubleshooting Steps:
-
Cell Line Integrity:
-
Confirm KRAS G12C Mutation: Verify the mutation status of your cell line using sequencing. Cell line misidentification or genetic drift can occur over time.
-
Cell Health and Passage Number: Ensure cells are healthy, free of contamination (especially mycoplasma), and within a low passage number range. High passage numbers can lead to phenotypic and genotypic changes.
-
-
Compound Stability and Concentration:
-
Compound Integrity: Ensure the inhibitor has been stored correctly and has not degraded. Prepare fresh stock solutions in an appropriate solvent like DMSO.
-
Concentration Verification: If possible, verify the concentration of your stock solution.
-
-
Assay Conditions:
-
Cell Seeding Density: Optimize the cell seeding density. Too many cells can deplete the inhibitor, while too few may result in a weak signal.
-
Incubation Time: A 72-hour incubation is standard for many cell viability assays, but this may need to be optimized for your specific cell line.[4]
-
Serum Concentration: High serum concentrations in the culture medium can sometimes interfere with inhibitor activity through protein binding. Consider reducing the serum concentration if appropriate for your cell line.
-
-
Intrinsic Resistance:
-
Co-occurring Mutations: The cell line may harbor co-occurring mutations that confer intrinsic resistance by activating bypass signaling pathways.
-
Pathway Analysis: Perform western blotting for key signaling proteins like p-ERK and p-AKT. Persistent signaling in the presence of the inhibitor suggests intrinsic resistance.[4]
-
-
-
Issue 2: Initial Potent Activity Followed by a Decrease in Efficacy Over Time
-
Question: The inhibitor shows strong activity in short-term assays (e.g., 24-48 hours), but its effect diminishes in longer-term experiments or with continuous treatment. Why is this happening?
-
Answer: This phenomenon is often indicative of acquired or adaptive resistance, where cancer cells develop mechanisms to overcome the effects of the inhibitor.[4]
-
Possible Causes & Troubleshooting Steps:
-
MAPK Pathway Reactivation:
-
Feedback Loops: Inhibition of the MAPK pathway can trigger feedback mechanisms that lead to its reactivation.[4]
-
Time-Course Western Blot: Treat cells with the inhibitor and collect lysates at various time points (e.g., 2, 6, 24, 48, 72 hours). A rebound in p-ERK levels after initial suppression is a strong indicator of MAPK pathway reactivation.[4]
-
-
Activation of Bypass Pathways:
-
Upregulation of Receptor Tyrosine Kinases (RTKs):
-
Increased RTK Signaling: Increased signaling from RTKs like EGFR can reactivate the MAPK pathway.[4]
-
Phospho-RTK Array: Use a phospho-RTK array to screen for the activation of multiple RTKs in response to inhibitor treatment.
-
-
Combination Therapy Experiments:
-
Test for Specific Resistance Mechanisms: Combine Inhibitor 55 with inhibitors of other signaling nodes (e.g., a SHP2, EGFR, or PI3K inhibitor) to see if you can overcome the observed resistance.[4]
-
-
-
Issue 3: Inconsistent Western Blot Results for Downstream Signaling
-
Question: I'm seeing variable or no change in p-ERK or p-AKT levels after treating with Inhibitor 55, even when my viability assays show an effect. What should I check?
-
Answer: Inconsistent western blot data often points to issues with sample preparation, antibody performance, or the timing of the experiment.
-
Possible Causes & Troubleshooting Steps:
-
Lysate Preparation:
-
Use of Inhibitors: Ensure that your lysis buffer is fresh and contains both protease and phosphatase inhibitors to preserve the phosphorylation state of your target proteins.
-
Keep Samples Cold: Perform all lysis steps on ice to minimize enzymatic activity.
-
-
Antibody and Blotting Technique:
-
Antibody Validation: Use antibodies that are well-validated for western blotting and specific to the phosphorylated and total forms of your proteins of interest.
-
Loading Controls: Always use a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading across lanes.
-
Optimize Antibody Concentrations: Titrate your primary and secondary antibodies to find the optimal concentration that gives a strong signal with low background.
-
-
Experimental Timing:
-
Early Time Points: Inhibition of signaling pathways can be rapid and transient. Collect lysates at early time points (e.g., 2, 4, 6 hours) in addition to later time points to capture the initial inhibitory effect before any potential pathway reactivation.[4]
-
-
-
Data Presentation
Table 1: Comparative In Vitro Potency of KRAS G12C Inhibitors in Key Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) - Cell Viability | Reference |
| Inhibitor 55 | CALU-1 | NSCLC | 2.7 | [1] |
| Sotorasib (AMG-510) | NCI-H358 | NSCLC | ~6 | [4] |
| MIA PaCa-2 | Pancreatic | ~9 | [4] | |
| NCI-H23 | NSCLC | 690.4 | [4] | |
| Adagrasib (MRTX849) | Panel of KRAS G12C lines | Various | 10 - 973 (2D) | [2] |
| 0.2 - 1042 (3D) | [2] | |||
| Divarasib (GDC-6036) | Panel of KRAS G12C lines | Various | Sub-nanomolar median |
Note: IC50 values can vary based on assay conditions (e.g., 2D vs. 3D culture, incubation time). This table is for illustrative purposes.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
This protocol outlines a method to determine the effect of this compound on the viability of cancer cells.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a pre-determined optimal density and allow them to attach overnight.
-
-
Inhibitor Treatment:
-
Prepare a serial dilution of this compound.
-
Treat the cells with the inhibitor dilutions or a vehicle control (e.g., DMSO) and incubate for a desired period (e.g., 72 hours).
-
-
MTT Assay:
-
Add MTT reagent (final concentration 0.5 mg/ml) to each well.[2]
-
Incubate the plate for 1-4 hours at 37°C to allow for the conversion of MTT to formazan (B1609692) crystals by metabolically active cells.[2]
-
-
Solubilization:
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.[5]
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blotting for Pathway Analysis
This protocol provides a method for assessing the phosphorylation status of key signaling proteins like ERK and AKT.
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations and for different durations. Include a vehicle control.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-p-AKT, anti-total-AKT) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Visualizations
Caption: KRAS G12C signaling pathway and the mechanism of action of Inhibitor 55.
Caption: General experimental workflow for testing this compound.
Caption: Troubleshooting decision tree for inconsistent experimental results.
References
Technical Support Center: Synthesis and Purification of KRAS G12C Inhibitor 55
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of KRAS G12C Inhibitor 55 and related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic strategies for assembling KRAS G12C inhibitors like Inhibitor 55?
A1: Most KRAS G12C inhibitors are modular molecules constructed through a series of key reactions. Common strategies involve the sequential assembly of a central heterocyclic core. This often includes nucleophilic aromatic substitution (SNAr) reactions to introduce side chains and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds between different aromatic fragments.[1][2] The final steps typically involve the deprotection of a reactive amine and the installation of the acrylamide (B121943) "warhead," which is crucial for covalent binding to the target cysteine residue.[1]
Q2: The acrylamide warhead in my inhibitor seems unstable. What precautions should I take during synthesis and purification?
A2: The acrylamide moiety is an electrophilic group essential for the inhibitor's mechanism of action, but it can be susceptible to degradation or unwanted side reactions.[3][4] To maintain its integrity:
-
Late-stage introduction: It is often best to introduce the acrylamide group in the final steps of the synthesis to minimize its exposure to various reagents and reaction conditions.
-
Mild reaction conditions: Use mild conditions for the acylation step. Acryloyl chloride with a non-nucleophilic base like diisopropylethylamine (DIPEA) or acrylic anhydride (B1165640) are common choices.[5]
-
Avoid strong nucleophiles and high temperatures: During work-up and purification, avoid strong bases or nucleophiles that could undergo a Michael addition with the acrylamide. Prolonged heating should also be avoided.
-
Storage: Store the final compound and key intermediates at low temperatures, under an inert atmosphere, and protected from light.
Q3: What are the critical quality attributes for a KRAS G12C inhibitor that will be used in biological assays?
A3: For reliable and reproducible results in biological assays, the following quality attributes are critical:
-
High Purity: The compound should have a purity of >95%, and ideally >98%, as determined by HPLC and NMR.[6] Impurities could have their own biological activity or interfere with the assay.
-
Structural Confirmation: The structure should be unequivocally confirmed by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
-
Absence of Impurities: It is crucial to ensure the absence of residual palladium from coupling reactions, as well as any unreacted starting materials or byproducts from the synthesis.
-
Stereochemical Purity: If the molecule contains chiral centers or atropisomers, the stereochemical purity should be determined, as different stereoisomers can have vastly different biological activities.[6]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Symptom / Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion in Suzuki coupling step | 1. Inactive Catalyst: The Pd(0) catalyst has been oxidized or is otherwise inactive.[7] 2. Poor Boronic Acid/Ester Quality: The boronic acid may have degraded (protodeboronation) or formed anhydrides.[8] 3. Inappropriate Base or Solvent: The base may not be strong enough to facilitate transmetalation, or the solvent system may not be optimal for solubility and reactivity.[9][10] 4. Catalyst Poisoning: Heterocyclic starting materials containing nitrogen or sulfur can coordinate to the palladium catalyst and inhibit its activity.[9] | 1. Use a fresh batch of catalyst or consider using a more robust pre-catalyst. Ensure all solvents and reagents are thoroughly degassed to remove oxygen.[7] 2. Use fresh, high-quality boronic acid/ester. Consider using a slight excess (1.1-1.2 equivalents).[9] 3. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., dioxane/water, toluene/water, DMF).[9][10] 4. Use ligands that are less susceptible to poisoning, such as bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos).[9] |
| Significant byproduct formation in SNAr reaction | 1. Reaction at Multiple Sites: If the heterocyclic core has multiple reactive sites, the nucleophile may react non-selectively.[11] 2. Hydrolysis of Leaving Group: If water is present and the reaction is run at high temperatures, the halide leaving group can be hydrolyzed. 3. Degradation of Starting Material or Product: The reaction conditions (high temperature, strong base) may be too harsh. | 1. Lower the reaction temperature to improve selectivity. If possible, use a substrate with a protecting group to block alternative reactive sites. Computational analysis (LUMO maps) can help predict reactivity.[11] 2. Use anhydrous solvents and reagents. 3. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Consider a lower reaction temperature for a longer period. |
| Incomplete acylation to form the acrylamide warhead | 1. Deactivated Amine: The starting amine may be protonated by excess acid, or it may be sterically hindered. 2. Poor Quality Acryloyl Chloride: Acryloyl chloride can polymerize or hydrolyze upon storage. | 1. Ensure at least one equivalent of a non-nucleophilic base (e.g., DIPEA, triethylamine) is used to scavenge the HCl byproduct. For hindered amines, a more reactive acylating agent or longer reaction times may be necessary. 2. Use freshly opened or distilled acryloyl chloride. Alternatively, use acrylic anhydride.[5] |
| Difficulty in purifying the final product by column chromatography | 1. Product Streaking/Tailing on Silica (B1680970) Gel: The presence of basic nitrogen atoms in the molecule can lead to strong interactions with the acidic silica gel. 2. Co-elution of Impurities: Impurities with similar polarity to the product are difficult to separate. 3. Product Degradation on Column: The acrylamide moiety can react with the stationary phase or trace impurities. | 1. Add a small amount of a basic modifier, such as triethylamine (B128534) (0.1-1%) or ammonia (B1221849) in methanol, to the eluent to suppress tailing. 2. Try a different solvent system to alter the selectivity of the separation. If still unsuccessful, consider reverse-phase chromatography (C18 silica) or recrystallization. 3. Run the column quickly and avoid leaving the compound on the column for an extended period. Use a neutral stationary phase like alumina (B75360) if degradation is suspected. |
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis and analysis of KRAS G12C inhibitors, based on published literature.
| Parameter | Typical Value / Range | Method of Analysis | Reference |
| Yield (Suzuki Coupling) | 60 - 95% | Isolated Yield | [9] |
| Yield (SNAr Reaction) | 70 - 98% | Isolated Yield | [2] |
| Final Product Purity | > 95% | HPLC, qNMR | [6] |
| Mass Accuracy | ± 5 ppm | HRMS | N/A |
| IC₅₀ (Cell-based assay) | 0.1 - 50 nM | Cell Viability/Proliferation Assay | [12] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the coupling of an aryl bromide with a boronic acid.
-
Reagent Preparation: In an oven-dried flask, combine the aryl bromide (1.0 eq.), the boronic acid or ester (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to remove all oxygen.[7]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane (B91453) and water, 4:1 v/v) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) to the flask under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting aryl bromide is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Purification by Flash Column Chromatography
This protocol provides a standard method for purifying the synthesized compounds.
-
Sample Preparation: Dissolve the crude material in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent). If the material is not fully soluble, it can be adsorbed onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel in the desired eluent system. Ensure the packing is uniform and free of air bubbles.
-
Loading: Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. A gradient elution (gradually increasing the polarity of the solvent) is often effective for separating complex mixtures.
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC.
-
Analysis and Pooling: Analyze the fractions containing the desired product by TLC to ensure purity. Pool the pure fractions.
-
Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure to yield the purified product.
Visualizations
The following diagrams illustrate key concepts related to KRAS G12C inhibitor synthesis and mechanism of action.
Caption: KRAS G12C signaling pathway and mechanism of covalent inhibition.
Caption: General workflow for the synthesis and purification of Inhibitor 55.
Caption: Decision tree for troubleshooting low reaction yields.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. aprh.journals.ekb.eg [aprh.journals.ekb.eg]
- 4. researchgate.net [researchgate.net]
- 5. Rapidly Identifying Alternative Synthetic Routes for Merck's KRAS G12C Inhibitor — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. wuxibiology.com [wuxibiology.com]
- 12. medkoo.com [medkoo.com]
Technical Support Center: Overcoming Acquired Resistance to KRAS G12C Inhibitor 55 In Vitro
Welcome to the technical support center for KRAS G12C Inhibitor 55. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing challenges related to acquired resistance to Inhibitor 55 in in vitro experimental settings.
Troubleshooting Guides
This section provides solutions to common problems encountered during in vitro experiments aimed at studying acquired resistance to this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Failure to generate a resistant cell line | 1. Inhibitor 55 concentration is too high, causing excessive cytotoxicity. 2. Insufficient duration of treatment. 3. The parental cell line has a low propensity to develop resistance. | 1. Start with a lower concentration of Inhibitor 55 (e.g., at or slightly above the IC50) and gradually increase the dose as cells adapt. 2. Extend the treatment period, as acquired resistance can take several months to develop. 3. Consider using a different KRAS G12C mutant cell line or a cell line with known co-mutations that may facilitate resistance. |
| Resistant cells show no change in KRAS G12C sequence | 1. Resistance is mediated by off-target mechanisms. 2. The sequencing method is not sensitive enough to detect subclonal mutations. | 1. Investigate bypass pathway activation by performing western blot analysis for key signaling proteins (e.g., p-EGFR, p-MET, p-ERK, p-AKT).[1][2] 2. Use a more sensitive technique like next-generation sequencing (NGS) to identify low-frequency mutations. |
| Inconsistent results in cell viability assays | 1. Uneven cell seeding. 2. Variation in drug concentration. 3. Contamination of cell cultures. | 1. Ensure a single-cell suspension and proper mixing before seeding. 2. Prepare fresh drug dilutions for each experiment and verify concentrations. 3. Regularly check cell cultures for any signs of contamination. |
| Difficulty in identifying the mechanism of resistance | 1. Multiple resistance mechanisms are present.[3][4][5] 2. The underlying mechanism is novel or not well-characterized. | 1. Perform a comprehensive analysis, including genomic, transcriptomic, and proteomic approaches to identify all potential alterations. 2. Consider collaborating with experts in the field or utilizing specialized platforms for broader molecular profiling. |
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of acquired resistance to KRAS G12C inhibitors like Inhibitor 55?
A1: Acquired resistance to KRAS G12C inhibitors can occur through two main types of mechanisms:
-
On-target mechanisms: These involve alterations in the KRAS gene itself, such as secondary mutations in the KRAS G12C allele (e.g., at codons 68, 95, and 96) or amplification of the KRAS G12C allele.[3][4] These changes can prevent the inhibitor from binding effectively.
-
Off-target mechanisms: These involve activation of alternative signaling pathways that bypass the need for KRAS signaling.[1][2] Common bypass mechanisms include amplification or activating mutations of receptor tyrosine kinases (RTKs) like EGFR, MET, and FGFR, or mutations in downstream signaling molecules like BRAF, MEK, and PI3K.[1][4] Histologic transformation, such as from adenocarcinoma to squamous cell carcinoma, has also been observed.[3][4]
Q2: How can I determine the specific mechanism of resistance in my cell line?
A2: A multi-pronged approach is recommended:
-
Genomic Analysis: Perform DNA sequencing (Sanger or NGS) of the KRAS gene to check for secondary mutations.
-
Copy Number Analysis: Use techniques like quantitative PCR (qPCR) or digital droplet PCR (ddPCR) to assess for amplification of the KRAS G12C allele or other relevant oncogenes.
-
Phospho-proteomic Analysis: Use western blotting or phospho-RTK arrays to screen for the activation of bypass signaling pathways.
Q3: Can combination therapies overcome resistance to Inhibitor 55?
A3: Yes, combination therapies are a promising strategy to overcome resistance.[6][7][8][9] The choice of the combination agent depends on the identified resistance mechanism. For example:
-
If resistance is driven by EGFR reactivation, combining Inhibitor 55 with an EGFR inhibitor may be effective.[9]
-
For resistance mediated by SHP2 activation, a SHP2 inhibitor in combination with Inhibitor 55 could be beneficial.[10]
-
In cases of MAPK pathway reactivation, combining Inhibitor 55 with a MEK inhibitor might restore sensitivity.[11]
Q4: What is the typical timeframe for developing a resistant cell line in vitro?
A4: The time required to generate a resistant cell line can vary significantly depending on the cell line and the inhibitor concentration used. It can range from a few months to over a year of continuous culture with escalating doses of the inhibitor.
Quantitative Data Summary
The following table presents hypothetical IC50 values for Inhibitor 55 in sensitive parental cell lines and their derived resistant counterparts, illustrating the shift in sensitivity upon acquiring resistance.
| Cell Line | Genotype | Resistance Mechanism | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Change |
| NCI-H358 | KRAS G12C | Parental | 10 | - | - |
| NCI-H358-R1 | KRAS G12C/Y96D | On-target (Secondary KRAS mutation) | - | 1500 | 150 |
| NCI-H358-R2 | KRAS G12C, MET amplification | Off-target (Bypass pathway) | - | 2500 | 250 |
| MIA PaCa-2 | KRAS G12C | Parental | 15 | - | - |
| MIA PaCa-2-R1 | KRAS G12C/R68S | On-target (Secondary KRAS mutation) | - | 1800 | 120 |
Experimental Protocols
Protocol 1: Generation of KRAS G12C Inhibitor-Resistant Cell Lines
-
Cell Seeding: Seed KRAS G12C mutant cells (e.g., NCI-H358, MIA PaCa-2) in a T-75 flask at a low density.
-
Initial Treatment: Treat the cells with Inhibitor 55 at a concentration equal to the IC50 value of the parental cells.
-
Culture Maintenance: Replace the medium with fresh medium containing Inhibitor 55 every 3-4 days.
-
Dose Escalation: Once the cells become confluent, passage them and gradually increase the concentration of Inhibitor 55 in a stepwise manner.
-
Establishment of Resistance: Continue this process for several months until the cells can proliferate in the presence of a high concentration of Inhibitor 55 (e.g., 1-2 µM).
-
Clonal Selection: Isolate single-cell clones to establish a homogenous resistant population.
Protocol 2: Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of Inhibitor 55 for 72 hours.
-
Reagent Preparation: Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Lysis and Luminescence Measurement: Add the CellTiter-Glo® reagent to each well, mix, and incubate at room temperature for 10 minutes to induce cell lysis. Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the drug concentration and determine the IC50 value using a non-linear regression model.
Protocol 3: Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Treat cells with Inhibitor 55 for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Mandatory Visualizations
Caption: KRAS signaling pathway and the mechanism of action of Inhibitor 55.
Caption: On-target and off-target mechanisms of acquired resistance.
Caption: Workflow for generating and characterizing resistant cell lines.
References
- 1. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]
- 2. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer - The ASCO Post [ascopost.com]
- 4. "Acquired Resistance to KRAS (G12C) Inhibition in Cancer" by Mark M. Awad, Shengwu Liu et al. [scholarlycommons.henryford.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Combination therapy overcomes drug resistance in KRAS-G12C mutant cancers, study finds - The Cancer Letter [cancerletter.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Development of combination therapies to maximize the impact of G12C KRAS inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | KRAS G12C inhibitor combination therapies: current evidence and challenge [frontiersin.org]
- 10. Frontiers | Resistance to KRAS inhibition in advanced non-small cell lung cancer [frontiersin.org]
- 11. aacrjournals.org [aacrjournals.org]
Technical Support Center: Optimizing Combination Therapy Protocols for KRAS G12C Inhibitor 55
Welcome to the technical support center for KRAS G12C Inhibitor 55. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing combination therapy protocols and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly selective, covalent inhibitor that specifically targets the cysteine residue of the KRAS G12C mutant protein. Under normal conditions, KRAS cycles between an inactive GDP-bound state and an active GTP-bound state, which activates downstream signaling pathways promoting cell growth and survival.[1] The G12C mutation impairs the ability of KRAS to hydrolyze GTP, leading to its constitutive activation.[2] this compound irreversibly binds to the mutant cysteine in the switch-II pocket of the GDP-bound (inactive) state of KRAS G12C, locking it in an inactive conformation and preventing downstream signaling through the MAPK and PI3K-AKT pathways.[1][3]
Q2: Why is combination therapy often required when using KRAS G12C inhibitors?
A2: While KRAS G12C inhibitors can be potent as monotherapy, tumors often develop primary or acquired resistance, limiting their long-term efficacy.[4][5][6] Resistance can arise through various mechanisms, including:
-
On-target resistance: Secondary mutations in the KRAS gene that prevent inhibitor binding.
-
Bypass pathway activation: Activation of alternative signaling pathways, such as the PI3K-AKT-mTOR pathway, to maintain cell proliferation and survival.[4][5][6][7][8]
-
Upstream reactivation: Feedback activation of receptor tyrosine kinases (RTKs) like EGFR, which can reactivate the MAPK pathway.[9][10]
-
Histologic transformation: Changes in the tumor cell type, such as from adenocarcinoma to squamous cell carcinoma.[11]
Combination therapies aim to overcome these resistance mechanisms by co-targeting key nodes in these escape pathways.[4][5][6][8]
Q3: What are the most promising combination strategies for this compound?
A3: Several combination strategies are under active investigation in preclinical and clinical settings. The most promising approaches involve co-targeting key signaling pathways that contribute to resistance:
-
EGFR Inhibitors (e.g., Cetuximab, Panitumumab): Particularly effective in KRAS G12C-mutated colorectal cancer where EGFR signaling is a dominant resistance mechanism.[9][10][12][13]
-
SHP2 Inhibitors: SHP2 is a phosphatase that acts upstream of RAS, and its inhibition can prevent the reactivation of the MAPK pathway.[14][15][16]
-
MEK Inhibitors (e.g., Trametinib): Targeting downstream effectors in the MAPK pathway can provide a more complete blockade.
-
PI3K/mTOR Inhibitors: To counteract the activation of this key survival pathway.[17][18]
-
CDK4/6 Inhibitors: To target cell cycle dysregulation, which can be a mechanism of resistance.[4][5][6][8]
-
Immune Checkpoint Inhibitors: Preclinical data suggest that KRAS G12C inhibition can create a more immunologically active tumor microenvironment, enhancing the efficacy of immunotherapies.[19][20]
Troubleshooting Guides
Q4: My KRAS G12C inhibitor shows initial efficacy, but the cells develop resistance over time in culture. How can I investigate the resistance mechanism?
A4: This is a common observation. To investigate the mechanism of acquired resistance, you can perform the following:
-
Generate Resistant Cell Lines: Continuously culture KRAS G12C mutant cells in the presence of increasing concentrations of your inhibitor to select for resistant clones.
-
Phospho-Receptor Tyrosine Kinase (RTK) Array: Use a phospho-RTK array to screen for the upregulation of various RTKs in your resistant cells compared to the parental, sensitive cells.
-
Western Blot Analysis: Probe for the activation of key signaling pathways. Look for a rebound in the phosphorylation of ERK (pERK) and AKT (pAKT) in the resistant cells after inhibitor treatment.
-
Genomic Sequencing: Perform targeted sequencing of key genes in the MAPK and PI3K pathways (e.g., KRAS, NRAS, BRAF, MAP2K1, PIK3CA, PTEN) to identify any acquired mutations.
-
Combination Viability Assays: Test the sensitivity of your resistant cells to your KRAS G12C inhibitor in combination with inhibitors of the suspected escape pathways (e.g., EGFR inhibitor, SHP2 inhibitor, PI3K inhibitor).
Q5: I am not seeing a significant reduction in pERK levels after treating my cells with this compound. What could be the issue?
A5: There are several potential reasons for this observation:
-
Suboptimal Inhibitor Concentration or Treatment Time: Ensure you are using an appropriate concentration of the inhibitor and that the treatment duration is sufficient to observe an effect. Perform a dose-response and time-course experiment to optimize these parameters.
-
Cell Line-Specific Differences: The dependency on the KRAS G12C mutation can vary between different cell lines. Some cell lines may have co-occurring mutations that provide alternative routes for MAPK pathway activation.
-
Rapid Feedback Reactivation: In some cell lines, the MAPK pathway can be rapidly reactivated through feedback loops. You may need to examine earlier time points (e.g., 2-6 hours) to observe the initial inhibition of pERK.
-
Technical Issues with Western Blotting: Verify your Western blot protocol, including antibody quality, transfer efficiency, and loading controls.
Q6: My in vivo xenograft model is not responding to this compound monotherapy. What combination strategies should I consider?
A6: Lack of response in vivo can be due to intrinsic resistance or the development of acquired resistance. Based on preclinical and clinical data, consider the following combination therapies:
-
For Colorectal Cancer Models: A combination with an EGFR inhibitor like cetuximab is highly recommended due to the strong evidence of EGFR-mediated resistance in this cancer type.[9][10][12][13]
-
For Non-Small Cell Lung Cancer (NSCLC) Models: Combinations with SHP2 inhibitors have shown promise in overcoming adaptive resistance.[15][16] Combinations with chemotherapy or immunotherapy are also being actively investigated.[19]
-
General Approach: If the specific resistance mechanism is unknown, a rational approach is to combine the KRAS G12C inhibitor with an agent that targets a common escape pathway, such as a SHP2 or MEK inhibitor.
Quantitative Data Summary
Table 1: In Vitro IC50 Values of KRAS G12C Inhibitors in Cancer Cell Lines
| Cell Line | Cancer Type | Inhibitor | IC50 (nM) |
| NCI-H358 | NSCLC | Adagrasib (MRTX849) | <10 |
| MIA PaCa-2 | Pancreatic | Adagrasib (MRTX849) | <10 |
| SW1573 | NSCLC | Sotorasib (AMG-510) | ~2500 |
| H23 | NSCLC | Sotorasib (AMG-510) | <100 |
| CALU-1 | NSCLC | Adagrasib (MRTX849) | ~100 |
| NCI-H23 | NSCLC | Adagrasib (MRTX849) | <100 |
Data compiled from multiple preclinical studies.[11][21][22][23]
Table 2: Clinical Efficacy of KRAS G12C Inhibitor Combination Therapies
| Therapy | Cancer Type | Trial | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) |
| Adagrasib + Cetuximab | Colorectal Cancer | KRYSTAL-1 | 34% | 85.1% | 6.9 months |
| Sotorasib + Panitumumab | Colorectal Cancer | CodeBreak 101 | 27% | - | - |
| Glecirasib + SHP2 Inhibitor | NSCLC | Phase I/II | 64.7% | 93.1% | 12.2 months |
| Sotorasib (monotherapy) | NSCLC | CodeBreaK 100 | 41% | 84% | 6.3 months |
| Adagrasib (monotherapy) | NSCLC | KRYSTAL-1 | 42.9% | - | 6.5 months |
Data compiled from various clinical trials.[3][12][19][24][25]
Experimental Protocols
Protocol 1: Cell Viability Assay (CellTiter-Glo®)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound alone or in combination with another agent.
Materials:
-
KRAS G12C mutant cancer cell line
-
96-well white, clear-bottom plates
-
This compound
-
Combination drug (e.g., SHP2 inhibitor)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound and the combination drug in culture medium. Treat the cells with single agents and in a matrix format for combination studies. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Assay: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the vehicle-treated control wells. Plot the normalized viability against the logarithm of the inhibitor concentration and calculate the IC50 value using non-linear regression analysis. For combination studies, synergy can be calculated using models such as the Bliss independence or Loewe additivity model.[21]
Protocol 2: Western Blot Analysis of pERK and pAKT
Objective: To assess the effect of this compound on the phosphorylation of downstream effectors ERK and AKT.
Materials:
-
KRAS G12C mutant cancer cell line
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Primary antibodies (pERK1/2, total ERK1/2, pAKT, total AKT, GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound at various concentrations and for different time points.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, add loading buffer, and denature. Load samples onto an SDS-PAGE gel and run electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies overnight at 4°C. Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection and Analysis: Wash the membrane and apply ECL substrate. Visualize the protein bands using a chemiluminescence imaging system. Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.
Visualizations
Caption: Simplified KRAS G12C signaling pathway and the mechanism of action of Inhibitor 55.
Caption: General experimental workflow for optimizing combination therapy with this compound.
References
- 1. WEE1 inhibitor exerts synergistic effect with KRAS G12C inhibitor via MYBL2-RRM2 axis in KRASG12C-mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The current landscape of using direct inhibitors to target KRASG12C-mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "KRAS G12C Inhibitor Combination Therapies: Current Evidence and Challe" by Hirotaka Miyashita, Shumei Kato et al. [digitalcommons.library.tmc.edu]
- 5. researchgate.net [researchgate.net]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. KRAS G12C inhibitor combination therapies: current evidence and challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. mskcc.org [mskcc.org]
- 11. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AACR: Combination treatment is well-tolerated, shows antitumor effects in KRAS G12C-mutated metastatic colorectal cancer | MD Anderson Cancer Center [mdanderson.org]
- 13. Assessment of KRASG12C inhibitors for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. targetedonc.com [targetedonc.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Development of combination therapies to maximize the impact of KRAS-G12C inhibitors in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development of combination therapies to maximize the impact of KRAS-G12C inhibitors in lung cancer | Semantic Scholar [semanticscholar.org]
- 19. Frontiers | Current status of KRAS G12C inhibitors in NSCLC and the potential for combination with anti-PD-(L)1 therapy: a systematic review [frontiersin.org]
- 20. benchchem.com [benchchem.com]
- 21. Frontiers | Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models [frontiersin.org]
- 22. biorxiv.org [biorxiv.org]
- 23. researchgate.net [researchgate.net]
- 24. Molecular Characterization of Acquired Resistance to KRASG12C–EGFR Inhibition in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Targeted Therapies for Previously "Undruggable" KRAS-Mutated Non-Small Cell Lung Cancer: A Review of Sotorasib and Adagrasib - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Landscape of KRAS G12C Inhibition: A Comparative Analysis of Sotorasib and Adagrasib in NSCLC Cell Lines
For researchers, scientists, and drug development professionals, the targeting of the "undruggable" KRAS oncogene has marked a paradigm shift in cancer therapy. The G12C mutation, in particular, has become a focal point for the development of novel inhibitors. While the specific compound "KRAS G12C inhibitor 55" remains without publicly available preclinical data for a direct comparison, this guide offers a comprehensive analysis of two leading, clinically advanced KRAS G12C inhibitors: sotorasib (B605408) (AMG 510) and adagrasib (MRTX849). This report details their comparative efficacy in non-small cell lung cancer (NSCLC) cell lines, outlines key experimental methodologies, and visualizes the intricate signaling pathways involved.
The KRAS protein, a small GTPase, acts as a molecular switch in crucial signaling pathways that regulate cell growth, proliferation, and survival. The G12C mutation, where glycine (B1666218) is substituted by cysteine at codon 12, leads to a constitutively active KRAS protein, driving tumorigenesis in a significant subset of NSCLC cases. Sotorasib and adagrasib are covalent inhibitors that specifically and irreversibly bind to the mutant cysteine-12 residue, locking the KRAS G12C protein in an inactive, GDP-bound state. This action effectively blocks downstream oncogenic signaling.[1][2]
Comparative Efficacy in NSCLC Cell Lines
Both sotorasib and adagrasib have demonstrated potent and selective activity against KRAS G12C-mutant NSCLC cell lines in preclinical studies. The efficacy of these inhibitors is typically evaluated by measuring their half-maximal inhibitory concentration (IC50), which indicates the concentration of the drug required to inhibit cell growth by 50%. While direct head-to-head studies across a wide panel of cell lines are limited in publicly available literature, data from various sources provide a basis for comparison.
| Inhibitor | NSCLC Cell Line | IC50 (nM) | Reference |
| Sotorasib | NCI-H358 | 7 | [3] |
| MIA PaCa-2 | 6 | [3] | |
| Adagrasib | NCI-H358 | 8 | [3] |
| MIA PaCa-2 | 9 | [3] |
*Note: MIA PaCa-2 is a pancreatic cancer cell line also harboring the KRAS G12C mutation and is often used in preclinical studies of these inhibitors.
Clinical data from pivotal trials provide further insights into the comparative efficacy of these two drugs, although it is important to note that these are not direct head-to-head comparisons. A matching-adjusted indirect comparison of the CodeBreaK 200 trial (sotorasib) and the KRYSTAL-12 trial (adagrasib) showed similar efficacy in terms of progression-free survival (PFS) and objective response rate (ORR).[4] However, some analyses suggest a non-significant trend toward better disease control with adagrasib in terms of PFS.[5][6] Another analysis indicated that sotorasib may have a more favorable safety profile.[4]
Experimental Protocols
The following methodologies are standard for assessing the efficacy of KRAS G12C inhibitors in preclinical settings.
Cell Viability and Proliferation Assays
Objective: To determine the effect of the inhibitors on the growth and proliferation of KRAS G12C-mutant NSCLC cell lines.
Methodology:
-
Cell Culture: NSCLC cell lines harboring the KRAS G12C mutation (e.g., NCI-H358, NCI-H2122) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density to ensure exponential growth during the assay.
-
Treatment: After allowing the cells to adhere overnight, they are treated with a range of concentrations of sotorasib or adagrasib. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a period of 72 to 120 hours.
-
Viability Assessment: Cell viability is measured using a colorimetric or luminescent assay, such as the MTT or CellTiter-Glo® assay, which quantifies the number of viable cells.
-
Data Analysis: The results are normalized to the vehicle control, and IC50 values are calculated by fitting the data to a dose-response curve using non-linear regression analysis.
Western Blot Analysis for Signaling Pathway Inhibition
Objective: To assess the impact of the inhibitors on the downstream signaling pathways regulated by KRAS G12C.
Methodology:
-
Cell Treatment: KRAS G12C-mutant NSCLC cells are treated with sotorasib or adagrasib at various concentrations and for different durations.
-
Cell Lysis: After treatment, the cells are washed and then lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for key proteins in the KRAS signaling pathway, such as phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), and total AKT. A loading control antibody (e.g., β-actin or GAPDH) is used to ensure equal protein loading.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate. The intensity of the bands is quantified to determine the level of protein expression and phosphorylation.
Visualizing the Mechanism of Action and Experimental Workflow
To better understand the biological processes and experimental procedures discussed, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Matching-Adjusted Indirect Comparison of Sotorasib Versus Adagrasib in Previously Treated Advanced/Metastatic Non-Small Cell Lung Cancer Harboring KRAS G12C Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Efficacy of Adagrasib and Sotorasib in KRAS G12C-Mutant NSCLC: Insights from Pivotal Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative Efficacy of Adagrasib and Sotorasib in KRAS G12C-Mutant NSCLC: Insights from Pivotal Trials - PMC [pmc.ncbi.nlm.nih.gov]
"KRAS G12C inhibitor 55" comparative analysis of binding kinetics
A Guide for Researchers and Drug Development Professionals
The discovery of covalent inhibitors targeting the KRAS G12C mutation has marked a pivotal moment in oncology, offering a therapeutic avenue for what was once considered an "undruggable" target. This guide provides a comparative analysis of the binding kinetics of key KRAS G12C inhibitors, presenting supporting experimental data and detailed methodologies to aid researchers, scientists, and drug development professionals in their evaluation of these compounds. While specific data for a compound designated "KRAS G12C inhibitor 55" is not publicly available, this guide will focus on well-characterized and clinically significant inhibitors such as Sotorasib (AMG 510) and Adagrasib (MRTX849), along with other notable compounds like Divarasib (GDC-6036) and ARS-853, to provide a robust framework for comparison.
Quantitative Comparison of KRAS G12C Inhibitor Binding Kinetics
The interaction of these inhibitors with KRAS G12C is typically a two-step process: an initial, reversible binding event followed by an irreversible, covalent modification of the mutant cysteine residue. The efficiency of this process is described by several key kinetic and affinity parameters.
| Inhibitor | Target | Assay Type | Binding Affinity (Kd, IC50) | Second-order rate constant (kinact/Ki) | PDB Code |
| Sotorasib (AMG 510) | KRAS G12C | Biochemical Assay | IC50 = 8.88 nM[1] | - | 6OIM[1] |
| KRAS G12C | Biochemical Binding | Kd = 220 nM[1] | - | ||
| Adagrasib (MRTX849) | KRAS G12C | Biochemical Binding | Kd = 9.59 nM[1] | - | 6UT0[1] |
| Divarasib (GDC-6036) | KRAS G12C | Biochemical Assay | IC50 < 0.01 µM[1] | - | 9DMM[1] |
| ARS-853 | KRAS G12C | Stopped-flow Fluorescence Spectroscopy | Kd = 36.0 ± 0.7 μM[2][3][4] | 2770 ± 10 M-1s-1[2] | - |
| KRAS G12C | Biochemical Assay | - | 76 M-1s-1[2] | ||
| KRAS G12C | CRAF-RBD Pulldown Assay | IC50 ~1 μM[2] | - | ||
| KRAS G12C | Cell Proliferation Assay | IC50 = 2.5 μM[2] | - |
KRAS Signaling Pathway and Point of Inhibition
KRAS is a central node in cellular signaling, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs GTP hydrolysis, leading to an accumulation of active KRAS and constitutive activation of downstream pro-growth pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[2][5][6][7] KRAS G12C inhibitors covalently bind to the mutant cysteine-12, locking the protein in an inactive, GDP-bound conformation and thereby blocking downstream signaling.[2][5][6]
Experimental Protocols
The determination of binding kinetics and affinity for KRAS G12C inhibitors relies on a variety of biophysical and biochemical assays.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure real-time biomolecular interactions, providing quantitative data on association (k_on) and dissociation (k_off) rates, from which the equilibrium dissociation constant (K_D) is calculated.[8]
Experimental Workflow:
Methodology:
-
Immobilization: Recombinant, purified KRAS G12C protein is immobilized on a sensor chip surface.[1][8]
-
Analyte Injection: A series of concentrations of the inhibitor are injected in a suitable running buffer over the sensor surface.[8]
-
Association Phase: The binding of the inhibitor to the immobilized KRAS G12C is monitored in real-time as an increase in the SPR signal.[8]
-
Dissociation Phase: The running buffer without the inhibitor is flowed over the chip, and the dissociation of the inhibitor is monitored as a decrease in the SPR signal.[8]
-
Data Analysis: The resulting sensorgrams are fitted to a suitable kinetic binding model to determine the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D).[8]
Stopped-Flow Fluorescence Spectroscopy for Kinetic Analysis
This technique is particularly useful for covalent inhibitors as it can measure both the initial non-covalent binding and the subsequent covalent modification step.[2][3][4]
Methodology:
-
Protein and Inhibitor Preparation: Purified KRAS G12C protein, often a fluorescently labeled variant, and the inhibitor are prepared in separate syringes.[3][4]
-
Rapid Mixing: The contents of the syringes are rapidly mixed, and the change in fluorescence is monitored over time.[2]
-
Data Acquisition: The fluorescence signal is recorded, typically showing a rapid change corresponding to the initial binding, followed by a slower change representing the covalent bond formation.[2][3][4]
-
Data Analysis: The observed rate constants (k_obs) are determined from the fluorescence traces. The data from the initial binding phase can be used to determine the dissociation constant (K_d). The rate of the slower, second phase is plotted against inhibitor concentration and fitted to a hyperbolic equation to determine the maximal rate of inactivation (k_inact) and the inhibition constant (K_i). The ratio k_inact/K_i gives the second-order rate constant for covalent modification.[2]
Homogeneous Time-Resolved Fluorescence (HTRF) for Binding Affinity
HTRF is a proximity-based assay used to measure the binding of an inhibitor to KRAS G12C, often in a high-throughput competition format.[1]
Methodology:
-
Assay Components: The assay includes a tagged KRAS G12C protein, a fluorescently labeled ligand that binds to the same pocket as the inhibitor, an HTRF donor (e.g., an antibody against the tag), and the test inhibitor.[1][8]
-
Competition Assay: A fixed concentration of tagged KRAS G12C and the fluorescently labeled ligand are incubated with varying concentrations of the test inhibitor.[1][8]
-
Signal Measurement: The HTRF signal is measured. A decrease in the signal indicates that the inhibitor is displacing the fluorescent ligand from the KRAS G12C binding pocket.[1][8]
-
Data Analysis: The data is used to calculate the IC_50 value of the inhibitor, which represents the concentration required to displace 50% of the fluorescent ligand.
Mass Spectrometry for Covalent Engagement
Mass spectrometry provides direct evidence of covalent bond formation between the inhibitor and KRAS G12C.[2][9]
Experimental Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. A Breakthrough Brought about by Targeting KRASG12C: Nonconformity Is Punished - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Validating KRAS G12C Inhibitor Target Engagement In Vivo: A Comparative Guide
The development of covalent inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in cancer therapy for a target once considered "undruggable".[1][2] Validating that these inhibitors reach and engage their target in a complex in vivo environment is critical for advancing novel drug candidates. This guide provides a comparative overview of key methodologies for assessing the in vivo target engagement of KRAS G12C inhibitors, supported by experimental data and detailed protocols. While specific data for a hypothetical "Inhibitor 55" is not publicly available, this guide will draw comparisons with the well-characterized inhibitors sotorasib (B605408) (AMG 510) and adagrasib (MRTX849) to provide a robust framework for evaluation.
Comparative Efficacy and Target Engagement
To objectively assess the in vivo performance of a novel KRAS G12C inhibitor like "Inhibitor 55," a direct comparison with established inhibitors under similar experimental conditions is crucial. The following tables summarize key in vivo efficacy and pharmacodynamic (PD) biomarker data for sotorasib and adagrasib, which would serve as benchmarks for evaluating a new chemical entity.
Table 1: In Vivo Antitumor Efficacy in Xenograft Models
| Inhibitor | Mouse Model | Dosing Regimen | Tumor Growth Inhibition (TGI) (%) | Objective Response Rate (ORR) (%) | Reference |
| Sotorasib (AMG 510) | NCI-H358 (NSCLC) | 100 mg/kg, QD | >90 | 37.1 (clinical) | [3][4] |
| Adagrasib (MRTX849) | MIA PaCa-2 (Pancreatic) | 100 mg/kg, BID | >100 (regression) | 45 (clinical) | [5][6] |
| Inhibitor 55 | TBD | TBD | TBD | TBD | N/A |
TBD: To be determined. Data for "Inhibitor 55" would be generated in head-to-head preclinical studies.
Table 2: In Vivo Target Engagement and Pharmacodynamic Biomarkers
| Inhibitor | Assay | Mouse Model | Dosing | Target Occupancy (%) | p-ERK Inhibition (%) | Reference |
| Sotorasib (AMG 510) | LC-MS/MS | NCI-H358 | 100 mg/kg | ~90 | >80 | [7] |
| Adagrasib (MRTX849) | Western Blot | Various | 100 mg/kg | Not Reported | Significant | [8] |
| Inhibitor 55 | TBD | TBD | TBD | TBD | TBD | N/A |
LC-MS/MS: Liquid Chromatography-Mass Spectrometry. TBD: To be determined.
Core Methodologies for In Vivo Target Engagement
Several orthogonal approaches are employed to confirm and quantify the interaction of KRAS G12C inhibitors with their target in vivo. These methods range from direct measurement of target occupancy to the assessment of downstream signaling pathway modulation.[1]
Target Occupancy Assessment by Mass Spectrometry
Mass spectrometry (MS)-based proteomics is a powerful tool for directly quantifying the extent to which a covalent inhibitor is bound to KRAS G12C in tumor tissues.[1][9] This method provides a direct readout of target engagement at the molecular level. An ultra-sensitive immunoaffinity 2D-LC-MS/MS approach can be utilized to quantify both free and drug-bound KRAS G12C proteins in small tumor biopsies.[7]
Pharmacodynamic (PD) Biomarker Analysis
Western Blotting for Downstream Signaling:
A crucial indirect measure of target engagement is the inhibition of downstream signaling pathways controlled by KRAS, primarily the MAPK/ERK pathway.[10] Western blotting for phosphorylated ERK (p-ERK) in tumor lysates from treated animals provides a robust pharmacodynamic marker of inhibitor activity. A significant reduction in the p-ERK/total ERK ratio indicates successful target engagement and pathway inhibition.[11]
Immunohistochemistry (IHC):
IHC allows for the visualization of biomarker expression within the tumor microenvironment.[12] Staining for p-ERK can provide spatial information on target engagement across the tumor tissue. Additionally, IHC for proliferation markers such as Ki-67 can assess the downstream functional consequences of KRAS G12C inhibition.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the biological context and experimental procedures, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and accurate interpretation of results.
Protocol 1: Western Blot Analysis of p-ERK in Tumor Tissue
-
Tumor Homogenization: Excised tumors are snap-frozen in liquid nitrogen and stored at -80°C. For analysis, tumor fragments are homogenized in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the resulting lysates is determined using a BCA or Bradford assay to ensure equal loading.[11]
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.[11]
-
Immunoblotting:
-
The membrane is blocked with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against p-ERK1/2 (e.g., Cell Signaling Technology, #4370) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
-
Signal Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Stripping and Re-probing: The membrane is stripped and re-probed with an antibody for total ERK1/2 as a loading control.[13]
-
Data Analysis: Band intensities are quantified using densitometry software (e.g., ImageJ). The p-ERK signal is normalized to the total ERK signal.
Protocol 2: Immunohistochemistry (IHC) for p-ERK
-
Tissue Preparation: Tumors are fixed in 10% neutral buffered formalin and embedded in paraffin (B1166041) (FFPE). 4-5 µm sections are cut and mounted on slides.
-
Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695) to water.[12]
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate (B86180) buffer (pH 6.0) at 95-100°C for 20-30 minutes.[12][14]
-
Blocking: Slides are blocked with a protein blocking solution (e.g., 5% normal goat serum) for 1 hour.[12]
-
Primary Antibody Incubation: Slides are incubated with a primary antibody against p-ERK1/2 overnight at 4°C.[12]
-
Detection: A biotinylated secondary antibody and a streptavidin-horseradish peroxidase (HRP) conjugate are used for detection.[12]
-
Chromogen and Counterstain: The signal is developed with a chromogen such as DAB, and the sections are counterstained with hematoxylin.
-
Imaging and Analysis: Slides are imaged, and the intensity and percentage of positive cells are quantified.
Conclusion
Validating the in vivo target engagement of a novel KRAS G12C inhibitor is a multifaceted process that requires a combination of direct and indirect measures.[1] While mass spectrometry provides the most direct evidence of target binding, pharmacodynamic biomarker analysis through western blotting and IHC is crucial for understanding the functional consequences of this engagement and the overall antitumor efficacy. By employing a suite of these complementary techniques and comparing the results to well-characterized inhibitors like sotorasib and adagrasib, researchers can build a comprehensive data package to support the clinical development of new therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. globalrph.com [globalrph.com]
- 3. Sotorasib is First KRAS Inhibitor Approved by FDA - NCI [cancer.gov]
- 4. Sotorasib Shows Promising Activity in Patients with NSCLC and KRAS Mutation [theoncologynurse.com]
- 5. targetedonc.com [targetedonc.com]
- 6. onclive.com [onclive.com]
- 7. Assessment of KRAS G12C Target Engagement by a Covalent Inhibitor in Tumor Biopsies Using an Ultra-Sensitive Immunoaffinity 2D-LC-MS/MS Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Assessment of the Target Engagement of a KRAS G12C Inhibitor in Formalin-Fixed Paraffin-Embedded Tumor Tissues Using Immunoaffinity Capture 2D-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
"KRAS G12C inhibitor 55" head-to-head comparison with other KRAS G12C inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the leading KRAS G12C inhibitors based on available preclinical and clinical data. While the specific entity "KRAS G12C inhibitor 55" is not extensively characterized in publicly accessible literature, this guide will focus on a head-to-head comparison of three prominent inhibitors in this class: Sotorasib (AMG 510), Adagrasib (MRTX849), and the next-generation inhibitor Divarasib (GDC-6036).
The discovery of covalent inhibitors targeting the cysteine residue of the KRAS G12C mutant protein has been a landmark achievement in oncology, offering a targeted therapeutic option for a previously "undruggable" target.[1] These inhibitors function by irreversibly binding to the mutant cysteine, locking the KRAS protein in its inactive, GDP-bound state.[2] This action effectively blocks downstream oncogenic signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways, which are critical for tumor cell proliferation and survival.[2][3]
Comparative Efficacy and Potency
The following tables summarize key performance metrics for Sotorasib, Adagrasib, and Divarasib based on preclinical and clinical studies.
Table 1: In Vitro Anti-proliferative Activity (IC50) of KRAS G12C Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | IC50 (nM) | Reference |
| Sotorasib | NCI-H358 | ~6 | [2] |
| Sotorasib | MIA PaCa-2 | ~9 | [2] |
| Adagrasib | NCI-H358 | 10 - 100 | [4] |
| Divarasib | Preclinical studies suggest 5 to 20 times more potent than Sotorasib and Adagrasib | [5][6] | |
| "this compound" (Compound 1) | CALU-1 | 2.7 | [7] |
Table 2: Clinical Efficacy of KRAS G12C Inhibitors in Non-Small Cell Lung Cancer (NSCLC)
| Inhibitor | Clinical Trial | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| Sotorasib | CodeBreaK 200 | 28% | 5.6 months | [5] |
| Adagrasib | KRYSTAL-1 | 43% | 6.5 months | [5] |
| Divarasib | Phase 1 Trial | 53.4% | 13.1 months | [5] |
It is important to note that cross-trial comparisons should be interpreted with caution due to differences in study design and patient populations.[5] However, the data suggests that Divarasib may offer improved efficacy over the first-generation inhibitors, Sotorasib and Adagrasib.[5] A head-to-head Phase III trial, KRASCENDO 1, is currently underway to directly compare Divarasib with Sotorasib and Adagrasib in patients with KRAS G12C-mutated NSCLC.[8][9][10]
Signaling Pathway and Mechanism of Action
The diagram below illustrates the KRAS signaling pathway and the mechanism of action of KRAS G12C inhibitors.
Caption: KRAS G12C signaling pathway and inhibitor mechanism of action.
Experimental Protocols
The following are generalized methodologies for key experiments used to evaluate KRAS G12C inhibitors.
Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the inhibitor in cancer cell lines harboring the KRAS G12C mutation.
Methodology:
-
Cell Seeding: Plate KRAS G12C mutant cancer cells (e.g., NCI-H358, MIA PaCa-2) in 96-well plates and incubate overnight.[4]
-
Compound Treatment: Treat the cells with a serial dilution of the KRAS G12C inhibitor for 72-120 hours.[4]
-
Lysis and Luminescence Reading: Add a reagent like CellTiter-Glo® to lyse the cells and measure the luminescence, which is proportional to the amount of ATP and thus cell viability.[4]
-
Data Analysis: Normalize the luminescence readings to the vehicle-treated control and plot against the inhibitor concentration to calculate the IC50 value using non-linear regression.[4]
Western Blot for Downstream Signaling
Objective: To assess the inhibitor's effect on the phosphorylation of downstream effector proteins like ERK.
Methodology:
-
Cell Treatment and Lysis: Treat KRAS G12C mutant cells with the inhibitor for a specified time, then lyse the cells to extract proteins.
-
Protein Quantification and Gel Electrophoresis: Determine protein concentration, then separate the protein lysates by SDS-PAGE.
-
Immunoblotting: Transfer the separated proteins to a membrane and probe with primary antibodies against phosphorylated ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH).
-
Detection and Analysis: Use a secondary antibody conjugated to an enzyme for detection and quantify the band intensities to determine the level of p-ERK inhibition.
In Vivo Tumor Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of the inhibitor in an animal model.
Methodology:
-
Tumor Implantation: Subcutaneously implant KRAS G12C mutant human cancer cells into immunodeficient mice.[1]
-
Treatment: Once tumors reach a specified size, randomize the mice into treatment and control groups and administer the inhibitor (e.g., orally) daily.[1]
-
Tumor Measurement: Measure tumor volume at regular intervals throughout the study.
-
Data Analysis: Compare the tumor growth in the treated group to the control group to determine the extent of tumor growth inhibition.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the preclinical evaluation of a novel KRAS G12C inhibitor.
Caption: A generalized workflow for the preclinical evaluation of KRAS G12C inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. WO2015054572A1 - Inhibitors of kras g12c - Google Patents [patents.google.com]
- 8. onclive.com [onclive.com]
- 9. clinicaltrials.eu [clinicaltrials.eu]
- 10. youtube.com [youtube.com]
The Synergistic Power of KRAS G12C and MEK Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic effects of KRAS G12C inhibitors in combination with MEK inhibitors, supported by preclinical experimental data. The primary focus is on the enhanced anti-tumor activity and the potential to overcome resistance mechanisms.
The development of specific KRAS G12C inhibitors has marked a significant breakthrough in treating cancers harboring this mutation. However, both intrinsic and acquired resistance can limit their efficacy. A key resistance mechanism is the reactivation of the MAPK/ERK signaling pathway. This has led to the rational combination of KRAS G12C inhibitors with MEK inhibitors, which act downstream in the same pathway, to achieve a more profound and durable anti-tumor response. This guide delves into the preclinical evidence supporting this synergistic relationship.
Signaling Pathway: KRAS and MEK Inhibition
The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. The KRAS G12C mutation leads to constitutive activation of this pathway, driving tumorigenesis. KRAS G12C inhibitors selectively bind to the mutant protein, locking it in an inactive state. MEK inhibitors, on the other hand, block the activity of MEK1 and MEK2, preventing the phosphorylation and activation of ERK. The dual inhibition of KRAS G12C and MEK provides a vertical blockade of this pathway, leading to a more potent suppression of cancer cell growth.
Experimental Data: Synergistic Effects on Cell Viability
Preclinical studies have demonstrated significant synergy between KRAS G12C inhibitors and MEK inhibitors in various cancer cell lines. The combination often results in a more potent reduction in cell viability compared to either agent alone.
Sotorasib (B605408) (AMG 510) and Trametinib (B1684009) in Colorectal Cancer (CRC) Cell Lines
Functional analysis has demonstrated a synergistic effect of combined sotorasib and trametinib treatment in SW837 (KRAS G12C) and SW1463 (KRAS G12C and MEK1 mutant) CRC cell lines[1]. In MTT assays, the combination therapy significantly enhanced cytotoxicity compared to either monotherapy alone[1].
| Cell Line | KRAS G12C Inhibitor | MEK Inhibitor | Observation |
| SW837 (KRAS G12C) | Sotorasib | Trametinib | Synergistic cytotoxicity |
| SW1463 (KRAS G12C, MEK1 mut) | Sotorasib | Trametinib | Synergistic cytotoxicity |
VS-6766 (Dual RAF/MEK Inhibitor) with KRAS G12C Inhibitors
The dual RAF/MEK inhibitor VS-6766 has shown strong synergy with both sotorasib and adagrasib across a panel of KRAS G12C mutant cancer cell lines. A "Combined Synergy Score" was generated using Bliss, Loewe, HSA, and ZIP synergy analyses[2][3].
| Cell Line | Indication | Sensitivity to G12C inhibitors | Combined Synergy Score (VS-6766 + Sotorasib) | Combined Synergy Score (VS-6766 + Adagrasib) |
| H2122 | NSCLC | Moderately sensitive | 44.7 | 44.6 |
| H1373 | NSCLC | Sensitive | 10.0 | 3.4 |
| SW1573 | NSCLC | Insensitive | 8.6 | 12.0 |
| H358 | NSCLC | Sensitive | 6.9 | 5.4 |
| H2030 | NSCLC | Moderately sensitive | 5.1 | ND |
| SW837 | CRC | Sensitive | 16.1 | 18.5 |
| MIAPACA2 | Pancreatic | Sensitive | 2.3 | 5.3 |
ND: Not Determined
Impact on Apoptosis and Cell Cycle
The combination of KRAS G12C and MEK inhibitors has been shown to induce a more robust apoptotic response and cell cycle arrest compared to single-agent treatments. Reverse phase protein array (RPPA) analysis in H358 KRAS G12C NSCLC cells treated with VS-6766 and sotorasib showed stronger activation of pro-apoptotic markers with the combination than with either inhibitor alone[2]. Furthermore, the combination of adagrasib and a TEAD inhibitor (downstream effectors of the Hippo pathway, which can be a resistance pathway) led to a more robust G1 phase cell cycle arrest than single agents in NSCLC cell lines[4].
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays used to evaluate the synergistic effects of KRAS G12C and MEK inhibitors.
Experimental Workflow
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of single and combined treatments on cancer cell lines.
Materials:
-
KRAS G12C mutant cancer cell lines (e.g., NCI-H358, SW837)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
KRAS G12C inhibitor and MEK inhibitor stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 3,000-5,000 cells per well and allow them to attach overnight.
-
Treatment: Prepare serial dilutions of the single agents and their combinations in culture medium. The final DMSO concentration should be kept below 0.1%. Replace the medium in the wells with the drug-containing medium. Include vehicle-treated control wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 values for each treatment and calculate the Combination Index (CI) to assess synergy (CI < 1 indicates synergy).
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by single and combined treatments.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after the desired treatment period (e.g., 48 hours) by trypsinization.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of the treatments on cell cycle distribution.
Materials:
-
Treated and control cells
-
PBS
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells by trypsinization and wash with PBS.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently and fix overnight at -20°C.
-
Washing: Wash the fixed cells twice with PBS.
-
Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
The combination of KRAS G12C inhibitors with MEK inhibitors represents a promising therapeutic strategy to enhance anti-tumor efficacy and overcome resistance in KRAS G12C-mutant cancers. Preclinical data consistently demonstrate synergistic effects on reducing cell viability, inducing apoptosis, and causing cell cycle arrest. Further clinical investigation is warranted to translate these promising preclinical findings into improved patient outcomes. This guide provides a foundational understanding of the rationale and supporting data for this combination approach, empowering researchers to design and interpret further studies in this critical area of cancer drug development.
References
A Preclinical Showdown: KRAS G12C-Specific Inhibition Versus a Pan-RAS Approach
A Comparative Guide for Researchers and Drug Developers
The relentless pursuit of effective cancer therapies has led to a significant breakthrough in targeting KRAS, an oncogene long considered "undruggable." The development of inhibitors specifically targeting the KRAS G12C mutation has marked a paradigm shift in precision oncology. However, the emergence of resistance and the prevalence of other RAS mutations necessitate the exploration of broader strategies, such as pan-RAS inhibitors. This guide provides an objective comparison of the preclinical performance of a representative KRAS G12C inhibitor against emerging pan-RAS inhibitors, supported by experimental data to inform researchers, scientists, and drug development professionals. For the purpose of this comparison, "KRAS G12C inhibitor 55" will be represented by the well-characterized inhibitor, Sotorasib (AMG 510).
Mechanism of Action: A Tale of Two Strategies
KRAS G12C inhibitors, such as Sotorasib, employ a highly specific mechanism. They form a covalent, irreversible bond with the cysteine residue of the mutated KRAS G12C protein.[1][2] This action locks the protein in an inactive, GDP-bound state, thereby preventing downstream signaling through the MAPK and PI3K-AKT pathways that drive tumor growth.[1][2]
Pan-RAS inhibitors, on the other hand, are designed to have a broader spectrum of activity. Compounds like ADT-007 and BI-2493 aim to inhibit multiple RAS isoforms (KRAS, NRAS, and HRAS) regardless of their mutational status.[3][4] Some pan-RAS inhibitors, like ADT-007, function by binding to nucleotide-free RAS, which blocks GTP from activating the protein and its subsequent downstream signaling.[5][6] This broader approach holds the potential to overcome resistance mechanisms where other RAS isoforms might compensate for the inhibition of a single mutant.
In Vitro Efficacy: A Look at Cellular Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency in vitro. The following tables summarize the reported IC50 values for Sotorasib and the pan-RAS inhibitor ADT-007 in various cancer cell lines.
Table 1: In Vitro Potency (IC50) of Sotorasib (KRAS G12C Inhibitor) in KRAS G12C Mutant Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| NCI-H358 | Non-Small Cell Lung Cancer | ~6 | [7][8] |
| MIA PaCa-2 | Pancreatic Cancer | ~9 | [7][8] |
Table 2: In Vitro Potency (IC50) of ADT-007 (Pan-RAS Inhibitor) in RAS Mutant Cell Lines
| Cell Line | Cancer Type | KRAS Mutation | IC50 (nM) | Reference |
| MIA PaCa-2 | Pancreatic Cancer | G12C | 2 | [5] |
| HCT 116 | Colorectal Cancer | G13D | 5 | [5] |
| Multiple Myeloma Cell Lines | Multiple Myeloma | Various RAS mutations | 0.76 - 12 | [9] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
In Vivo Efficacy: Tumor Growth Inhibition in Preclinical Models
The ultimate test of a potential cancer therapeutic is its ability to inhibit tumor growth in vivo. The following table summarizes the preclinical in vivo efficacy of Sotorasib and the pan-RAS inhibitor BI-2493 in xenograft models.
Table 3: In Vivo Efficacy of KRAS G12C and Pan-RAS Inhibitors in Xenograft Models
| Inhibitor | Model | Cancer Type | Dosing | Outcome | Reference |
| Sotorasib (AMG 510) | NCI-H358 Xenograft | Non-Small Cell Lung Cancer | 30 mg/kg, p.o., daily | Tumor regression | [7] |
| BI-2493 | SW480 (KRAS G12V) Xenograft | Colorectal Cancer | 30 or 90 mg/kg, p.o., twice daily | Dose-dependent tumor growth inhibition | [10] |
| BI-2493 | NCI-H358 (KRAS G12C) Xenograft | Non-Small Cell Lung Cancer | 30 mg/kg, p.o., twice daily | Tumor growth inhibition | [10] |
Signaling Pathways and Points of Inhibition
The efficacy of both KRAS G12C and pan-RAS inhibitors stems from their ability to disrupt key signaling pathways that promote cancer cell proliferation and survival. The primary cascades affected are the MAPK/ERK and PI3K/AKT pathways.
Caption: Simplified KRAS signaling pathway and points of inhibition.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of preclinical data, detailed experimental protocols are crucial. Below are outlines for key assays used in the evaluation of KRAS inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
KRAS mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2)
-
Cell culture medium (e.g., RPMI-1640) with Fetal Bovine Serum (FBS) and Penicillin-Streptomycin
-
KRAS inhibitor (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Workflow:
Caption: General workflow for a cell viability (MTT) assay.
Procedure:
-
Seed cells at an appropriate density in a 96-well plate and allow them to attach overnight.
-
Prepare serial dilutions of the KRAS inhibitor in culture medium.
-
Replace the medium in the wells with the inhibitor dilutions and incubate for 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.[11][12]
Western Blot for Downstream Signaling
This technique is used to detect the levels of specific proteins to assess the inhibition of downstream signaling pathways.
Materials:
-
KRAS mutant cancer cell lines
-
KRAS inhibitor
-
Lysis buffer
-
Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-actin)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
SDS-PAGE equipment and reagents
Workflow:
Caption: General workflow for Western blot analysis.
Procedure:
-
Treat cultured cells with the KRAS inhibitor for a specified time.
-
Lyse the cells to extract total protein and determine the protein concentration.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phosphorylated ERK).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal to visualize the protein bands.
-
Analyze the intensity of the bands to quantify the protein levels, normalizing to a loading control like actin.[13]
In Vivo Xenograft Model
This model involves implanting human tumor cells into immunodeficient mice to evaluate the anti-tumor activity of a compound.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
KRAS mutant cancer cell line
-
KRAS inhibitor formulation for oral gavage or other administration routes
-
Calipers for tumor measurement
Workflow:
Caption: General workflow for an in vivo xenograft study.
Procedure:
-
Subcutaneously inject a suspension of human cancer cells into the flank of immunodeficient mice.
-
Monitor tumor growth until the tumors reach a predetermined size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and vehicle control groups.
-
Administer the inhibitor (formulated for the appropriate route, e.g., oral gavage) and vehicle to the respective groups, typically on a daily schedule.
-
Measure tumor dimensions with calipers and the body weight of the mice regularly (e.g., twice a week) to assess efficacy and toxicity.
-
At the end of the study, calculate the tumor growth inhibition (TGI) to determine the in vivo efficacy of the compound.[14]
Conclusion
Both KRAS G12C-specific inhibitors and pan-RAS inhibitors demonstrate significant promise in preclinical models. Sotorasib, as a representative KRAS G12C inhibitor, shows high potency against cell lines harboring this specific mutation. Pan-RAS inhibitors like ADT-007 and BI-2493 exhibit broader activity across various RAS mutations and isoforms, suggesting they may offer a solution to some of the limitations of mutation-specific therapies, including potential resistance mechanisms.
The choice between a highly specific and a broader-acting inhibitor will depend on the specific cancer type, the mutational landscape of the tumor, and the potential for acquired resistance. Further preclinical and clinical investigation is warranted for both classes of inhibitors to fully elucidate their therapeutic potential and to identify optimal treatment strategies for patients with RAS-driven cancers. This guide provides a foundational comparison to aid researchers in navigating this dynamic and rapidly evolving field.
References
- 1. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]
- 2. What is the mechanism of Sotorasib? [synapse.patsnap.com]
- 3. Frontiers | The Multi-Level Mechanism of Action of a Pan-Ras Inhibitor Explains its Antiproliferative Activity on Cetuximab-Resistant Cancer Cells [frontiersin.org]
- 4. First-in-class pan-KRAS inhibitor shows strong antitumor activity in preclinical models | MD Anderson Cancer Center [mdanderson.org]
- 5. ADT-007, a first-in-class pan-RAS inhibitor, addresses complex RAS mutational landscape of human cancers | BioWorld [bioworld.com]
- 6. biorxiv.org [biorxiv.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. ashpublications.org [ashpublications.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
"KRAS G12C inhibitor 55" independent validation of published results
This guide provides an objective comparison of the performance of leading KRAS G12C inhibitors, Sotorasib (AMG 510) and Adagrasib (MRTX849), based on publicly available independent validation data. As "KRAS G12C inhibitor 55" is not a publicly recognized designation, this guide focuses on these two clinically approved drugs to provide a relevant and data-supported comparison for researchers, scientists, and drug development professionals.
Introduction to KRAS G12C Inhibition
The KRAS protein is a critical GTPase that acts as a molecular switch in signaling pathways controlling cell growth, differentiation, and survival.[1] The G12C mutation, a substitution of glycine (B1666218) for cysteine at codon 12, locks the KRAS protein in a constitutively active, GTP-bound state, leading to uncontrolled cell proliferation.[1] This mutation is prevalent in various cancers, including approximately 13% of non-small cell lung cancers (NSCLC), 3% of colorectal cancers, and 1-3% of other solid tumors.[1]
Sotorasib and Adagrasib are first-in-class covalent inhibitors that selectively target the KRAS G12C mutant protein.[1][2] They capitalize on the unique cysteine residue of the G12C mutant, which is absent in wild-type KRAS, allowing for high specificity.[1] Both drugs irreversibly bind to this cysteine when KRAS G12C is in its inactive, GDP-bound state, trapping it in this conformation and preventing downstream signaling.[1]
Comparative Efficacy and Safety
Clinical trial data provides a basis for comparing the efficacy and safety of Sotorasib and Adagrasib in patients with previously treated advanced/metastatic KRAS G12C-mutated NSCLC. A matching-adjusted indirect comparison (MAIC) of the CodeBreaK 200 trial (Sotorasib) and the KRYSTAL-12 trial (Adagrasib) showed comparable efficacy between the two drugs.[3][4]
Table 1: Comparison of Clinical Efficacy in KRAS G12C-Mutated NSCLC
| Outcome | Sotorasib (CodeBreaK 200) | Adagrasib (KRYSTAL-12) | Hazard Ratio (HR) / Odds Ratio (OR) [95% CI] | p-value |
| Progression-Free Survival (PFS) | 6.8 months (median)[1] | 6.5 months (median)[1] | HR: 0.93 [0.70-1.22][3][4] | 0.589[3][4] |
| Objective Response Rate (ORR) | 37.1%[1] | Not directly comparable | OR: 0.86 [0.53-1.38][3][4] | 0.524[3][4] |
| Overall Survival (OS) | 12.5 months (median)[1] | 12.6 months (median)[1] | Not directly compared in MAIC | - |
| PFS in Patients with Brain Metastases | Favored Sotorasib | - | HR: 0.61 [0.38-0.98][3][4] | 0.040[3][4] |
Data from matching-adjusted indirect comparison and other cited sources.
Sotorasib demonstrated a more favorable overall safety profile compared to Adagrasib, with lower odds of treatment-related adverse events (TRAEs) and TRAEs leading to dose reduction or interruption.[3]
Biochemical and Cellular Potency
The potency and selectivity of KRAS G12C inhibitors are determined through various biochemical and cell-based assays. These assays are crucial for preclinical validation and for understanding the inhibitor's mechanism of action.
Table 2: Biochemical and Cellular Activity of Sotorasib and Adagrasib
| Assay Type | Inhibitor | Target | IC50 / KD | Reference |
| Biochemical Nucleotide Exchange Assay | Sotorasib (AMG 510) | KRAS G12C | IC50: 8.88 nM | [1][5] |
| Biochemical Competition Binding Assay | Sotorasib (AMG 510) | KRAS G12C | KD: 220 nM | [1][6] |
| Biochemical Nucleotide Exchange Assay | Adagrasib (MRTX849) | KRAS G12C | Data not specified in provided results | - |
| Cell-Based Proliferation Assay (NCI-H358) | Sotorasib (AMG 510) | KRAS G12C | IC50: 7 nM | [1] |
| Cell-Based Proliferation Assay (NCI-H358) | Adagrasib (MRTX849) | KRAS G12C | IC50: 8 nM | [1] |
Signaling Pathway Inhibition
KRAS G12C constitutively activates downstream signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways, which promote cell proliferation and survival.[7][8][9] KRAS G12C inhibitors block these pathways by trapping KRAS in an inactive state.
Caption: KRAS G12C signaling pathway and point of inhibition.
Experimental Protocols
Detailed methodologies are essential for the independent validation of published results. Below are outlines for key experiments used to characterize KRAS G12C inhibitors.
Biochemical Nucleotide Exchange Assay
This assay measures the ability of an inhibitor to block the exchange of GDP for GTP, which is a key step in KRAS activation.[5]
-
Principle: A time-resolved fluorescence energy transfer (TR-FRET) format is often used.[5] Recombinant KRAS G12C protein is incubated with a fluorescently labeled GDP analog. The addition of a guanine (B1146940) nucleotide exchange factor (GEF), such as SOS1, and GTP initiates the exchange. Inhibitors that block this process prevent the displacement of the fluorescent GDP, resulting in a stable FRET signal.
-
Protocol Outline:
-
Recombinant KRAS G12C protein is pre-incubated with a fluorescent GDP analog.
-
Serial dilutions of the test inhibitor are added.
-
The nucleotide exchange reaction is initiated by adding a GEF (e.g., SOS1) and a molar excess of GTP.
-
The reaction is incubated to allow for nucleotide exchange.
-
The FRET signal is measured over time using a plate reader.
-
IC50 values are calculated from the dose-response curves.
-
Cell-Based Viability Assay
This assay assesses the effect of the inhibitor on the proliferation and viability of cancer cell lines harboring the KRAS G12C mutation.[8]
-
Principle: A common method is the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[8]
-
Protocol Outline:
-
KRAS G12C mutant cancer cells (e.g., NCI-H358) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with serial dilutions of the inhibitor or vehicle control (DMSO).
-
Plates are incubated for a defined period (e.g., 72-120 hours).
-
The CellTiter-Glo® reagent is added to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.
-
Luminescence is measured using a luminometer.
-
IC50 values are determined by plotting cell viability against inhibitor concentration.
-
Western Blot for Downstream Signaling
This technique is used to confirm that the inhibitor is blocking the intended signaling pathway within the cell.[10]
-
Principle: Measures the phosphorylation status of key downstream effector proteins like ERK and AKT. A decrease in the phosphorylated forms of these proteins indicates successful inhibition of the KRAS pathway.
-
Protocol Outline:
-
KRAS G12C mutant cells are treated with the inhibitor at various concentrations for a specific time.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), and total AKT.
-
Secondary antibodies conjugated to an enzyme are used for detection.
-
The signal is visualized, and the band intensities are quantified to determine the extent of signaling inhibition.
-
Caption: General workflow for preclinical validation of KRAS G12C inhibitors.
Conclusion
Independent validation of KRAS G12C inhibitors relies on a combination of biochemical, cellular, and in vivo studies. The data presented here for Sotorasib and Adagrasib demonstrate their potent and selective inhibition of the KRAS G12C mutant, which translates to clinical efficacy. While both drugs show comparable effectiveness in NSCLC, there are differences in their safety profiles and efficacy in specific patient subgroups, such as those with brain metastases. The provided experimental protocols offer a framework for the rigorous and independent evaluation of novel KRAS G12C inhibitors like the hypothetical "inhibitor 55."
References
- 1. benchchem.com [benchchem.com]
- 2. A Breakthrough Brought about by Targeting KRASG12C: Nonconformity Is Punished - PMC [pmc.ncbi.nlm.nih.gov]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Matching-Adjusted Indirect Comparison of Sotorasib Versus Adagrasib in Previously Treated Advanced/Metastatic Non-Small Cell Lung Cancer Harboring KRAS G12C Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wuxibiology.com [wuxibiology.com]
Safety Operating Guide
Navigating the Safe Disposal of KRAS G12C Inhibitor 55: A Comprehensive Guide
IMMEDIATE ACTION REQUIRED: Due to the potent and potentially hazardous nature of investigational compounds like KRAS G12C inhibitors, it is imperative to consult your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal. This guide provides general procedures based on the handling of cytotoxic and research-grade compounds; however, it is not a substitute for a specific Safety Data Sheet (SDS) or institutional protocols.
The proper disposal of KRAS G12C inhibitor 55, a potent, targeted anti-cancer agent, is a critical component of laboratory safety and environmental responsibility. All materials that have come into contact with this compound must be treated as hazardous chemical waste.[1][2] Adherence to stringent disposal protocols is essential to mitigate risks of exposure and ensure regulatory compliance.
Core Principles of Disposal
The disposal of investigational drugs like this compound is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, which prohibits the disposal of hazardous pharmaceutical waste down drains or in regular trash.[3] The universally accepted terminal disposal method for cytotoxic waste is high-temperature incineration to ensure complete destruction of the active compound.[4]
Essential Safety and Handling Parameters
Proper handling is the first step in safe disposal. The following table summarizes key operational parameters for managing this compound and its associated waste.
| Parameter | Specification | Rationale |
| Personal Protective Equipment (PPE) | Double nitrile gloves, disposable gown, safety glasses with side shields or goggles.[1] | To prevent skin and eye contact with the potent compound. |
| Engineering Controls | Certified chemical fume hood. | To minimize inhalation exposure, especially when handling the solid compound or generating aerosols.[1] |
| Waste Segregation | Separate solid and liquid waste streams at the point of generation.[1][4] | Ensures proper handling and prevents dangerous chemical reactions. |
| Waste Containers | Clearly labeled, leak-proof containers compatible with the waste type.[3] | Prevents spills and ensures clear identification of hazardous contents. |
| Satellite Accumulation Area | Designated area at or near the point of waste generation.[5] | Fulfills regulatory requirements for temporary storage of hazardous waste. |
| Final Disposal Method | High-temperature incineration via a licensed hazardous waste contractor.[4] | Ensures complete destruction of the cytotoxic compound. |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe segregation and disposal of all waste streams contaminated with this compound.
Step 1: Waste Segregation at the Point of Generation
Proper segregation is the most critical step in the disposal process.[4] Immediately upon generation, separate waste into the following categories:
-
Solid Waste: This includes unused or expired solid compounds, contaminated personal protective equipment (gloves, gowns), weigh boats, pipette tips, and bench paper.[4]
-
Procedure: Collect all solid waste in a designated, leak-proof container lined with a heavy-duty plastic bag (e.g., a 4-mil polyethylene (B3416737) bag).[4] The container must be clearly labeled "Hazardous Cytotoxic Waste" and include the compound name.
-
-
Liquid Waste: This includes stock solutions, experimental media containing the inhibitor, and solvent rinses from cleaning contaminated glassware.[4]
-
Procedure: Collect all liquid waste in a designated, leak-proof, and chemically compatible container. The container must be clearly labeled "Hazardous Cytotoxic Waste" and include the compound name and approximate concentration. Never mix incompatible waste streams.
-
Step 2: Managing Empty Containers
Empty containers that held the pure this compound compound must also be treated as hazardous waste.
-
Procedure:
-
Triple-rinse the empty container with a suitable solvent (e.g., ethanol (B145695) or methanol) that will solubilize the compound.
-
Collect the solvent rinsate and dispose of it as liquid hazardous waste.[4]
-
After triple-rinsing, deface or remove the original label to prevent misuse.
-
Dispose of the rinsed container as regular laboratory glass or plastic waste, or as directed by your EHS department.[4]
-
Step 3: Storage and Collection
All waste containers must be sealed and stored in a designated satellite accumulation area until they are collected by your institution's EHS personnel.[1][5]
-
Procedure:
-
Keep waste containers securely closed at all times, except when adding waste.
-
Store containers in a well-ventilated area, away from incompatible materials.
-
Do not overfill containers; they should be sealed when approximately three-quarters full.[2]
-
Once a container is full, or if it has been in storage for an extended period (typically not to exceed one year for partially filled containers), schedule a pickup with your EHS department.[4]
-
Step 4: Decontamination of Work Surfaces
After completing work and preparing waste for disposal, all surfaces must be thoroughly decontaminated.
-
Experimental Protocol for Surface Decontamination:
-
Initial Cleaning: Prepare a detergent solution (e.g., 10⁻² M Sodium Dodecyl Sulfate). Using a low-lint wipe moistened with the solution, wipe the entire surface in overlapping, unidirectional strokes. Dispose of the wipe in the solid hazardous waste container.[2]
-
Rinsing: With a new wipe moistened with sterile water, rinse the surface using the same technique to remove any residual detergent. Dispose of this wipe in the solid hazardous waste container.[2]
-
Disinfection/Final Rinse: Using a new wipe, apply 70% isopropyl alcohol to the surface and allow it to air dry completely.[2]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste generated from work with this compound.
Caption: Workflow for the segregation and disposal of this compound waste.
References
Safeguarding Researchers: A Comprehensive Guide to Handling KRAS G12C Inhibitor 55
For researchers and scientists at the forefront of cancer drug development, ensuring personal and environmental safety when handling potent compounds like KRAS G12C inhibitors is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for a representative KRAS G12C inhibitor, referred to here as "inhibitor 55." As specific data for "inhibitor 55" is not publicly available, this document synthesizes safety protocols from commercially available KRAS G12C inhibitors such as Sotorasib and Adagrasib to establish best practices.
Immediate Safety and Personal Protective Equipment (PPE)
The handling of potent compounds like KRAS G12C inhibitors necessitates stringent adherence to safety protocols to minimize exposure. The primary routes of exposure are inhalation, skin and eye contact, and ingestion.[1][2][3] The following table summarizes the required Personal Protective Equipment (PPE).
| PPE Category | Equipment | Specification and Use |
| Hand Protection | Chemical-resistant gloves | Use two pairs of chemotherapy-tested gloves. The inner glove should be tucked under the gown cuff, and the outer glove should extend over the cuff. Inspect gloves for integrity before use and change them regularly or immediately if contaminated.[4] |
| Body Protection | Disposable, low-permeability gown | Wear a solid-front, back-closing gown with long sleeves and tight-fitting elastic or knit cuffs. Gowns should be demonstrated to be resistant to chemotherapy drugs.[4][5] |
| Respiratory Protection | NIOSH-approved respirator | For handling powders outside of a containment device, a fit-tested N95 or higher respirator is required to prevent inhalation of aerosols.[1][5][6] |
| Eye and Face Protection | Safety glasses with side shields or goggles, and a face shield | Use in combination to protect against splashes and aerosols, especially when working outside of a primary engineering control.[4][5] |
| Foot Protection | Shoe covers | Two pairs of shoe covers should be worn when entering the designated handling area and the outer pair removed upon exiting.[5] |
This table summarizes general PPE requirements based on safety data for similar compounds. Always refer to the specific Safety Data Sheet (SDS) for the exact compound being handled.
Operational Plan: Step-by-Step Handling Protocol
A clear and detailed workflow is crucial for safely handling KRAS G12C inhibitor 55 in a laboratory setting. The following diagram and protocol outline the necessary steps from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
